molecular formula C177H294N56O53S3 B15579965 Vosoritide acetate

Vosoritide acetate

Katalognummer: B15579965
Molekulargewicht: 4151 g/mol
InChI-Schlüssel: NHHKBNZICKNNGT-AXJKEOMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vosoritide acetate is a useful research compound. Its molecular formula is C177H294N56O53S3 and its molecular weight is 4151 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C177H294N56O53S3

Molekulargewicht

4151 g/mol

IUPAC-Name

acetic acid;(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-1-hydroxypropyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-22-hydroxy-16-(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid

InChI

InChI=1S/C175H290N56O51S3.C2H4O2/c1-14-94(10)141-169(277)200-84-138(245)229-171(279)170(278)219-112(54-65-283-13)157(265)227-123(85-232)150(258)199-81-133(240)205-113(66-90(2)3)148(256)197-83-137(244)209-126(173(281)282)88-285-284-87-125(167(275)222-117(70-97-34-16-15-17-35-97)149(257)198-80-135(242)206-114(67-91(4)5)160(268)215-107(41-23-29-60-181)153(261)221-116(69-93(8)9)162(270)224-121(75-140(248)249)165(273)217-109(158(266)230-141)44-32-63-192-175(187)188)208-136(243)82-196-147(255)104(38-20-26-57-178)213-166(274)124(86-233)228-161(269)115(68-92(6)7)207-134(241)79-195-145(253)102(36-18-24-55-176)211-151(259)105(39-21-27-58-179)216-164(272)120(74-130(184)237)220-142(250)95(11)202-131(238)77-194-146(254)103(37-19-25-56-177)212-163(271)118(71-98-46-48-100(234)49-47-98)223-154(262)106(40-22-28-59-180)214-152(260)108(43-31-62-191-174(185)186)210-143(251)96(12)203-159(267)119(73-129(183)236)225-168(276)127-45-33-64-231(127)172(280)122(72-99-76-189-89-201-99)226-156(264)111(51-53-139(246)247)218-155(263)110(50-52-128(182)235)204-132(239)78-193-144(252)101-42-30-61-190-101;1-2(3)4/h15-17,34-35,46-49,76,89-96,101-127,141,143,171,190,210,232-234,251,279H,14,18-33,36-45,50-75,77-88,176-181H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H,189,201)(H,193,252)(H,194,254)(H,195,253)(H,196,255)(H,197,256)(H,198,257)(H,199,258)(H,200,277)(H,202,238)(H,203,267)(H,204,239)(H,205,240)(H,206,242)(H,207,241)(H,208,243)(H,209,244)(H,211,259)(H,212,271)(H,213,274)(H,214,260)(H,215,268)(H,216,272)(H,217,273)(H,218,263)(H,219,278)(H,220,250)(H,221,261)(H,222,275)(H,223,262)(H,224,270)(H,225,276)(H,226,264)(H,227,265)(H,228,269)(H,229,245)(H,230,266)(H,246,247)(H,248,249)(H,281,282)(H4,185,186,191)(H4,187,188,192);1H3,(H,3,4)/t94-,95-,96-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,141-,143?,171-;/m0./s1

InChI-Schlüssel

NHHKBNZICKNNGT-AXJKEOMPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Vosoritide Acetate: A C-Type Natriuretic Peptide Analog for the Treatment of Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vosoritide acetate (B1210297) is a novel biologic therapeutic approved for the treatment of achondroplasia, the most common form of disproportionate short stature. Achondroplasia is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 gene (FGFR3). This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates endochondral ossification, the process responsible for longitudinal bone growth. Vosoritide, a C-type natriuretic peptide (CNP) analog, counteracts the downstream effects of the overactive FGFR3 pathway, thereby promoting chondrocyte proliferation and differentiation and restoring bone growth. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to vosoritide acetate.

Introduction to this compound

Vosoritide is a recombinant human C-type natriuretic peptide (CNP) analog. It is a 39-amino acid peptide that is a truncated and slightly modified version of the endogenous 53-amino acid CNP. Specifically, it has a proline-glycine N-terminal extension which makes it resistant to degradation by neutral endopeptidase (NEP), thereby prolonging its half-life compared to endogenous CNP.[1][2] This enhanced stability allows for once-daily subcutaneous administration.[3][4][5]

Mechanism of Action: The CNP and FGFR3 Signaling Pathways

Achondroplasia is characterized by an imbalance between the negative regulatory signals of the FGFR3 pathway and the positive growth-promoting signals of the CNP pathway in chondrocytes of the growth plate.[5]

The Pathophysiology of Achondroplasia: Overactive FGFR3 Signaling

The gain-of-function mutation in FGFR3 leads to ligand-independent activation of the receptor, a receptor tyrosine kinase. This triggers a downstream signaling cascade, primarily through the mitogen-activated protein kinase (MAPK) pathway. The key steps in this pathological pathway are:

  • FGFR3 Activation: The mutated FGFR3 receptor is constitutively phosphorylated.

  • Downstream Signaling Cascade: The activated receptor phosphorylates and activates downstream signaling proteins, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn recruits Growth factor receptor-bound protein 2 (GRB2) and Son of sevenless (SOS).

  • RAS-RAF-MEK-ERK Activation: This complex activates the RAS-RAF-MEK-ERK cascade. Specifically, the activation of RAF-1 (a serine/threonine-protein kinase) is a critical step.

  • Inhibition of Chondrocyte Function: The hyperactivation of the MAPK pathway, particularly ERK1/2, leads to the phosphorylation of downstream targets that ultimately inhibit chondrocyte proliferation and differentiation, and reduce extracellular matrix production, thereby impairing endochondral ossification and longitudinal bone growth.[6][7][8]

Vosoritide's Counter-regulatory Mechanism

Vosoritide restores the balance in chondrocyte signaling by activating the CNP pathway:

  • NPR-B Receptor Binding: Vosoritide binds to the natriuretic peptide receptor-B (NPR-B), a transmembrane guanylate cyclase receptor on the surface of chondrocytes.[1][8][9]

  • Increased cGMP Production: This binding activates the intracellular guanylate cyclase domain of NPR-B, leading to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][8][9]

  • PKG Activation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKG II).

  • Inhibition of the MAPK Pathway: Activated PKG II phosphorylates and inhibits RAF-1, a key kinase in the MAPK pathway. This inhibition occurs downstream of the constitutively active FGFR3, effectively dampening the excessive signaling.[6]

  • Promotion of Bone Growth: By inhibiting the overactive MAPK pathway, vosoritide promotes chondrocyte proliferation, differentiation, and extracellular matrix production, leading to a widening of the growth plate and increased longitudinal bone growth.[6][7]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of vosoritide have been evaluated in extensive preclinical and clinical studies. The following tables summarize the key quantitative findings.

Preclinical Efficacy in a Mouse Model of Achondroplasia

Studies in a mouse model of achondroplasia (Fgfr3Y367C/+) have demonstrated the growth-promoting effects of a CNP analog.

ParameterControl (Vehicle)CNP Analog Treated% ImprovementReference
Body Length Significantly shorter than wild-typeIncrease towards wild-type lengthVaries by study[10]
Femur Length Significantly shorterSignificant increaseVaries by study[10]
Growth Plate Height ReducedIncreasedVaries by study[10]
Clinical Efficacy of Vosoritide in Children with Achondroplasia

Multiple clinical trials have demonstrated the efficacy of vosoritide in increasing annualized growth velocity (AGV) in children with achondroplasia.

Table 1: Key Efficacy Results from Phase 3 Clinical Trial (121 children aged 5-17 years)

EndpointVosoritide (15 µg/kg/day) (n=60)Placebo (n=61)Treatment Difference [95% CI]p-valueReference
Change from Baseline in AGV (cm/year) at 52 Weeks 1.40-0.171.57 [1.22, 1.93]<0.0001[3][11]
Change from Baseline in Height Z-Score at 52 Weeks 0.280.000.28 [0.17, 0.39]<0.0001[11]

Table 2: Long-Term Efficacy from Phase 3 Extension Study

TimepointMean AGV (cm/year) in Vosoritide GroupMean AGV (cm/year) in Placebo Crossover GroupReference
Baseline 4.264.06[12]
52 Weeks 5.393.81 (on placebo)[12]
104 Weeks 5.525.43 (after crossover to vosoritide)[12]
Safety and Tolerability of Vosoritide

Vosoritide has been generally well-tolerated in clinical trials. The most common adverse reactions are summarized below.

Table 3: Common Adverse Reactions in Phase 3 Clinical Trial

Adverse ReactionVosoritide (n=60)Placebo (n=61)Reference
Injection site reactions 85%82%[13]
Vomiting 27%21%[13]
Decreased blood pressure (transient) 13%5%[9][13]
Nausea 12%10%[13]
Fatigue 8%5%[13]
Headache 13%10%[14]
Arthralgia (Joint Pain) 22%18%[14]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of vosoritide.

In Vitro Assays
  • Cell Source: Primary chondrocytes are isolated from the femoral head cartilage of neonatal mice or from human donors.[9]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Proliferation Assay:

    • Chondrocytes are seeded in 96-well plates and allowed to adhere.

    • Cells are serum-starved for 24 hours to synchronize their cell cycle.

    • Cells are then treated with varying concentrations of vosoritide or vehicle control for a specified period (e.g., 24-72 hours).

    • Cell proliferation can be assessed using various methods, such as:

      • BrdU Incorporation Assay: Measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA using an ELISA-based method.

      • Cell Counting Kit-8 (CCK-8) Assay: A colorimetric assay that measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.[15]

  • Culture: Chondrocytes are cultured in monolayer or in a 3D culture system (e.g., alginate beads or pellet culture) to better mimic the in vivo environment.[16]

  • Treatment: Cells are treated with vosoritide or control.

  • Analysis of Extracellular Matrix Components:

    • Proteoglycan Synthesis: Measured by the incorporation of 35S-sulfate into glycosaminoglycans (GAGs). The amount of incorporated radioactivity is quantified by liquid scintillation counting. Alternatively, GAG content can be quantified using a dimethylmethylene blue (DMMB) dye-binding assay.[8]

    • Collagen Type II Production: Assessed by immunofluorescence staining or Western blotting using an antibody specific for collagen type II.[16]

  • Cell Treatment: Chondrocytes are treated with vosoritide for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Cells are lysed with 0.1 M HCl to stop phosphodiesterase activity and extract cGMP.[17]

  • Quantification: Intracellular cGMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[13][17][18][19] The assay is based on the competition between cGMP in the sample and a fixed amount of HRP-labeled cGMP for a limited number of cGMP-specific antibody binding sites.

  • Assay Principle: A variety of in vitro kinase assays can be used to measure the activity of FGFR3. These assays typically involve incubating the recombinant FGFR3 kinase domain with a substrate (e.g., a synthetic peptide) and ATP. The transfer of a phosphate (B84403) group from ATP to the substrate is then quantified.

  • Example Protocol (LanthaScreen™ Eu Kinase Binding Assay):

    • A test compound (inhibitor) is added to a 384-well plate.

    • A mixture of the FGFR3 kinase and a europium-labeled anti-tag antibody is added.

    • An Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) is added.

    • The plate is incubated for 1 hour at room temperature.

    • Binding of the tracer and antibody to the kinase results in a high degree of Förster resonance energy transfer (FRET).

    • Inhibition of this interaction by a test compound leads to a loss of FRET, which is measured on a plate reader.[12]

  • Alternative Assay (ADP-Glo™ Kinase Assay): This luminescent assay measures the amount of ADP produced during the kinase reaction.[3][7]

  • Cell Treatment and Lysis: Chondrocytes are treated with vosoritide and/or an FGFR3 agonist (e.g., FGF2). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) forms of key MAPK pathway proteins (e.g., phospho-RAF-1, phospho-MEK1/2, phospho-ERK1/2). Antibodies against the total forms of these proteins are used as loading controls.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[15]

In Vivo Studies in Animal Models
  • Animal Model: A commonly used model is the Fgfr3G374R knock-in mouse, which recapitulates many of the skeletal features of human achondroplasia.[20]

  • Drug Administration: Vosoritide or vehicle control is administered via daily subcutaneous injections. The dose is typically based on body weight.[20]

  • Endpoint Analysis:

    • Skeletal Analysis: Body length, tail length, and the lengths of long bones (e.g., femur, tibia) are measured using calipers or micro-computed tomography (µCT).

    • Histomorphometry: The growth plates of long bones are dissected, fixed, sectioned, and stained (e.g., with Safranin O/Fast Green or Hematoxylin and Eosin). The height of the different chondrocyte zones (resting, proliferative, hypertrophic) is measured to assess the effect of treatment on chondrocyte proliferation and differentiation.[21]

    • Biomarker Analysis: Blood and urine samples can be collected to measure biomarkers such as serum collagen type X marker (CXM) and urinary cGMP.[6][22][23][24][25]

Clinical Trial Methodology
  • Study Design: Vosoritide has been evaluated in randomized, double-blind, placebo-controlled clinical trials.[9][17][26][27][28]

  • Patient Population: Pediatric patients with a confirmed diagnosis of achondroplasia and open growth plates.[9][26]

  • Intervention: Daily subcutaneous injection of vosoritide (typically 15 µg/kg) or placebo.[9]

  • Primary Endpoint: Change from baseline in annualized growth velocity (AGV).[9]

  • Secondary Endpoints: Change in height Z-score, body proportionality, and safety assessments.[9]

  • Pharmacodynamic Assessments: Measurement of urinary cGMP levels to confirm target engagement. Urine samples are collected at specified time points after drug administration and cGMP levels are measured by ELISA and normalized to creatinine (B1669602) concentration.[1][13][17][18][19][22]

  • Safety Monitoring: Includes monitoring of adverse events, vital signs (with a focus on transient hypotension), and injection site reactions.[9]

  • Statistical Analysis: A statistical analysis plan (SAP) is developed prior to data analysis to define the statistical methods for evaluating the primary and secondary endpoints.[27][28]

Visualizations

Signaling Pathways

vosoritide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space vosoritide Vosoritide (CNP Analog) nprb NPR-B Receptor vosoritide->nprb Binds to fgf FGF fgfr3 FGFR3 (Constitutively Active) fgf->fgfr3 Binds to (Ligand-independent activation in achondroplasia) gtp GTP ras RAS fgfr3->ras Activates cgmp cGMP gtp->cgmp Guanylate Cyclase Activity pkgii PKG II cgmp->pkgii Activates raf1 RAF-1 pkgii->raf1 Inhibits proliferation Chondrocyte Proliferation & Differentiation pkgii->proliferation Promotes ras->raf1 Activates mek MEK1/2 raf1->mek Activates erk ERK1/2 mek->erk Activates inhibition Inhibition of Chondrocyte Proliferation & Differentiation erk->inhibition Leads to

Caption: Vosoritide signaling pathway counteracting FGFR3 overactivation.

Experimental Workflow: In Vitro Chondrocyte Proliferation Assay

chondrocyte_proliferation_workflow start Isolate Primary Chondrocytes culture Culture in Monolayer start->culture seed Seed in 96-well Plates culture->seed starve Serum Starve (24 hours) seed->starve treat Treat with Vosoritide or Vehicle Control starve->treat incubate Incubate (24-72 hours) treat->incubate assay Assess Proliferation (e.g., BrdU, CCK-8) incubate->assay analyze Data Analysis assay->analyze mouse_model_workflow start Fgfr3 Achondroplasia Mouse Model treatment Daily Subcutaneous Injection: - Vosoritide - Vehicle Control start->treatment monitoring Monitor Body Weight and General Health treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints skeletal Skeletal Analysis (µCT, Calipers) endpoints->skeletal histo Growth Plate Histomorphometry endpoints->histo biomarker Biomarker Analysis (u-cGMP, s-CXM) endpoints->biomarker analysis Statistical Analysis skeletal->analysis histo->analysis biomarker->analysis

References

Vosoritide and Fibroblast Growth Factor Receptor 3 (FGFR3) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Achondroplasia, the most common form of dwarfism, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the FGFR3 protein, a negative regulator of endochondral bone growth. The downstream signaling cascade, primarily through the MAPK/ERK pathway, results in reduced chondrocyte proliferation and differentiation, ultimately leading to disproportionate short stature and other clinical manifestations. Vosoritide, a C-type natriuretic peptide (CNP) analog, represents a targeted therapeutic approach to counteract the effects of the overactive FGFR3 pathway. This document provides an in-depth technical overview of the interplay between vosoritide and FGFR3 signaling, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

The FGFR3 Signaling Pathway in Achondroplasia

Under normal physiological conditions, FGFR3 plays a crucial role in bone development. However, in achondroplasia, a mutation renders the receptor overly active, leading to an exaggerated inhibitory signal in chondrocytes, the cells responsible for cartilage formation and subsequent bone growth.[1]

The constitutively active FGFR3 receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade. A key pathway involves the recruitment of adaptor proteins that activate the RAS-RAF-MEK-ERK (MAPK) signaling module.[2] This sustained activation of ERK1/2 is a major contributor to the cellular changes seen in achondroplasia, including the inhibition of chondrocyte proliferation and differentiation. Additionally, the STAT1 pathway can be activated, further contributing to growth arrest.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 Mutated FGFR3 (Constitutively Active) FGF->FGFR3 Ligand-independent activation RAS RAS FGFR3->RAS Activation STAT1 STAT1 FGFR3->STAT1 RAF1 RAF-1 RAS->RAF1 MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation Chondrocyte Proliferation ERK12->Proliferation Inhibition Differentiation Chondrocyte Differentiation ERK12->Differentiation Inhibition STAT1->Proliferation Inhibition

Caption: Overactive FGFR3 signaling in achondroplasia.

Vosoritide: Mechanism of Action

Vosoritide is a synthetic analog of the endogenous C-type natriuretic peptide (CNP).[3] CNP is a natural regulator of bone growth that functions to counteract the inhibitory effects of FGFR3 signaling. Vosoritide mimics the action of CNP by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[2]

The binding of vosoritide to NPR-B activates its intracellular guanylyl cyclase domain, leading to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII). PKGII, in turn, inhibits the serine/threonine kinase RAF-1, a key component of the MAPK pathway, thereby dampening the downstream signaling cascade initiated by the overactive FGFR3.[2] This inhibition of the MAPK pathway helps to restore chondrocyte proliferation and differentiation, promoting longitudinal bone growth.

Vosoritide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB GC Guanylyl Cyclase (activated) NPRB->GC cGMP Increased cGMP GC->cGMP PKGII PKGII (activated) cGMP->PKGII RAF1 RAF-1 PKGII->RAF1 Inhibition MAPK_Pathway MAPK Pathway (MEK/ERK) RAF1->MAPK_Pathway Growth Chondrocyte Proliferation & Differentiation MAPK_Pathway->Growth Inhibition (relieved)

Caption: Vosoritide's mechanism of action on chondrocytes.

Quantitative Data from Clinical Trials

Clinical trials of vosoritide have demonstrated its efficacy in increasing growth velocity in children with achondroplasia. The following tables summarize key quantitative data from Phase 2 and Phase 3 studies.

Table 1: Phase 2 Study - Change in Annualized Growth Velocity (AGV)[4]
Cohort (Dose)NAge Range (years)Change in AGV from Baseline (cm/year)
Cohort 1 (2.5 µg/kg/day)85-10Data not specified for this dose
Cohort 2 (7.5 µg/kg/day)85-10Data not specified for this dose
Cohort 3 (15 µg/kg/day)106-11+1.46 (in the last 12 months of the study)
Cohort 4 (30 µg/kg/day)95-8No significant difference from 15 µg/kg/day

Note: In the Phase 2 dose-finding and extension study, an increase of up to 2.34 cm/year in annualized growth velocity was observed compared to baseline measurements.[4]

Table 2: Phase 3 Study (52 Weeks) - Efficacy Data[5][6]
ParameterVosoritide GroupPlacebo GroupAdjusted Mean Difference (95% CI)p-value
Change in AGV (cm/year) --1.57 (1.22 - 1.93)<0.0001
Change in Height Z-score --+0.28 (0.17 - 0.39)<0.0001
Table 3: Phase 3 Extension Study (2 Years) - Efficacy Data[7]
ParameterVosoritide Group (Continuous)Placebo to Vosoritide Group
Baseline AGV (cm/year) 4.264.06
AGV at 52 Weeks (cm/year) 5.673.94 (on placebo)
AGV at 104 Weeks (cm/year) 5.575.65 (after 52 weeks on vosoritide)
Change in Height Z-score at 104 weeks +0.45+0.24 (after 52 weeks on vosoritide)
Table 4: Biomarker Data from a Phase 2 Study in Hypochondroplasia[3]
BiomarkerBaseline (Mean ± SD)12 Months of Treatment (Mean ± SD)p-value
Serum CXM (ng/mL) 22.5 ± 6.541.6 ± 15.9<0.0001
Urine cGMP BaselinePeaked at 2 hours post-injectionSustained response over 12 months

Note: CXM (Collagen Type X Marker) is a biomarker for endochondral ossification, and cGMP is a biomarker of CNP activity.[3]

Experimental Protocols

This section details methodologies for key experiments cited in the research and development of vosoritide and the study of FGFR3 signaling.

FGFR3 Kinase Activity Assay

This protocol describes a method to measure the kinase activity of FGFR3 and assess the inhibitory potential of compounds.

Objective: To quantify the phosphorylation of a substrate by FGFR3 and determine the IC50 of inhibitors.

Materials:

  • Recombinant human FGFR3 kinase

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • ATP

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (e.g., vosoritide, known inhibitors)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the test compound or vehicle (DMSO control).

  • Add the recombinant FGFR3 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-ERK (pERK) in Chondrocytes

This protocol outlines the steps to assess the effect of vosoritide on the phosphorylation of ERK, a key downstream effector of FGFR3 signaling.

Objective: To determine if vosoritide treatment reduces the level of phosphorylated ERK in chondrocytes expressing a constitutively active FGFR3 mutant.

Materials:

  • Chondrocyte cell line (e.g., ATDC5) or primary chondrocytes, potentially transfected to express a mutant FGFR3.

  • Cell culture medium and supplements.

  • Vosoritide.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture chondrocytes to the desired confluency.

  • Treat the cells with different concentrations of vosoritide or vehicle for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Chondrocyte Proliferation Assay (BrdU)

This protocol describes a method to measure the effect of vosoritide on the proliferation of chondrocytes.

Objective: To quantify the rate of DNA synthesis as a measure of cell proliferation in response to vosoritide treatment.

Materials:

  • Chondrocyte cell line or primary chondrocytes.

  • Cell culture medium.

  • Vosoritide.

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution.

  • Fixing/denaturing solution.

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate for the detection enzyme.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Seed chondrocytes in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of vosoritide or vehicle.

  • During the final hours of the treatment period, add the BrdU labeling solution to the wells and incubate.

  • Remove the labeling medium and fix and denature the cells.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the enzyme substrate.

  • After a color change is observed, add the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, which is a measure of cell proliferation.

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture Chondrocytes (e.g., with FGFR3 mutation) Treatment Treat with Vosoritide (dose-response) Cell_Culture->Treatment Western_Blot Western Blot for pERK/tERK Treatment->Western_Blot Proliferation_Assay Proliferation Assay (BrdU) Treatment->Proliferation_Assay cGMP_Assay cGMP Measurement Treatment->cGMP_Assay Analysis Quantify Results (e.g., band intensity, absorbance) Western_Blot->Analysis Proliferation_Assay->Analysis cGMP_Assay->Analysis Conclusion Determine Efficacy of Vosoritide Analysis->Conclusion

Caption: A typical in vitro workflow for evaluating vosoritide.

Conclusion

Vosoritide represents a significant advancement in the treatment of achondroplasia, offering a targeted therapy that directly addresses the underlying pathophysiology of the condition. By antagonizing the overactive FGFR3 signaling pathway, vosoritide has been shown to improve growth velocity in affected children. The data from clinical trials, supported by a strong understanding of its mechanism of action from preclinical studies, provides a solid foundation for its clinical use. The experimental protocols detailed in this guide serve as a resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of modulating the CNP and FGFR3 signaling pathways. Continued research and long-term follow-up from ongoing studies will further elucidate the full impact of vosoritide on the clinical outcomes of individuals with achondroplasia.

References

Downstream Effects of Vosoritide Acetate on the MAPK/ERK Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide, a C-type natriuretic peptide (CNP) analog, is a first-in-class therapeutic agent for achondroplasia. This technical guide provides an in-depth analysis of the downstream effects of vosoritide on the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway. Achondroplasia is characterized by a gain-of-function mutation in Fibroblast Growth Factor Receptor 3 (FGFR3), leading to constitutive activation of the MAPK/ERK pathway and subsequent impairment of endochondral ossification. Vosoritide counteracts this overactivity by binding to the Natriuretic Peptide Receptor-B (NPR-B), initiating a signaling cascade that inhibits the MAPK/ERK pathway, thereby promoting chondrocyte proliferation and differentiation. This document summarizes key quantitative data from clinical trials, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Achondroplasia, the most common form of disproportionate short stature, results from a gain-of-function mutation in the FGFR3 gene. This mutation leads to the constitutive activation of the FGFR3 receptor, a negative regulator of bone growth. The subsequent over-activation of the downstream MAPK/ERK signaling cascade in chondrocytes inhibits their proliferation and differentiation, leading to impaired endochondral bone growth.

Vosoritide acetate (B1210297) is a synthetic analog of C-type natriuretic peptide (CNP), a key regulator of bone growth.[1][2] Vosoritide is designed to be resistant to neutral endopeptidase degradation, giving it a longer half-life than endogenous CNP.[2] By binding to its receptor, NPR-B, on chondrocytes, vosoritide stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[3] Increased intracellular cGMP levels lead to the inhibition of the MAPK/ERK pathway, primarily by targeting RAF-1 kinase.[2][4] This guide delves into the molecular mechanisms and downstream consequences of this inhibition.

Mechanism of Action: Vosoritide and the MAPK/ERK Pathway

The primary mechanism of action of vosoritide involves the modulation of the overactive FGFR3 signaling pathway in chondrocytes.

  • FGFR3 Overactivation in Achondroplasia: In individuals with achondroplasia, a mutation in the FGFR3 gene leads to ligand-independent activation of the receptor. This triggers a downstream signaling cascade, most notably the RAS-RAF-MEK-ERK (MAPK/ERK) pathway. The sustained activation of this pathway results in the phosphorylation of downstream targets that ultimately inhibit chondrocyte proliferation and differentiation, leading to attenuated bone growth.

  • Vosoritide's Counter-regulatory Role: Vosoritide acts as a CNP analog, binding to the NPR-B receptor on the surface of chondrocytes.[5][6] This binding activates guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII).[4] PKGII, in turn, inhibits the MAPK/ERK pathway at the level of RAF-1, a serine/threonine-specific protein kinase.[2][4] By inhibiting RAF-1, vosoritide effectively dampens the excessive signaling originating from the mutated FGFR3, thereby restoring a more regulated process of chondrocyte proliferation and differentiation.[7][8]

Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Binds to GC Guanylate Cyclase NPRB->GC Activates cGMP cGMP GC->cGMP Converts to GTP GTP GTP->GC PKGII PKGII cGMP->PKGII Activates RAF1 RAF-1 PKGII->RAF1 Inhibits Growth Promotion of Chondrocyte Proliferation & Differentiation PKGII->Growth FGFR3 Mutated FGFR3 (Achondroplasia) RAS RAS FGFR3->RAS Activates RAS->RAF1 MEK MEK1/2 RAF1->MEK ERK ERK1/2 MEK->ERK Downstream Inhibition of Chondrocyte Proliferation & Differentiation ERK->Downstream

Figure 1: Vosoritide's Mechanism of Action on the MAPK/ERK Pathway.

Quantitative Data from Clinical Studies

Multiple clinical trials have demonstrated the efficacy of vosoritide in increasing annualized growth velocity (AGV) in children with achondroplasia. This section summarizes key quantitative findings.

Table 1: Annualized Growth Velocity (AGV) in Vosoritide Clinical Trials
Study PhaseAge Group (years)Treatment GroupBaseline AGV (cm/year)AGV at 52 Weeks (cm/year)Change from Baseline (cm/year)Placebo-Adjusted Difference (cm/year)Citation(s)
Phase 3 5 to < 18Vosoritide (15 µg/kg/day)4.265.39+1.13+1.57[1][9][10]
Placebo4.063.81-0.25[1][9]
Phase 2 5 to 14Vosoritide (15 µg/kg/day)4.06.1 (at 6 months)+2.1N/A[7][11]
Vosoritide (30 µg/kg/day)4.46.7 (at 6 months)+2.3N/A[7]
Phase 2 3 months to < 5Vosoritide (15 or 30 µg/kg/day)---+0.92[5][12]
Table 2: Pharmacodynamic Biomarker Changes with Vosoritide Treatment
BiomarkerStudy PhasePatient PopulationBaseline Level (mean ± SD)Post-Treatment Level (mean ± SD)Key FindingsCitation(s)
Urinary cGMP Phase 2HypochondroplasiaNot specifiedPeaked at 2 hours post-injectionUrine cGMP increased within 1 hour and peaked at 2 hours after injection. The maximum change in cGMP AUC correlated with vosoritide plasma AUC.[1][13]
Serum CXM Phase 2Hypochondroplasia22.5 ± 6.5 ng/mL41.6 ± 15.9 ng/mL (at 12 months)CXM levels significantly increased from baseline after 12 months of treatment.[1][13]

Experimental Protocols

This section outlines the methodologies used in key clinical trials to assess the effects of vosoritide.

Phase 3 Clinical Trial (NCT03197766)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[10]

  • Participants: 121 children with achondroplasia aged 5 to < 18 years.[8][10][13]

  • Intervention: Daily subcutaneous injections of vosoritide (15 µg/kg) or placebo for 52 weeks.[8][10]

  • Primary Endpoint Measurement (AGV):

    • Standing height was measured at baseline and at regular intervals throughout the 52-week treatment period.

    • Measurements were performed using a calibrated stadiometer.

    • AGV was calculated as the change in height over a specified time interval, annualized to a full year.

    • The primary efficacy endpoint was the change in AGV from baseline at week 52 compared between the vosoritide and placebo groups.[8]

  • Pharmacodynamic Marker Analysis:

    • Urinary cGMP: Urine samples were collected at specified time points before and after vosoritide administration. cGMP concentrations were measured using a validated immunoassay and normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.[13]

    • Serum Collagen Type X Marker (CXM): Blood samples were collected at baseline and at various time points during the study. Serum was isolated, and CXM levels were quantified using an enzyme-linked immunosorbent assay (ELISA).[13]

Screening Screening & Enrollment (N=121) Baseline Baseline AGV Measurement Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Vosoritide Vosoritide Group (n=60) (15 µg/kg/day) Randomization->Vosoritide Placebo Placebo Group (n=61) Randomization->Placebo Treatment 52-Week Treatment Period Vosoritide->Treatment Placebo->Treatment FollowUp Follow-up Assessments (AGV, cGMP, CXM) Treatment->FollowUp Analysis Statistical Analysis FollowUp->Analysis

Figure 2: Workflow of the Phase 3 Clinical Trial for Vosoritide.

Broader Downstream Effects on Chondrogenesis

The inhibition of the MAPK/ERK pathway by vosoritide has broader implications for chondrocyte function, influencing key transcription factors that govern skeletal development.

  • SOX9 and RUNX2 in Chondrogenesis: SOX9 is a master transcription factor for chondrogenesis, essential for chondrocyte differentiation and the expression of cartilage-specific matrix proteins. RUNX2, on the other hand, is a key regulator of osteoblast differentiation and chondrocyte hypertrophy. A balanced interplay between SOX9 and RUNX2 is crucial for normal endochondral ossification.

  • MAPK/ERK Pathway's Influence on SOX9 and RUNX2: The MAPK/ERK pathway is known to influence the activity of both SOX9 and RUNX2. Overactivation of the MAPK/ERK pathway, as seen in achondroplasia, can disrupt the normal function of these transcription factors, leading to impaired chondrocyte proliferation and premature hypertrophy.

  • Vosoritide's Potential Impact: By inhibiting the MAPK/ERK pathway, vosoritide is hypothesized to restore a more favorable balance of SOX9 and RUNX2 activity. This would promote the expression of genes associated with chondrocyte proliferation and matrix production, while appropriately regulating the progression to hypertrophy. While direct quantitative data on vosoritide's effect on SOX9 and RUNX2 expression is limited, the observed pro-chondrogenic effects in clinical trials are consistent with this proposed mechanism.

Vosoritide Vosoritide MAPK_ERK MAPK/ERK Pathway Vosoritide->MAPK_ERK Inhibits SOX9 SOX9 Activity MAPK_ERK->SOX9 Inhibits RUNX2 RUNX2 Activity MAPK_ERK->RUNX2 Promotes SOX9->RUNX2 Proliferation Chondrocyte Proliferation SOX9->Proliferation Differentiation Chondrocyte Differentiation SOX9->Differentiation Hypertrophy Chondrocyte Hypertrophy RUNX2->Hypertrophy

Figure 3: Hypothesized Downstream Effects on Transcription Factors.

Conclusion

Vosoritide acetate represents a significant advancement in the treatment of achondroplasia by directly targeting the underlying pathophysiology of the condition. Its mechanism of action, centered on the inhibition of the overactive MAPK/ERK pathway, has been substantiated by both preclinical and clinical evidence. The quantitative data from clinical trials consistently demonstrate a significant increase in annualized growth velocity in treated individuals, supported by corresponding changes in pharmacodynamic biomarkers. While further research is needed to fully elucidate the direct quantitative effects on MAPK/ERK pathway components and the precise regulatory interplay with key chondrogenic transcription factors like SOX9 and RUNX2, the existing evidence provides a strong foundation for understanding the beneficial downstream effects of vosoritide in promoting endochondral bone growth. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the current knowledge and providing a framework for future research and development.

References

Vosoritide Acetate: A Deep Dive into its Role in Chondrocyte Proliferation and Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide acetate, a C-type natriuretic peptide (CNP) analog, represents a significant advancement in the treatment of achondroplasia, the most common form of disproportionate short stature.[1] This condition arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, which leads to the constitutive activation of the receptor.[2][3] This overactive signaling negatively regulates chondrocyte proliferation and differentiation within the growth plates, ultimately impairing endochondral bone growth.[3][4] Vosoritide is the first approved therapy that directly targets the underlying pathophysiology of achondroplasia.[2][5] This technical guide provides a comprehensive overview of vosoritide's mechanism of action, focusing on its effects on chondrocyte biology, and details the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Counteracting FGFR3 Overactivity

Vosoritide's therapeutic effect is rooted in its ability to antagonize the downstream effects of the overactive FGFR3 pathway.[4] As a CNP analog, vosoritide binds to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[2][4] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][6] The elevated cGMP levels, in turn, inhibit the mitogen-activated protein kinase (MAPK) pathway, a key downstream signaling cascade of FGFR3.[3][7] By dampening the excessive signaling from the mutated FGFR3, vosoritide effectively restores a more balanced environment for chondrocyte proliferation and differentiation, thereby promoting longitudinal bone growth.[2][8]

Signaling Pathways

The interplay between the FGFR3 and NPR-B pathways is central to understanding vosoritide's mechanism. The following diagrams illustrate these signaling cascades.

FGFR3_Signaling_Pathway FGF FGF FGFR3 Mutated FGFR3 (Constitutively Active) FGF->FGFR3 Ligand-dependent activation RAS RAS FGFR3->RAS Activates STAT1 STAT1 Pathway FGFR3->STAT1 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK SOX9_RUNX2 ↓ SOX9 ↑ RUNX2 Activity ERK->SOX9_RUNX2 Proliferation Inhibited Chondrocyte Proliferation SOX9_RUNX2->Proliferation Differentiation Impaired Chondrocyte Differentiation & Hypertrophy SOX9_RUNX2->Differentiation STAT1->Proliferation Vosoritide_Action_Pathway Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds to GC Guanylate Cyclase NPRB->GC Activates GTP GTP cGMP ↑ cGMP GTP->cGMP Converts to PKG PKG cGMP->PKG Activates RAF RAF PKG->RAF Inhibits (MAPK Pathway) Proliferation Promotes Chondrocyte Proliferation PKG->Proliferation Differentiation Restores Chondrocyte Differentiation PKG->Differentiation RAF->Proliferation RAF->Differentiation Clinical_Trial_Workflow Screening Screening & Enrollment - Genetic confirmation of FGFR3 mutation - Prepubertal status - Height < -2.25 SD Baseline Baseline Observation (6 months) - Establish baseline AGV Screening->Baseline Treatment Treatment Period (12+ months) - Daily subcutaneous vosoritide (15 µg/kg/day) Baseline->Treatment Endpoints Endpoint Assessment - Primary: Change in AGV - Secondary: Height SDS, body proportionality - Exploratory: Biomarkers (CXM, cGMP) Treatment->Endpoints

References

An In-depth Technical Guide to Vosoritide Acetate: Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide acetate (B1210297), a C-type natriuretic peptide (CNP) analog, represents a significant advancement in the treatment of achondroplasia, the most common form of disproportionate short stature. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of vosoritide acetate. It delves into the critical signaling pathways it modulates, presents key quantitative data from clinical trials in clearly structured tables, and outlines the experimental protocols used to characterize this therapeutic agent. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of skeletal dysplasias and related therapeutic interventions.

Molecular Structure and Physicochemical Properties

Vosoritide is a synthetic analog of the human C-type natriuretic peptide (CNP).[1][2][3] It is a 39-amino acid peptide, which includes the 37 C-terminal amino acids of the native CNP molecule with the addition of a proline-glycine dipeptide at the N-terminus.[2][4] This modification confers resistance to degradation by neutral endopeptidase (NEP), thereby extending its in vivo half-life compared to endogenous CNP.[1][5]

The primary structure of vosoritide features a 17-amino acid ring formed by a disulfide bond between two cysteine residues.[2] This cyclic structure is crucial for its biological activity. Vosoritide is produced in Escherichia coli using recombinant DNA technology.[4][6]

Table 1: Molecular and Physicochemical Properties of Vosoritide

PropertyValueReference
Molecular Formula C₁₇₆H₂₉₀N₅₆O₅₁S₃[1][2][4]
Molecular Weight ~4.1 kDa[4][6]
Amino Acid Sequence PGQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC[1][2]
Structure 39-amino acid peptide with a disulfide bridge between Cys23 and Cys39[2]
Appearance White to yellow lyophilized powder[6]
Solubility Soluble in water[7]

Mechanism of Action: Modulating the CNP/NPR-2 Signaling Pathway

Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[2][8] This mutation leads to constitutive activation of the FGFR3 signaling pathway, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired endochondral bone growth.[2][8]

Vosoritide exerts its therapeutic effect by acting as an agonist for the Natriuretic Peptide Receptor-B (NPR-B), a receptor for the endogenous CNP.[1][2][5] The binding of vosoritide to NPR-B stimulates intracellular guanylate cyclase activity, leading to an increase in the concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[5]

Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKG II), which in turn phosphorylates and inhibits the serine/threonine kinase RAF-1, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] By inhibiting RAF-1, vosoritide effectively downregulates the downstream signaling cascade of the overactive FGFR3, including the phosphorylation of MEK1/2 and ERK1/2.[1] This inhibition of the MAPK pathway helps to restore chondrocyte proliferation and differentiation, thereby promoting endochondral bone growth.[1]

vosoritide_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fgfr3 FGFR3 Pathway (Overactive in Achondroplasia) cluster_cnp Vosoritide-Mediated CNP Pathway vosoritide Vosoritide nprb NPR-B Receptor vosoritide->nprb gc Guanylate Cyclase nprb->gc fgfr3 Activated FGFR3 ras RAS fgfr3->ras raf1 RAF-1 ras->raf1 mek MEK1/2 raf1->mek erk ERK1/2 mek->erk inhibition Inhibition of Chondrocyte Proliferation & Differentiation erk->inhibition cgmp cGMP gc->cgmp gtp GTP gtp->gc pkgii PKG II cgmp->pkgii pkgii->raf1 promotion Promotion of Chondrocyte Proliferation & Differentiation pkgii->promotion

Figure 1: Vosoritide Signaling Pathway. This diagram illustrates how vosoritide activates the NPR-B receptor, leading to the inhibition of the overactive FGFR3/MAPK pathway and promoting chondrocyte function.

Quantitative Data from Clinical Studies

Clinical trials have demonstrated the efficacy and safety of vosoritide in increasing annualized growth velocity in children with achondroplasia. Key pharmacokinetic and pharmacodynamic parameters from these studies are summarized below.

Pharmacokinetics

Following subcutaneous administration, vosoritide is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 15 minutes.[9] It also has a relatively short half-life.[9]

Table 2: Pharmacokinetic Parameters of Vosoritide in Pediatric Patients with Achondroplasia (15 µg/kg daily dose)

ParameterValueReference
Tmax (median) 15 minutes[9]
Cmax (mean ± SD) 4.71 ± 2.32 to 7.18 ± 9.65 ng/mL[5]
AUC₀-t (mean ± SD) 161 ± 98.1 to 290 ± 235 ng·min/mL[5]
Half-life (mean ± SD) 21.0 ± 4.7 to 27.9 ± 9.9 minutes[5]
Pharmacodynamics

The pharmacodynamic effects of vosoritide are evidenced by changes in annualized growth velocity (AGV) and biomarkers of bone growth and NPR-B activation.

Table 3: Key Pharmacodynamic Outcomes from Vosoritide Clinical Trials

OutcomeResultReference
Change in Annualized Growth Velocity (AGV) Adjusted mean difference of +1.57 cm/year vs. placebo[8]
Change in Height Z-Score Least squares mean difference of +0.28 vs. placebo[8]
Urinary cGMP Levels Increased from pre-dose baseline, peaking at 2 hours post-dose[10]
Serum Collagen X Marker (CXM) Levels Increased from baseline with treatment[10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of vosoritide.

Quantification of Vosoritide in Plasma: Electrochemiluminescence (ECL) Assay

ecl_workflow start Start: Plasma Sample Collection step1 Sample Preparation: - Addition of protease inhibitors start->step1 step2 Binding to Anti-Vosoritide Antibody-Coated Plate step1->step2 step3 Addition of Ruthenium-Labeled Detection Antibody step2->step3 step4 Washing to Remove Unbound Reagents step3->step4 step5 Addition of Read Buffer step4->step5 step6 ECL Signal Detection using MSD Instrument step5->step6 end End: Quantification of Vosoritide step6->end

Figure 2: Electrochemiluminescence Assay Workflow for Vosoritide Quantification.

A validated electrochemiluminescence (ECL) immunoassay is used to quantify vosoritide concentrations in plasma. The general steps are as follows:

  • Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., K₃-EDTA) and protease inhibitors. Plasma is separated by centrifugation.

  • Assay Principle: The assay is a sandwich immunoassay. A microplate is coated with a capture antibody specific for vosoritide.

  • Incubation: Plasma samples, calibrators, and quality control samples are added to the wells and incubated to allow vosoritide to bind to the capture antibody.

  • Detection: A ruthenium-labeled detection antibody, also specific for vosoritide, is added to the wells, forming a "sandwich" complex.

  • Signal Generation: After a final wash step, a read buffer is added, and an electrical stimulus is applied. The ruthenium label emits light, and the intensity of the emitted light is proportional to the amount of vosoritide in the sample.

  • Data Analysis: The concentration of vosoritide in the samples is determined by interpolating the ECL signal on a standard curve generated from calibrators of known concentrations.

Measurement of Urinary Cyclic Guanosine Monophosphate (cGMP): Competitive ELISA

cgmp_elisa_workflow start Start: Urine Sample Collection step1 Sample Dilution in Assay Buffer start->step1 step2 Addition of Sample/Standard and cGMP-HRP Conjugate to Anti-cGMP Antibody-Coated Plate step1->step2 step3 Competitive Binding Incubation step2->step3 step4 Washing to Remove Unbound Reagents step3->step4 step5 Addition of TMB Substrate step4->step5 step6 Color Development step5->step6 step7 Addition of Stop Solution step6->step7 end End: Absorbance Reading at 450 nm step7->end

Figure 3: Competitive ELISA Workflow for Urinary cGMP Measurement.

A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure cGMP levels in urine as a biomarker of vosoritide's pharmacological activity.

  • Assay Principle: This is a competitive immunoassay where cGMP in the urine sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody sites on a microplate.

  • Procedure:

    • Urine samples, standards, and controls are added to the wells of the antibody-coated microplate.

    • The cGMP-HRP conjugate is then added.

    • During incubation, the cGMP from the sample and the cGMP-HRP conjugate compete for binding to the capture antibody.

    • The plate is washed to remove unbound components.

    • A substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Data Analysis: A standard curve is generated, and the cGMP concentrations in the samples are calculated.

Measurement of Serum Collagen X Marker (CXM): ELISA

Serum CXM is a biomarker of endochondral ossification and is measured using a sandwich ELISA.

  • Assay Principle: A microplate is coated with a capture antibody specific for CXM.

  • Procedure:

    • Serum samples are added to the wells and incubated.

    • After washing, a biotinylated detection antibody is added.

    • Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

    • A substrate is added, and the color development is proportional to the amount of CXM in the sample.

  • Data Analysis: CXM concentrations are determined from a standard curve.

In Vitro Inhibition of MAPK Pathway (ERK1/2 Phosphorylation)

The inhibitory effect of vosoritide on the MAPK pathway is assessed by measuring the phosphorylation of ERK1/2 in chondrocyte cell cultures.

  • Cell Culture: Chondrocyte cell lines are cultured and then stimulated with a fibroblast growth factor (FGF) to activate the FGFR3 pathway.

  • Treatment: Cells are treated with varying concentrations of vosoritide.

  • Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured using specific antibodies, typically by Western blotting or a specialized ELISA kit.

  • Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition by vosoritide.

Recombinant Expression and Purification of Vosoritide in E. coli

Vosoritide is produced using a recombinant expression system in E. coli.[6]

  • Gene Synthesis and Cloning: The gene encoding vosoritide is synthesized and cloned into an expression vector.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, often leading to the formation of inclusion bodies.

  • Cell Lysis and Inclusion Body Isolation: The bacterial cells are harvested and lysed. The insoluble inclusion bodies containing the vosoritide fusion protein are isolated by centrifugation.

  • Solubilization and Refolding: The inclusion bodies are solubilized using denaturing agents, and the protein is then refolded to its active conformation.

  • Purification: The refolded vosoritide is purified using a series of chromatography steps, such as ion-exchange and reverse-phase chromatography, to achieve high purity.

  • Characterization: The purified vosoritide is characterized by methods such as mass spectrometry and HPLC to confirm its identity, purity, and integrity.

Conclusion

This compound is a rationally designed C-type natriuretic peptide analog that effectively counteracts the overactive FGFR3 signaling pathway responsible for the impaired bone growth in achondroplasia. Its unique molecular structure provides enhanced stability, and its mechanism of action directly targets the underlying pathophysiology of the condition. The quantitative data from clinical trials robustly support its efficacy in promoting linear growth in affected children. The experimental protocols outlined in this guide provide a framework for the analytical and bioanalytical methods used to characterize and quantify this important therapeutic agent. This comprehensive technical overview serves as a valuable resource for the scientific community, fostering a deeper understanding of vosoritide and its role in the management of achondroplasia.

References

Vosoritide Acetate and its Impact on Endochondral Ossification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide acetate (B1210297), a C-type natriuretic peptide (CNP) analog, represents a significant advancement in the treatment of achondroplasia, the most common form of disproportionate short stature. This technical guide provides an in-depth analysis of vosoritide's mechanism of action, its targeted impact on the molecular pathways governing endochondral ossification, and a summary of key preclinical and clinical findings. Detailed experimental protocols from pivotal studies are outlined to provide researchers with a comprehensive understanding of the methodologies used to evaluate the efficacy and safety of this therapeutic agent. Quantitative data from these studies are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized through diagrams to facilitate comprehension of the complex biological processes involved.

Introduction

Achondroplasia is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[1] This mutation leads to the constitutive activation of the FGFR3 protein, a negative regulator of bone growth.[2] The overactive FGFR3 signaling pathway inhibits the proliferation and differentiation of chondrocytes in the growth plates, leading to impaired endochondral ossification and resulting in disproportionately short limbs, characteristic facial features, and potential medical complications.[2]

Vosoritide is a synthetic analog of C-type natriuretic peptide (CNP), a naturally occurring peptide that plays a crucial role in bone growth.[2] By mimicking the action of CNP, vosoritide counteracts the inhibitory effects of the overactive FGFR3 pathway, thereby promoting chondrocyte proliferation and differentiation and stimulating longitudinal bone growth.[1][2] This document serves as a technical resource for professionals in the field of skeletal dysplasia research and drug development, offering a detailed examination of vosoritide's impact on the fundamental process of endochondral ossification.

Mechanism of Action: The FGFR3 and CNP Signaling Pathways

Endochondral ossification is a tightly regulated process involving the proliferation and differentiation of chondrocytes within the growth plate. In achondroplasia, the overactive FGFR3 receptor excessively activates downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which suppresses chondrocyte activity.[3]

Vosoritide functions by targeting a parallel signaling pathway that positively regulates chondrocyte function. It binds to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes, stimulating the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Elevated levels of cGMP in turn inhibit the RAF-1 kinase, a key component of the MAPK pathway, effectively dampening the excessive inhibitory signals from the mutated FGFR3.[4] This restoration of balance in the signaling pathways allows for the normal proliferation and differentiation of chondrocytes, leading to improved endochondral bone growth.[2]

Vosoritide Mechanism of Action cluster_achondroplasia Achondroplasia Pathophysiology cluster_vosoritide Vosoritide Intervention FGFR3 Mutated FGFR3 (Constitutively Active) RAS RAS FGFR3->RAS RAF1 RAF-1 RAS->RAF1 MEK MEK1/2 RAF1->MEK ERK ERK1/2 MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB cGMP Increased cGMP NPRB->cGMP cGMP->RAF1 Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation cGMP->Promotion

Figure 1: Vosoritide's Mechanism of Action

Quantitative Data from Clinical Trials

The efficacy of vosoritide in increasing growth velocity in children with achondroplasia has been demonstrated in several clinical trials. The following tables summarize key quantitative data from Phase 2 and Phase 3 studies.

Table 1: Change in Annualized Growth Velocity (AGV) in Vosoritide Clinical Trials

Study PhaseTreatment GroupNBaseline AGV (cm/year)AGV at 1 Year (cm/year)Change from Baseline in AGV (cm/year)Placebo-Adjusted Change in AGV (cm/year)Citation(s)
Phase 3 Vosoritide (15 µg/kg/day)604.265.97+1.71+1.57[1][5][6]
Placebo614.064.19+0.13-[1][5][6]
Phase 2 Vosoritide (15 µg/kg/day)104.0~5.6~+1.6N/A[7]
Vosoritide (30 µg/kg/day)94.5~5.6~+1.1N/A[7]

Table 2: Change in Height Z-Score in Vosoritide Clinical Trials

Study PhaseTreatment GroupNBaseline Height Z-ScoreChange in Height Z-Score at 1 YearPlacebo-Adjusted Change in Height Z-ScoreCitation(s)
Phase 3 Vosoritide (15 µg/kg/day)60-5.13+0.28+0.28[5]
Placebo61-5.140.00-[5]
Phase 2 (Infants/Toddlers) Vosoritide43N/A+0.30 SD+0.30 SD[8]
Placebo32N/A0.00-[8]

Experimental Protocols

A thorough understanding of the methodologies employed in the evaluation of vosoritide is crucial for the interpretation of study outcomes and for the design of future research.

Clinical Trial Methodology

Study Design: The pivotal Phase 3 study (NCT03197766) was a randomized, double-blind, placebo-controlled trial conducted at multiple centers globally.[3][9] Participants were children with a confirmed diagnosis of achondroplasia, typically between the ages of 5 and 18 years, with open growth plates.[3] A baseline observation period of at least six months was required to establish a stable annualized growth velocity (AGV) prior to randomization.[3]

Treatment Administration: Vosoritide was administered once daily via subcutaneous injection at a dose of 15 µg/kg.[5] Caregivers were trained to administer the injections at home.

Efficacy Assessments:

  • Annualized Growth Velocity (AGV): Standing height was measured at regular intervals (e.g., every 3-6 months) using a stadiometer. AGV was calculated as the change in height over a specified period, annualized to a full year. The primary endpoint was the change in AGV from baseline to 52 weeks.[5][10]

  • Height Z-Score: Height was converted to a Z-score to compare the patient's height to that of an age- and sex-matched population of average stature.

  • Biomarker Analysis:

    • Urinary cyclic Guanosine Monophosphate (cGMP): Urine samples were collected at specified time points before and after vosoritide administration to measure cGMP levels, a pharmacodynamic marker of NPR-B receptor activation.[4][11] cGMP levels were typically assayed using an ELISA.[4][11]

    • Serum Collagen Type X Marker (CXM): Blood samples were collected to measure serum CXM, a biomarker of endochondral ossification.[4][11] CXM levels were measured using an ELISA.[4][11]

Clinical_Trial_Workflow Screening Screening & Enrollment (Achondroplasia Diagnosis, Open Epiphyses) Baseline 6-Month Baseline Observation Period (Establish AGV) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment 52-Week Treatment Period (Vosoritide 15 µg/kg/day or Placebo) Randomization->Treatment Assessments Regular Assessments (Height, Biomarkers, Safety) Treatment->Assessments Endpoint Primary Endpoint Analysis (Change in AGV at 52 Weeks) Treatment->Endpoint Extension Open-Label Extension (All Participants Receive Vosoritide) Endpoint->Extension

Figure 2: Generalized Clinical Trial Workflow
Preclinical Study Methodology

Animal Models: Preclinical studies have primarily utilized the Fgfr3Y367C/+ knock-in mouse model, which recapitulates many of the skeletal features of human achondroplasia, including shortened long bones and a disorganized growth plate.

Histological Analysis of the Growth Plate:

  • Tissue Preparation: Following sacrifice, long bones (e.g., tibias, femurs) are dissected and fixed in 4% paraformaldehyde.

  • Decalcification: Bones are decalcified in a solution such as 10% EDTA.

  • Embedding and Sectioning: Decalcified bones are embedded in paraffin, and longitudinal sections of the growth plate are cut using a microtome.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and to visualize the different zones of the growth plate (resting, proliferative, hypertrophic). Safranin O staining can be used to assess proteoglycan content in the extracellular matrix.

  • Histomorphometry: The height of the proliferative and hypertrophic zones of the growth plate is measured using image analysis software to quantify the effects of vosoritide treatment.

Immunohistochemistry:

  • Proliferation Markers: To assess chondrocyte proliferation, sections can be stained for markers such as Ki67 or proliferating cell nuclear antigen (PCNA).

  • Hypertrophy Markers: To evaluate chondrocyte differentiation, staining for markers like Collagen Type X can be performed.

In Vitro Chondrocyte Assays:

  • Chondrocyte Isolation: Primary chondrocytes can be isolated from the growth plates of neonatal mice or from human tissue.

  • Cell Culture: Chondrocytes are cultured in a monolayer or in a 3D culture system (e.g., alginate beads) that better mimics the in vivo environment.

  • Treatment: Cultures are treated with vosoritide at various concentrations.

  • Proliferation Assays: Chondrocyte proliferation can be measured using assays such as the BrdU incorporation assay or by cell counting.

  • Differentiation Assays: Chondrocyte differentiation can be assessed by measuring the expression of hypertrophic markers (e.g., Collagen Type X, alkaline phosphatase activity) and by staining for matrix mineralization (e.g., Alizarin Red S).

Conclusion

Vosoritide acetate has emerged as a targeted therapy for achondroplasia that directly addresses the underlying pathophysiology of the condition. By modulating the CNP signaling pathway to counteract the inhibitory effects of the mutated FGFR3, vosoritide promotes endochondral ossification, leading to a significant increase in annualized growth velocity in affected children. The quantitative data from rigorous clinical trials provide strong evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the long-term impacts of vosoritide and to explore its potential in other skeletal dysplasias. The continued study of vosoritide and similar therapeutic agents holds great promise for improving the health and well-being of individuals with achondroplasia and related conditions.

References

Preclinical Efficacy of Vosoritide Acetate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide acetate, a C-type natriuretic peptide (CNP) analog, has emerged as a promising therapeutic agent for achondroplasia, the most common form of dwarfism. Achondroplasia is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired endochondral bone growth and disproportionate short stature. Vosoritide is designed to counteract the downstream effects of the overactive FGFR3 signaling pathway. This technical guide provides an in-depth overview of the preclinical evidence for this compound's efficacy in animal models, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: The FGFR3 and NPR-2 Signaling Pathways

Under normal physiological conditions, FGFR3 is a negative regulator of bone growth. Its activation by fibroblast growth factors (FGFs) triggers a downstream signaling cascade, primarily through the mitogen-activated protein kinase (MAPK) pathway, which ultimately slows down the proliferation and differentiation of chondrocytes.[1][2] In achondroplasia, a mutation in FGFR3 causes the receptor to be constantly active, even in the absence of FGFs, leading to a significant reduction in bone growth.[1][2]

Vosoritide works by targeting a parallel pathway that promotes bone growth. It is an analog of the C-type natriuretic peptide (CNP), which binds to the natriuretic peptide receptor B (NPR-B) on the surface of chondrocytes.[1][3] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] Elevated cGMP levels inhibit the RAF-1 kinase, a key component of the MAPK pathway that is downstream of FGFR3.[4] By inhibiting this pathway, vosoritide effectively counteracts the negative growth signals from the overactive FGFR3, thereby promoting chondrocyte proliferation and differentiation and restoring endochondral bone growth.[1][2]

Vosoritide Signaling Pathway cluster_0 FGFR3 Signaling (Achondroplasia) cluster_1 Vosoritide (CNP Analog) Signaling FGFR3 Mutated FGFR3 (Constitutively Active) RAS RAS FGFR3->RAS RAF1 RAF-1 RAS->RAF1 MEK MEK1/2 RAF1->MEK RAF1->MEK MAPK Pathway Promotion Promotion of Chondrocyte Proliferation & Differentiation ERK ERK1/2 MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Vosoritide Vosoritide NPRB NPR-B Vosoritide->NPRB cGMP ↑ cGMP NPRB->cGMP cGMP->RAF1

Figure 1. Vosoritide's mechanism of action in chondrocytes.

Preclinical Efficacy in a Mouse Model of Achondroplasia

The primary preclinical evidence for vosoritide's efficacy comes from studies using the Fgfr3Y367C/+ mouse model, which recapitulates the clinical features of human achondroplasia.[1] These mice exhibit a growth deficit affecting both endochondral and membranous ossification, leading to disproportionate short stature.[1]

Experimental Protocol: In Vivo Efficacy Study

A key study evaluated the therapeutic potential of a CNP analog (BMN 111, now known as vosoritide) in these mice.[1]

  • Animal Model: Fgfr3Y367C/+ mice, which carry a gain-of-function mutation in the Fgfr3 gene.[1]

  • Treatment Groups:

    • Fgfr3Y367C/+ mice treated with vehicle (control).

    • Fgfr3Y367C/+ mice treated with vosoritide at 240 µg/kg/day.[1]

    • Fgfr3Y367C/+ mice treated with vosoritide at 800 µg/kg/day.[1]

    • Wild-type (Fgfr3+/+) littermates treated with vehicle.

  • Administration: Once-daily subcutaneous injections.[1]

  • Treatment Duration: 10 or 20 days, starting at 7 days of age.[1]

  • Endpoints:

    • Skeletal measurements (naso-anal length, femur length, tibia length).

    • Histological analysis of the growth plate.

    • Assessment of clinical features (skull shape, crossbite, long bone morphology).

Experimental_Workflow start Start: Day 7 of Age treatment Daily Subcutaneous Injection of Vosoritide (or Vehicle) start->treatment duration10 10 Days treatment->duration10 duration20 20 Days treatment->duration20 endpoint Endpoint Analysis: - Skeletal Measurements - Histology - Clinical Features duration10->endpoint duration20->endpoint

Figure 2. In vivo experimental workflow for vosoritide efficacy testing.

Quantitative Data: Effects on Bone Growth

Treatment with vosoritide resulted in a significant, dose-dependent recovery of bone growth in the Fgfr3Y367C/+ mice.

Table 1: Effect of Vosoritide on Skeletal Growth in Fgfr3Y367C/+ Mice after 10 Days of Treatment

ParameterVehicle-treated Fgfr3Y367C/+Vosoritide (240 µg/kg) treated Fgfr3Y367C/+Vosoritide (800 µg/kg) treated Fgfr3Y367C/+Vehicle-treated Fgfr3+/+
Naso-anal Length (mm) 58.2 ± 0.660.8 ± 0.561.3 ± 0.464.5 ± 0.5
Femur Length (mm) 7.4 ± 0.17.6 ± 0.17.8 ± 0.18.3 ± 0.1
Tibia Length (mm) 8.9 ± 0.19.3 ± 0.19.5 ± 0.110.2 ± 0.1
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated Fgfr3Y367C/+ mice. Data extracted from Lorget et al., 2012.[1]

After 20 days of treatment, the improvements were even more pronounced, with a significant increase in both axial and appendicular skeleton lengths.

Table 2: Effect of Vosoritide on Skeletal Growth in Fgfr3Y367C/+ Mice after 20 Days of Treatment

ParameterVehicle-treated Fgfr3Y367C/+Vosoritide (800 µg/kg) treated Fgfr3Y367C/+Vehicle-treated Fgfr3+/+
Naso-anal Length (mm) 70.1 ± 0.775.2 ± 0.678.9 ± 0.6
Femur Length (mm) 8.9 ± 0.19.6 ± 0.110.3 ± 0.1
Tibia Length (mm) 10.8 ± 0.111.8 ± 0.1*12.6 ± 0.1
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated Fgfr3Y367C/+ mice. Data extracted from Lorget et al., 2012.[1]
Histological and Morphological Improvements

Beyond the quantitative increase in bone length, vosoritide treatment also led to significant improvements in the quality of bone growth and the correction of achondroplasia-related clinical features.

  • Growth Plate Histology: In vehicle-treated Fgfr3Y367C/+ mice, the growth plates showed disorganized and reduced proliferative and hypertrophic zones. Vosoritide treatment corrected the growth plate defect, leading to a more organized columnar alignment of chondrocytes and an increase in the size of the proliferative and hypertrophic zones.[1]

  • Correction of Clinical Features: Treatment with vosoritide resulted in a visible improvement in the dwarfism phenotype, including:

    • Flattening of the domed skull.[1]

    • Reduction of the anterior crossbite.[1]

    • Straightening of the bowed femurs and tibias.[1]

Experimental Protocol: Ex Vivo Bone Explant Culture

To confirm the direct effect of vosoritide on bone growth, an ex vivo study using bone explants was conducted.

  • Tissue Source: Femurs were dissected from E16.5 Fgfr3Y367C/+ mouse embryos.

  • Culture Conditions: The femurs were cultured for 6 days in the presence of either vehicle or BMN-111 (0.1 µM).

  • Endpoint: Measurement of the increase in bone length.

Quantitative Data: Direct Effect on Bone Growth

The ex vivo experiments demonstrated that vosoritide directly stimulates the growth of femurs from Fgfr3Y367C/+ mice.

Table 3: Effect of BMN-111 on Ex Vivo Femur Growth from Fgfr3Y367C/+ Mice

Treatment GroupMean Increase in Bone Length (mm)Fold Increase vs. Vehicle
Vehicle 0.28 ± 0.021.00
BMN-111 (0.1 µM) 0.50 ± 0.03*1.78
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extracted from a study by Wendt et al., 2017, which references the original finding.[4]

This result confirms that vosoritide acts directly on the chondrocytes within the growth plate to promote bone elongation, independent of systemic factors.[1][4]

Conclusion

The preclinical evidence from animal models, particularly the Fgfr3Y367C/+ mouse model of achondroplasia, provides a strong foundation for the therapeutic potential of this compound. The data clearly demonstrate that vosoritide effectively counteracts the inhibitory effects of the overactive FGFR3 signaling pathway, leading to a significant and dose-dependent increase in bone growth. Furthermore, vosoritide treatment corrects the disorganized growth plate architecture and ameliorates many of the clinical features associated with achondroplasia in this animal model. These robust preclinical findings have been instrumental in the successful clinical development of vosoritide as the first approved targeted therapy for children with achondroplasia.

References

Vosoritide Acetate's Interaction with Natriuretic Peptide Receptor B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of vosoritide acetate (B1210297), a C-type natriuretic peptide (CNP) analog, with its target, the natriuretic peptide receptor B (NPR-B). Vosoritide is a key therapeutic agent for the treatment of achondroplasia, the most common form of dwarfism. This document synthesizes available quantitative data, details experimental methodologies, and visually represents the core biological pathways and experimental workflows.

Quantitative Analysis of Vosoritide's Functional Potency

Vosoritide's interaction with NPR-B is primarily characterized by its functional activity—the ability to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP). The half-maximal effective concentration (EC50) is a key metric for this activity. To date, direct binding affinity constants such as K_i_ or K_d_ for the vosoritide-NPR-B interaction are not prominently reported in publicly available literature. The available data on its functional potency is summarized below.

ParameterValueCell LineAssay TypeReference
EC50 0.37 nmol/LNIH3T3 mouse embryonic fibroblast cellscGMP accumulation assay[1]
EC50 11 nM3T3 cellsNPR-B guanylate cyclase assay[2]

Note: The discrepancy in EC50 values may be attributable to variations in experimental conditions and assay formats.

Signaling Pathway of Vosoritide-Mediated NPR-B Activation

Vosoritide functions as an agonist for NPR-B, a transmembrane receptor with an intracellular guanylate cyclase domain. The binding of vosoritide to NPR-B initiates a signaling cascade that counteracts the overactive signaling from the mutant Fibroblast Growth Factor Receptor 3 (FGFR3) in chondrocytes, which is the underlying cause of achondroplasia.

The binding of vosoritide to NPR-B triggers a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase II (PKG II). Activated PKG II, in turn, phosphorylates and inhibits key components of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting RAF-1 kinase. This inhibition of the MAPK/ERK pathway ultimately leads to the promotion of chondrocyte proliferation and differentiation, thereby fostering endochondral bone growth.

vosoritide_signaling_pathway Vosoritide Vosoritide Acetate NPRB NPR-B Receptor Vosoritide->NPRB Binds to GC_domain Guanylate Cyclase Domain (activated) NPRB->GC_domain Activates cGMP cGMP GTP GTP GTP->cGMP Catalyzed by Guanylate Cyclase PKGII PKG II (activated) cGMP->PKGII RAF1 RAF-1 PKGII->RAF1 Inhibits MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Growth Chondrocyte Proliferation & Differentiation ERK->Growth

Vosoritide-NPR-B Signaling Cascade.

Experimental Protocols

The functional activity of vosoritide is typically assessed through a cGMP accumulation assay in a suitable cell line, such as NIH3T3 mouse embryonic fibroblasts, which endogenously express the NPR-B receptor.

cGMP Accumulation Assay

1. Cell Culture and Seeding:

  • NIH3T3 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells are maintained at 37°C in a humidified incubator with 5% CO2.

  • For the assay, cells are seeded into 96-well plates and grown to confluence.

2. Inhibition of Phosphodiesterase Activity:

  • To prevent the degradation of intracellular cGMP, a phosphodiesterase inhibitor, such as 0.75 mmol/L isobutylmethylxanthine (IBMX), is added to each well.

  • The cells are incubated with the inhibitor for 15 minutes in a CO2 incubator.

3. Vosoritide Treatment:

  • A dilution series of this compound is prepared at various concentrations (e.g., 0–200 nmol/L).

  • The cells are then treated with the different concentrations of vosoritide for 15 minutes.

4. Cell Lysis and Protein Extraction:

  • Following treatment, the cells are washed with phosphate-buffered saline (PBS).

  • Intracellular proteins, including the generated cGMP, are extracted using a suitable lysis buffer, often provided as part of a commercial assay kit.

5. cGMP Quantification:

  • The concentration of cGMP in the cell lysates is measured using a competitive immunoassay.

  • A common method is a fluorescent assay where endogenous cGMP from the cell lysate competes with a known amount of horseradish peroxidase (HRP)-labeled cGMP for binding to cGMP-specific antibodies pre-coated on a microplate.

  • The amount of HRP-cGMP bound to the antibody is inversely proportional to the amount of cGMP in the cell lysate.

  • The fluorescence signal is measured, and the concentration of cGMP is determined by comparison to a standard curve.

6. Data Analysis:

  • The cGMP concentrations are plotted against the corresponding vosoritide concentrations.

  • The EC50 value is determined by fitting the data to a four-parameter logistic curve.

cGMP_assay_workflow Start Start: NIH3T3 Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Inhibitor Add Phosphodiesterase Inhibitor (e.g., IBMX) Seed->Inhibitor Treatment Treat with Vosoritide Concentration Gradient Inhibitor->Treatment Wash Wash Cells with PBS Treatment->Wash Lysis Cell Lysis and Protein Extraction Wash->Lysis Quantify Quantify cGMP using Competitive Immunoassay Lysis->Quantify Analysis Data Analysis: Plot Dose-Response Curve and Determine EC50 Quantify->Analysis End End Analysis->End

Workflow for a cGMP Accumulation Assay.

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Vosoritide Acetate in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use.

Introduction

Vosoritide acetate (B1210297) is a C-type natriuretic peptide (CNP) analog developed for the treatment of achondroplasia.[1][2] It functions by targeting the underlying pathophysiology of the condition, which is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[3][4] The overactivity of FGFR3 inhibits chondrocyte proliferation and differentiation, leading to impaired endochondral bone growth.[1][4] Vosoritide antagonizes the downstream signaling of FGFR3 by binding to the natriuretic peptide receptor B (NPR-B), which stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Elevated cGMP levels inhibit the MAPK/ERK pathway, thereby promoting chondrocyte proliferation and differentiation and, consequently, bone growth.[1]

These application notes provide detailed protocols for the subcutaneous administration of vosoritide acetate in a research setting, aimed at ensuring proper handling, dosing, and administration for reproducible and reliable experimental outcomes.

Mechanism of Action

Vosoritide works by modulating the signaling pathway that regulates bone growth. In achondroplasia, the overactive FGFR3 receptor suppresses the proliferation of chondrocytes. Vosoritide, a CNP analog, counteracts this by binding to the NPR-B receptor, which in turn inhibits the MAPK/ERK signaling pathway downstream of FGFR3, allowing for more normalized bone growth.[1][3]

vosoritide_mechanism_of_action cluster_cell Chondrocyte FGFR3 Overactive FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates NPRB NPR-B NPRB->RAF1 Inhibits Vosoritide Vosoritide Vosoritide->NPRB Binds to MAPK_ERK MAPK/ERK Pathway RAF1->MAPK_ERK Activates Proliferation Chondrocyte Proliferation & Differentiation MAPK_ERK->Proliferation Inhibits caption Vosoritide Signaling Pathway

Vosoritide Signaling Pathway

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound from clinical studies.

Table 1: Pharmacokinetic Parameters of Vosoritide (15 mcg/kg Daily Subcutaneous Injection)
ParameterValueReference
Median Tmax (Time to Maximum Concentration) 15 minutes[6][7]
Mean Half-Life (t½) 21.0 to 27.9 minutes[1][6]
Mean Apparent Clearance 79.4 to 104 mL/min/kg[1][6]
Mean Cmax (Maximum Concentration) 4.71 (± 2.32) to 7.18 (± 9.65) ng/mL[6]
Mean AUC0-t (Area Under the Curve) 161 (± 98.1) to 290 (± 235) ng-min/mL[6]

Data from studies in children with achondroplasia.

Table 2: Efficacy of Vosoritide in Clinical Trials
Study PhaseDosageKey FindingReference
Phase 3 15 mcg/kg/dayIncreased annualized growth velocity by a mean of 1.57 cm/year compared to placebo.[8][9]
Phase 2 15 mcg/kg/dayIncreased annualized growth velocity by approximately 1.81 cm/year.[10]
Phase 2/3 Extension 15 mcg/kg/daySustained increase in growth velocity over seven years.[2]

Experimental Protocols

Protocol 1: Reconstitution and Preparation of this compound

Materials:

  • This compound for injection (available in 0.4 mg, 0.56 mg, and 1.2 mg vials)[11]

  • Prefilled syringe with sterile Water for Injection (diluent)

  • Vial adapter (if provided)

  • Sterile administration syringe (e.g., 1 mL) with appropriate needle gauge (e.g., 30G)[11]

Procedure:

  • Equilibration: Remove the vosoritide vial and the diluent prefilled syringe from refrigeration (2°C to 8°C) and allow them to reach room temperature before reconstitution.[12]

  • Reconstitution:

    • Attach the prefilled diluent syringe to the vial.

    • Slowly inject the entire contents of the diluent syringe into the vosoritide vial.

    • Gently swirl the vial to dissolve the powder. Do not shake.

    • The reconstituted solution should be clear and colorless to yellow.[13] Do not use if discolored or if particulate matter is observed.[13]

  • Concentration: The final concentration of the reconstituted solution will depend on the vial size used:

    • 0.4 mg and 0.56 mg vials reconstitute to a concentration of 0.8 mg/mL.[6][13]

    • 1.2 mg vial reconstitutes to a concentration of 2 mg/mL.[6][13]

  • Stability: Use the reconstituted solution within 3 hours if stored at room temperature (20°C to 25°C).[13]

Protocol 2: Subcutaneous Administration

Pre-administration Checklist:

  • Ensure the subject has had adequate food and fluid intake prior to administration to minimize the risk of transient hypotension.[14][15] It is recommended to consume approximately 240-300 mL of fluid in the hour before injection.[14]

  • Confirm the correct dosage based on the subject's current body weight.[14] The recommended research dose, mirroring clinical trials, is 15 mcg/kg once daily.[2][7]

Administration Procedure:

  • Dosage Calculation: Calculate the required injection volume based on the subject's body weight and the concentration of the reconstituted solution.

  • Aseptic Technique: Prepare the injection site by cleaning it with an alcohol wipe.

  • Injection Sites: Recommended subcutaneous injection sites include the front middle of the thighs, the lower abdomen (at least 5 cm from the navel), the top of the buttocks, or the back of the upper arms.[13] Rotate injection sites daily to minimize local site reactions.[13]

  • Injection: Pinch the skin at the injection site and insert the needle at a 45- to 90-degree angle. Inject the calculated volume of vosoritide solution.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad. Do not rub the area.

  • Disposal: Dispose of used needles and syringes in a designated sharps container.[15]

Protocol 3: Monitoring and Data Collection

Safety Monitoring:

  • Injection Site Reactions: Monitor for local reactions such as erythema, swelling, pain, or itching at the injection site.[3] These are the most common adverse events and are typically mild and transient.[2]

  • Blood Pressure: Monitor for signs and symptoms of hypotension (e.g., dizziness, fatigue) following administration.[15]

Efficacy and Biomarker Analysis (Example):

  • Anthropometric Measurements: Regularly assess body weight, standing height, and other relevant growth parameters every 3 to 6 months.[6]

  • Biomarker Analysis:

    • Urine cGMP: Collect urine samples to measure cyclic guanosine monophosphate (cGMP), a biomarker of vosoritide's pharmacological activity.[7]

    • Serum CXM: Collect blood samples to measure collagen type X marker (CXM), a biomarker of endochondral ossification.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a research study involving vosoritide and the logical relationships in study conduct.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection Screening Screening Baseline_Data Baseline_Data Screening->Baseline_Data Eligible Subjects Randomization Randomization Baseline_Data->Randomization Vosoritide_Group Vosoritide_Group Randomization->Vosoritide_Group Group A Placebo_Group Placebo_Group Randomization->Placebo_Group Group B Daily_SC_Injection Daily_SC_Injection Vosoritide_Group->Daily_SC_Injection 15 mcg/kg/day Daily_SC_Injection_P Daily_SC_Injection_P Placebo_Group->Daily_SC_Injection_P Placebo Monitoring Monitoring Daily_SC_Injection->Monitoring Daily_SC_Injection_P->Monitoring Data_Analysis Data_Analysis Monitoring->Data_Analysis Results Results Data_Analysis->Results caption Typical Experimental Workflow logical_relationships Protocol_Adherence Protocol_Adherence Accurate_Dosing Accurate_Dosing Protocol_Adherence->Accurate_Dosing Injection_Technique Injection_Technique Protocol_Adherence->Injection_Technique Data_Integrity Data_Integrity Accurate_Dosing->Data_Integrity Safety_Monitoring Safety_Monitoring Injection_Technique->Safety_Monitoring Safety_Monitoring->Data_Integrity caption Key Study Conduct Relationships

References

Application Notes and Protocols for the Quantification of Vosoritide Acetate using Enzyme-Linked Immunosorbent Assays (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide acetate (B1210297) is a C-type natriuretic peptide (CNP) analog developed for the treatment of achondroplasia. It functions by promoting endochondral bone growth. Accurate quantification of vosoritide in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development. This document provides detailed protocols for the development of a sandwich ELISA for the quantification of vosoritide acetate.

Vosoritide Signaling Pathway

Vosoritide acts as an agonist for the Natriuretic Peptide Receptor-B (NPR-B).[1][2] In achondroplasia, a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) constitutively inhibits chondrocyte proliferation and differentiation, leading to impaired bone growth.[1][3] Vosoritide counteracts this by binding to NPR-B, which stimulates the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] Elevated cGMP levels antagonize the downstream signaling of the overactive FGFR3 pathway, specifically by inhibiting the Raf-1/MEK/ERK signaling cascade, thereby promoting chondrocyte proliferation and differentiation and restoring bone growth.[1][2]

vosoritide_signaling_pathway cluster_cell Chondrocyte cluster_fgfr3 Overactive FGFR3 Pathway (in Achondroplasia) vosoritide Vosoritide nprb NPR-B Receptor vosoritide->nprb gc Guanylate Cyclase (intracellular domain) nprb->gc cgmp cGMP gc->cgmp converts gtp GTP gtp->gc pkg Protein Kinase G (PKG) cgmp->pkg activates raf1 Raf-1 pkg->raf1 | inhibits proliferation Chondrocyte Proliferation & Differentiation pkg->proliferation mek MEK raf1->mek erk ERK mek->erk erk->proliferation | inhibits fgfr3 FGFR3 (mutated) fgfr3->raf1 activates

Caption: Vosoritide Signaling Pathway in Chondrocytes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound ELISA development. Table 1 outlines the performance characteristics of immunoassays used in clinical studies, while Table 2 provides typical ranges for commercially available C-type Natriuretic Peptide (CNP) ELISA kits, which can serve as a reference for assay development.

Table 1: Performance of Vosoritide Immunoassays in Clinical Studies

ParameterSandwich ELISAElectrochemiluminescence Assay (ECLA)Reference
Lower Limit of Quantification (LLOQ) 391 pg/mL137 pg/mL[2][3]
Capture Antibody Murine monoclonal anti-vosoritide IgGBiotinylated mouse monoclonal anti-vosoritide IgG[2]
Detection Antibody Rabbit polyclonal anti-CNP IgG (primary) & HRP-conjugated goat anti-rabbit IgG (secondary)Ruthenylated rabbit polyclonal anti-vosoritide IgG[2]

Table 2: Typical Characteristics of Commercial Human CNP ELISA Kits

ParameterKit Example 1Kit Example 2Kit Example 3
Assay Type Sandwich ELISASandwich ELISASandwich ELISA
Detection Range 62.5 - 4000 pg/mL24 - 5,000 pg/mL12 pg/mL (Sensitivity)
Sample Type Serum, Plasma, other biological fluidsSerum, Plasma, SupernatantSerum, Plasma, other biological fluids
Sensitivity < 25 pg/mL< 24 pg/mL12 pg/mL
Reference [4][5][6]

Experimental Protocols

Two primary immunoassay formats for vosoritide quantification are a traditional sandwich ELISA and a more sensitive electrochemiluminescence assay (ECLA). Below is a detailed protocol for the development of a sandwich ELISA.

Protocol 1: Sandwich ELISA for Vosoritide Quantification

This protocol is based on the principles of sandwich immunoassays and the specific reagents described in the literature for vosoritide analysis.[2]

1. Materials and Reagents:

  • Microtiter Plates: 96-well high-binding ELISA plates.

  • Capture Antibody: Murine monoclonal anti-vosoritide IgG.

  • Detection Antibody (Primary): Rabbit polyclonal anti-CNP IgG.

  • Detection Antibody (Secondary): HRP-conjugated goat anti-rabbit IgG.

  • Standard: this compound reference standard.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).

  • Assay Diluent: PBS with 0.1% BSA and 0.05% Tween-20.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 N Sulfuric Acid (H₂SO₄).

  • Sample Collection Tubes: Containing K3-EDTA, a phosphodiesterase inhibitor (e.g., 3-Isobutyl-1-methylxanthine), and a protease inhibitor cocktail.[2]

2. Experimental Workflow Diagram:

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash Plate coat->wash1 block Block Plate wash1->block wash2 Wash Plate block->wash2 add_sample Add Standards and Samples wash2->add_sample wash3 Wash Plate add_sample->wash3 add_detection_pri Add Primary Detection Antibody wash3->add_detection_pri wash4 Wash Plate add_detection_pri->wash4 add_detection_sec Add HRP-conjugated Secondary Antibody wash4->add_detection_sec wash5 Wash Plate add_detection_sec->wash5 add_substrate Add TMB Substrate wash5->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Sandwich ELISA Workflow for Vosoritide Quantification.

3. Step-by-Step Protocol:

  • Plate Coating:

    • Dilute the murine monoclonal anti-vosoritide capture antibody to a working concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted capture antibody solution to each well of a 96-well microtiter plate.

    • Cover the plate and incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve by performing serial dilutions of the this compound reference standard in Assay Diluent. A suggested range, based on CNP kits, is 0 to 4000 pg/mL.

    • Dilute plasma/serum samples in Assay Diluent. The dilution factor should be optimized based on expected concentrations.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the standards and diluted samples to the appropriate wells.

    • Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the rabbit polyclonal anti-CNP primary detection antibody to its optimal concentration (typically 0.1-1 µg/mL) in Assay Diluent.

    • Add 100 µL of the diluted primary detection antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated goat anti-rabbit secondary antibody to its optimal concentration in Assay Diluent.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, monitoring for color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

4. Data Analysis:

  • Subtract the average zero standard optical density (O.D.) from all other O.D. readings.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.[2]

  • Calculate the concentration of vosoritide in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.

Note on Electrochemiluminescence Assay (ECLA)

For higher sensitivity, an ECLA can be developed. This assay follows a similar sandwich format but utilizes a different detection system.

  • Key Differences from Sandwich ELISA:

    • Capture Antibody: Biotinylated mouse monoclonal anti-vosoritide IgG is used, allowing for capture on streptavidin-coated plates.

    • Detection Antibody: The detection antibody is a ruthenylated rabbit polyclonal anti-vosoritide IgG.

    • Detection: An electrical stimulus triggers an oxidation-reduction cycle of the ruthenium label, leading to the emission of light, which is measured by a specialized plate reader.

This method has been reported to achieve a lower LLOQ of 137 pg/mL, making it suitable for studies requiring higher sensitivity.[2][3] The development of an ECLA requires specialized reagents and instrumentation from providers such as Meso Scale Diagnostics.

References

Vosoritide Acetate: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and solubility of vosoritide acetate (B1210297) for laboratory applications. The included protocols offer guidance on the proper handling, storage, and preparation of vosoritide acetate solutions to ensure experimental accuracy and reproducibility.

Introduction

Vosoritide is a C-type natriuretic peptide (CNP) analog that acts as a positive regulator of bone growth.[1][2][3] It is an analog of the endogenous human peptide CNP with a modification of a proline-glycine on its N-terminus, which confers resistance to neutral endopeptidase (NEP) degradation, thereby extending its half-life.[1][4] Vosoritide works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn inhibits the downstream signaling of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3][5] Overactivity of FGFR3 is the cause of achondroplasia, a common form of dwarfism. By antagonizing the FGFR3 pathway, vosoritide promotes chondrocyte proliferation and differentiation, leading to increased endochondral bone growth.[1][2][3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇₆H₂₉₀N₅₆O₅₁S₃·xCH₃COOH[1]
Appearance White to off-white solid powder[6]

Solubility

This compound is soluble in aqueous solutions. The lyophilized powder is intended for reconstitution in sterile water for injection for clinical use. For laboratory purposes, the following solubility information has been reported:

SolventSolubilityReference
Water≥ 1 mg/mL[7]
DMSOSoluble (concentration not specified)[6]

Note: The solubility in other common laboratory solvents and buffers has not been extensively reported in publicly available literature. It is recommended to perform small-scale solubility tests before preparing large volumes of solutions in novel buffer systems.

Stability

The stability of this compound is a critical factor for its handling and use in laboratory settings. As a peptide, it is susceptible to various degradation pathways.

Degradation Pathways

The primary degradation pathways for peptides like vosoritide include:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic conditions.

  • Oxidation: The methionine residue in the vosoritide sequence is susceptible to oxidation.[8]

  • Deamidation: The asparagine residue can undergo deamidation to form a succinimide (B58015) intermediate, which can then hydrolyze to form isoaspartate and aspartate residues.[8]

  • Disulfide Bond Scrambling: Although vosoritide contains a single disulfide bond, improper storage or handling could potentially lead to its reduction and incorrect reformation.

Storage and Solution Stability

To maintain the integrity of this compound, the following storage conditions are recommended:

FormStorage TemperatureDurationLight/Moisture ConditionsReference
Lyophilized Powder -20°C to -80°CRefer to manufacturer's specificationsSealed, away from moisture and light[7]
Reconstituted in Sterile Water Room Temperature (20-25°C)Up to 3 hoursProtect from light[9]
Stock Solutions in Water or DMSO -20°C1 monthSealed, away from moisture and light, under nitrogen[7]
Stock Solutions in Water or DMSO -80°C6 monthsSealed, away from moisture and light, under nitrogen[7]

Note: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.[7] It is best practice to aliquot stock solutions into single-use volumes.

Signaling Pathway and Experimental Workflow

Vosoritide Signaling Pathway

Vosoritide exerts its effect by modulating the FGFR3 signaling pathway in chondrocytes. The diagram below illustrates this mechanism of action.

vosoritide_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Binds FGF FGF FGFR3 FGFR3 FGF->FGFR3 Activates cGMP cGMP NPRB->cGMP Converts GTP to RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP GTP->cGMP PKGII PKG II cGMP->PKGII Activates PKGII->RAF1 Inhibits MEK MEK1/2 RAF1->MEK ERK ERK1/2 MEK->ERK SOX9 SOX9 ERK->SOX9 Inhibits Inhibition Inhibition of Chondrocyte Proliferation ERK->Inhibition Proliferation Chondrocyte Proliferation & Differentiation SOX9->Proliferation

Caption: Vosoritide signaling pathway in chondrocytes.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for preparing and using this compound in cell-based assays.

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay Reconstitute Reconstitute this compound in Sterile Water or DMSO Stock Prepare Aliquoted Stock Solutions Reconstitute->Stock Store Store at -20°C or -80°C Stock->Store Thaw Thaw a Single Aliquot Dilute Dilute to Working Concentration in Appropriate Cell Culture Medium Thaw->Dilute Treat Treat Cells with Vosoritide Solution Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Analyze Cellular Response Incubate->Analyze

Caption: General workflow for in vitro experiments.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or DMSO

  • Low protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Carefully weigh the desired amount of this compound in a sterile, low protein binding microcentrifuge tube.

  • Add the appropriate volume of sterile water or DMSO to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of solvent to 1 mg of this compound.

  • Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to prevent aggregation.

  • If using water as the solvent, it is recommended to filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, low protein binding tube.[7]

  • Aliquot the stock solution into single-use volumes in low protein binding tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol for Use in Cell-Based Assays

Materials:

  • Prepared this compound stock solution (e.g., 1 mg/mL)

  • Appropriate cell culture medium

  • Cultured cells for treatment

  • Sterile, low protein binding tubes and pipette tips

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 1 µg/mL working solution from a 1 mg/mL stock, you would perform a 1:1000 dilution.

  • Prepare an intermediate dilution if necessary, using the appropriate cell culture medium. It is recommended to use low protein binding tubes for all dilutions to minimize loss of the peptide due to adsorption.[5][10][11]

  • Add the final diluted this compound solution to your cell cultures. Ensure proper mixing.

  • Include appropriate vehicle controls in your experiment (i.e., cell culture medium with the same final concentration of the solvent used for the stock solution).

  • Incubate the cells for the desired period under standard cell culture conditions.

  • Proceed with the analysis of the cellular response (e.g., proliferation assay, gene expression analysis, etc.).

Considerations for Minimizing Peptide Loss Due to Adsorption

Peptides, particularly at low concentrations, are prone to adsorbing to surfaces of laboratory plasticware and glassware, which can lead to significant errors in experimental results.[5][10][11]

  • Use Low Protein Binding Labware: Whenever possible, use microcentrifuge tubes, pipette tips, and plates that are specifically designed for low protein binding.[5][11]

  • Siliconization of Glassware: If glass containers must be used, siliconizing the surfaces can help to reduce peptide adsorption.

  • Inclusion of a Carrier Protein: For very dilute peptide solutions, the addition of a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1%, can help to block non-specific binding sites on container surfaces.[10] However, the compatibility of the carrier protein with the specific assay must be confirmed.

  • Minimize Surface Area-to-Volume Ratio: When possible, work with larger volumes to reduce the relative surface area to which the peptide can adsorb.

Analytical Methods for Stability and Purity Assessment

The stability and purity of this compound solutions should be monitored using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing the purity of peptides and quantifying degradation products.[4][12][13][14][15] Reversed-phase HPLC (RP-HPLC) with UV detection at 210-230 nm is commonly used for peptide analysis.[15]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying degradation products by determining their molecular weights.[4][12][14][15]

A stability-indicating analytical method should be able to separate the intact this compound from its potential degradation products, such as oxidized forms and deamidation products.[15] Method development would typically involve forced degradation studies where the peptide is exposed to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[12]

Safety Precautions

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on handling, storage, and disposal. In general, standard laboratory practices such as wearing gloves, safety glasses, and a lab coat are recommended.

References

Application Notes and Protocols for Long-Term Vosoritide Acetate Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for conducting long-term preclinical studies of vosoritide acetate (B1210297) in animal models of achondroplasia. The information is compiled from various sources and aims to facilitate the design and execution of experiments to evaluate the efficacy and safety of vosoritide acetate.

Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1] This overactive signaling pathway inhibits chondrocyte proliferation and differentiation, leading to impaired endochondral bone growth and disproportionate short stature.[1][2] this compound, a C-type natriuretic peptide (CNP) analog, is a therapeutic agent designed to counteract the effects of the FGFR3 mutation.[1] It works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn inhibits the downstream signaling of FGFR3, thereby promoting bone growth.[2] Preclinical studies in animal models are crucial for understanding the long-term efficacy, safety, and mechanism of action of this compound. In animal models of achondroplasia, vosoritide administration has been shown to promote chondrocyte proliferation and differentiation, leading to a widening of the growth plate and a subsequent increase in skeletal growth.[3]

Signaling Pathway of this compound

The mechanism of action of this compound involves the modulation of the FGFR3 signaling pathway. The following diagram illustrates the key components and interactions.

Vosoritide_Signaling_Pathway cluster_cell Chondrocyte FGFR3 FGFR3 (Constitutively Active) MEK MEK FGFR3->MEK Activates NPRB NPR-B Receptor NPRB->MEK Inhibits Stimulation Stimulation of Chondrocyte Proliferation & Differentiation NPRB->Stimulation Promotes Vosoritide This compound Vosoritide->NPRB Binds to ERK ERK MEK->ERK Activates Proliferation Inhibition of Chondrocyte Proliferation & Differentiation ERK->Proliferation Leads to Experimental_Workflow Start Start of Study Genotyping Genotyping of Pups Start->Genotyping Grouping Randomization into Treatment & Control Groups Genotyping->Grouping Treatment Daily Subcutaneous Injection (Vosoritide or Vehicle) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Naso-anal Length Treatment->Monitoring Long-term Termination Study Termination (e.g., at 6 months) Treatment->Termination Imaging Monthly Micro-CT Scans of Long Bones & Skull Monitoring->Imaging Analysis Tissue Collection & Histomorphometric Analysis Termination->Analysis

References

Application Notes and Protocols for Measuring Urinary cGMP as a Biomarker for Vosoritide Acetate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide, a C-type natriuretic peptide (CNP) analog, is a targeted therapy for achondroplasia. It functions by binding to the natriuretic peptide receptor B (NPR-B), which stimulates the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP)[1]. This increase in cGMP counteracts the overactive signaling of the fibroblast growth factor receptor 3 (FGFR3) pathway, which is the underlying cause of impaired endochondral ossification in achondroplasia[1][2]. Consequently, the measurement of urinary cGMP serves as a valuable non-invasive biomarker for assessing the pharmacological activity of vosoritide[3][4]. These application notes provide detailed protocols for the collection, processing, and analysis of urine samples to quantify cGMP levels in a clinical research setting.

Signaling Pathway of Vosoritide Acetate

Vosoritide mimics the action of endogenous CNP, binding to NPR-B on chondrocytes. This binding activates the guanylyl cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels then inhibit the Raf-1/MEK/ERK signaling cascade, which is downstream of the overactive FGFR3 receptor. By inhibiting this pathway, vosoritide promotes the proliferation and differentiation of chondrocytes in the growth plate, leading to increased longitudinal bone growth[2][5][6].

vosoritide_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space vosoritide Vosoritide (CNP Analog) nprb NPR-B Receptor vosoritide->nprb Binds gtp GTP nprb->gtp Activates Guanylyl Cyclase cgmp cGMP gtp->cgmp Conversion raf1 Raf-1 cgmp->raf1 Inhibits promotion Promotion of Chondrocyte Proliferation & Differentiation cgmp->promotion fgfr3 Overactive FGFR3 Signaling fgfr3->raf1 mek MEK raf1->mek erk ERK mek->erk inhibition Inhibition of Chondrocyte Proliferation & Differentiation erk->inhibition

Vosoritide Signaling Pathway

Data Presentation

The administration of vosoritide leads to a transient increase in urinary cGMP levels. Clinical studies have demonstrated that this increase is dose-dependent and serves as a reliable indicator of target engagement.

Pharmacodynamic Profile of Urinary cGMP

In clinical trials involving children with achondroplasia and hypochondroplasia, subcutaneous administration of vosoritide resulted in a rapid increase in urinary cGMP concentration. The levels were observed to rise within the first hour and typically peaked at approximately 2 hours post-injection[3][7]. The pharmacodynamic response, as measured by the area under the curve (AUC) for cGMP production, has been shown to be sustained over long-term treatment, indicating no evidence of tachyphylaxis[1].

Time PointObservationReference
Within 1 hour Noticeable increase in urinary cGMP levels.[3][7]
2 hours Peak urinary cGMP concentration is typically reached.[3][7]
Long-term (≥12 months) Sustained cGMP response with no diminution over time.[1]

Table 1: General Pharmacodynamic Profile of Urinary cGMP Following Vosoritide Administration.

Dose-Response Relationship

Dose-escalation studies have been conducted to evaluate the relationship between vosoritide dosage and the resulting increase in urinary cGMP. These studies have shown that while a dose-response relationship exists, the systemic pharmacological activity, as measured by urinary cGMP, approaches a maximum or saturates at higher doses. In a phase 2 study, the 30 µg/kg dose resulted in a greater increase in urinary cGMP/creatinine levels compared to the 15 µg/kg dose[8]. However, the exposure-response relationships for efficacy endpoints, such as annualized growth velocity, appeared to saturate at the 15 µg/kg dose[3].

Vosoritide DoseUrinary cGMP ResponseReference
15 µg/kg Significant increase in urinary cGMP levels.[3]
30 µg/kg Near maximal or saturated urinary cGMP response.[3][8]

Table 2: Dose-Dependent Effect of Vosoritide on Urinary cGMP Levels.

Correlation with Pharmacokinetics

A significant correlation has been observed between the plasma exposure of vosoritide (pharmacokinetics, PK) and the urinary cGMP response (pharmacodynamics, PD). Specifically, the maximum change in the area under the curve (AUC) for cGMP production has been shown to correlate with the AUC of vosoritide in plasma (r = 0.46, p = 0.0001)[7][9].

Experimental Protocols

Experimental Workflow

The overall workflow for measuring urinary cGMP as a biomarker for vosoritide activity involves several key stages, from patient preparation and sample collection to data analysis and interpretation.

experimental_workflow start Start: Patient Enrollment patient_prep Patient Preparation & Instruction start->patient_prep sample_collection Urine Sample Collection (Pre- and Post-Dose) patient_prep->sample_collection sample_processing Sample Processing (Centrifugation, Aliquoting) sample_collection->sample_processing storage Sample Storage (-80°C) sample_processing->storage analysis Urinary cGMP & Creatinine Quantification (ELISA) storage->analysis data_analysis Data Analysis (Normalization, Statistical Analysis) analysis->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End: Biomarker Assessment interpretation->end

References

Application Notes and Protocols: Serum Collagen Type X Marker (CXM) as a Vosoritide Acetate Response Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide acetate (B1210297), a C-type natriuretic peptide (CNP) analog, is a targeted therapy for achondroplasia, the most common form of dwarfism. It functions by promoting endochondral bone growth, a process that is impaired in this condition due to a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. Monitoring the therapeutic response to vosoritide is crucial for optimizing treatment and understanding its long-term effects. Serum collagen type X marker (CXM), a biomarker of hypertrophic chondrocytes in the growth plate, has emerged as a promising real-time indicator of vosoritide's activity on bone growth. These application notes provide a comprehensive overview of CXM as a pharmacodynamic biomarker for vosoritide, including its biological basis, quantitative data from clinical studies, and detailed protocols for its measurement.

Biological Basis: Vosoritide Action and the Role of CXM

Achondroplasia is characterized by impaired proliferation and differentiation of chondrocytes in the growth plates of long bones, primarily due to the overactive FGFR3 signaling pathway. This leads to reduced endochondral ossification and consequently, short stature.

Vosoritide counteracts the effects of the mutated FGFR3. It binds to the natriuretic peptide receptor-B (NPR-B) on chondrocytes, stimulating the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP levels down-regulate the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the RAF-1/MEK/ERK pathway, which is downstream of FGFR3. This inhibition of the MAPK pathway promotes chondrocyte proliferation and differentiation, thereby enhancing endochondral bone growth.[2][3]

Collagen type X is a short-chain collagen exclusively synthesized by hypertrophic chondrocytes in the growth plate during endochondral ossification.[4][5] As these chondrocytes undergo apoptosis and the cartilage matrix is remodeled into bone, fragments of collagen type X, including the N-terminal fragment (CXM), are released into the circulation.[6] Therefore, the concentration of serum CXM is directly proportional to the rate of chondrocyte hypertrophy and endochondral bone formation, making it a sensitive and specific biomarker for growth plate activity.[1][6]

Data Presentation: CXM as a Quantitative Indicator of Vosoritide Response

Clinical studies have demonstrated a clear dose-dependent relationship between vosoritide administration and increases in serum CXM levels, which correlate with improvements in annualized growth velocity (AGV).

Table 1: Vosoritide Phase 2 Dose-Escalation Study in Achondroplasia - Change in Annualized Growth Velocity (AGV)
Vosoritide Dose (µg/kg/day)Number of ParticipantsMean Change in AGV from Baseline (cm/year)
2.58-
7.58-
15.010+1.46 (after 42 months)[7]
30.09-

Note: In the Phase 2 dose-finding study, cohorts receiving 15 µg/kg/day and 30 µg/kg/day showed the highest increase in AGV, with no significant difference between these two doses.[7] The 2.5 µg/kg and 7.5 µg/kg dose groups were later dose-escalated.

Table 2: Vosoritide Phase 3 Study in Achondroplasia (15 µg/kg/day) - Change in Annualized Growth Velocity (AGV) at 52 Weeks
Treatment GroupNumber of ParticipantsAdjusted Mean Difference in AGV from Placebo (cm/year)95% Confidence Intervalp-value
Vosoritide (15 µg/kg/day)601.571.22 - 1.93<0.0001[3][8]
Placebo61---
Table 3: Vosoritide Phase 2 Study in Hypochondroplasia (15 µg/kg/day) - Serum CXM Levels
Time PointMean Serum CXM (ng/mL)Standard Deviationp-value (vs. Baseline)
Baseline22.5± 6.5-
12 Months41.6± 15.9< 0.0001[5][9][10][11]

These data highlight that vosoritide treatment leads to a statistically significant increase in both AGV and serum CXM levels, supporting the use of CXM as a sensitive biomarker for monitoring the therapeutic effects of vosoritide on endochondral bone growth.

Signaling Pathway and Experimental Workflow

Vosoritide Signaling Pathway

vosoritide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Binds cGMP cGMP NPRB->cGMP Converts FGFR3 Mutated FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates PKGII->RAF1 Inhibits MEK MEK RAF1->MEK Proliferation Chondrocyte Proliferation & Differentiation RAF1->Proliferation Promotes (by inhibiting inhibition) ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation ERK->Inhibition

Vosoritide signaling pathway in chondrocytes.
CXM Biomarker Workflow

cxm_workflow cluster_patient Patient Treatment & Sampling cluster_lab Laboratory Analysis VosoritideAdmin Vosoritide Administration BloodSample Blood Sample Collection VosoritideAdmin->BloodSample SerumPrep Serum Preparation BloodSample->SerumPrep ELISA CXM ELISA SerumPrep->ELISA DataAnalysis Data Analysis ELISA->DataAnalysis

Experimental workflow for CXM biomarker analysis.

Experimental Protocols

Serum Sample Collection and Preparation

Objective: To obtain high-quality serum for subsequent CXM analysis.

Materials:

  • Serum separator tubes (SST)

  • Centrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • -80°C freezer

Procedure:

  • Collect whole blood from the patient into a serum separator tube.

  • Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 2 hours.

  • Centrifuge the SST at 1,000-2,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the gel separator or the cell pellet.

  • Aliquot the serum into pre-labeled cryovials to avoid repeated freeze-thaw cycles.

  • Store the serum aliquots at -80°C until analysis.

Quantification of Serum CXM by Sandwich ELISA

Objective: To quantitatively measure the concentration of CXM in serum samples. This protocol is a general guideline for a sandwich ELISA and may require optimization based on the specific antibodies and reagents used.

Materials:

  • 96-well microplate pre-coated with a capture antibody specific for the N-terminal fragment of human collagen type X

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Recombinant human CXM standard

  • Sample Diluent (e.g., PBS with 0.1% BSA)

  • Biotinylated detection antibody specific for a different epitope on human CXM

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve should be prepared by performing serial dilutions of the recombinant human CXM standard in Sample Diluent.

  • Washing: Wash the pre-coated microplate wells three times with 200 µL of Wash Buffer per well.

  • Blocking (if not pre-blocked): Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times with Wash Buffer.

  • Sample and Standard Incubation: Add 100 µL of the prepared standards and serum samples (diluted as necessary in Sample Diluent) to the appropriate wells. Incubate for 2 hours at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well four times with 200 µL of Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Aspirate and wash the wells four times as described in step 5.

  • Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash the wells five times as described in step 5.

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes at 37°C. The reaction will produce a blue color.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of CXM in the serum samples by interpolating their absorbance values on the standard curve.

Conclusion

Serum CXM is a valuable and sensitive biomarker for monitoring the pharmacodynamic effects of vosoritide acetate in patients with achondroplasia. Its direct relationship with endochondral ossification provides a real-time assessment of growth plate activity in response to treatment. The protocols and data presented in these application notes offer a framework for researchers and clinicians to effectively utilize CXM in the evaluation of vosoritide therapy and in the broader field of skeletal dysplasia research.

References

Troubleshooting & Optimization

Technical Support Center: Managing Injection Site Reactions in Preclinical Studies of Vosoritide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific preclinical data on injection site reactions (ISRs) associated with vosoritide acetate (B1210297). The following guidance is therefore based on the known clinical profile of vosoritide, general principles of preclinical local tolerance testing for biologic drugs administered subcutaneously, and established best practices in animal care and use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of vosoritide, and could it contribute to injection site reactions?

A1: Vosoritide is an analog of C-type Natriuretic Peptide (CNP). Its primary mechanism involves binding to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes.[1][2][3] This binding antagonizes the downstream signaling of the overactive Fibroblast Growth Factor Receptor 3 (FGFR3), a key factor in achondroplasia.[1][3] Specifically, it inhibits the RAF-1 kinase within the MAPK/ERK signaling pathway, which promotes the proliferation and differentiation of chondrocytes, thereby supporting endochondral bone growth.[1][2] While the primary pharmacological action of vosoritide is targeted to chondrocytes, the components of the formulation, the physiological response to the introduction of a peptide, or the physical process of injection could contribute to local reactions at the injection site.

Q2: What types of injection site reactions have been observed with vosoritide in clinical studies?

A2: In clinical trials involving pediatric patients, injection site reactions are the most commonly reported adverse events. These are typically mild and transient. Observed reactions include erythema (redness), swelling, pain, itching (pruritus), and urticaria (hives) at the injection site.

Q3: What are the common causes of injection site reactions in preclinical subcutaneous studies?

A3: Injection site reactions in preclinical studies can be multifactorial. It is crucial to distinguish between effects caused by the test article itself and those related to the procedure or formulation. Common causes include:

  • Physical Trauma: The needle puncture itself can cause minimal to mild inflammation and necrosis.[4]

  • Formulation Characteristics: The pH, osmolality, or specific excipients in the vehicle can cause local irritation.

  • Injection Volume: Large volumes can distend the subcutaneous space, leading to pressure-related effects and inflammation.

  • Compound-Specific Effects: The active pharmaceutical ingredient (vosoritide acetate) may have local pharmacological effects or immunogenic properties that elicit a response.

  • Injection Technique: Improper technique, such as injecting too superficially (intradermally) or too deep (intramuscularly), can exacerbate reactions.

Q4: Which animal models are most appropriate for evaluating local tolerance of subcutaneously administered vosoritide?

A4: Rodents (rats) are commonly used for initial toxicology and local tolerance studies.[5][6][7] However, for biologics intended for subcutaneous administration in humans, the minipig is considered a highly translatable model. The anatomical and physiological characteristics of minipig skin, including its thickness and structure, are more similar to human skin than those of rodents or non-human primates.[8][9][10]

Q5: How should injection site reactions be evaluated and scored in a preclinical study?

A5: Evaluation should be systematic and include both macroscopic (visual) and microscopic (histopathological) assessments.

  • Macroscopic Evaluation: Daily clinical observations of the injection sites are necessary. Findings such as erythema, edema, and other skin changes should be scored using a standardized system, such as a modified Draize scoring system (see Data Presentation section).

  • Microscopic Evaluation: Histopathological examination of the injection sites at necropsy is critical. A pathologist can identify and score features like inflammation (cell types and severity), edema, hemorrhage, necrosis, and fibrosis.[11][12] This allows for differentiation between expected, transient inflammation and more severe, compound-related toxicity.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Action(s)
Severe erythema and edema observed in all animals, including controls. Formulation/vehicle issue (e.g., non-physiological pH, high osmolality).- Review the formulation characteristics. Ensure the vehicle is isotonic and has a physiological pH.- Consider reformulating with alternative, well-tolerated excipients.
High variability in ISRs between animals in the same dose group. Inconsistent injection technique (variable depth or volume).- Provide additional training for technical staff on standardized subcutaneous injection techniques for the specific species.- Ensure consistent use of the "skin tent" method to avoid intramuscular or intradermal injection.[5][6]
Reactions appear more severe than expected for the dose level. - Contamination of the injectate.- Improper injection technique.- Unexpected local toxicity of this compound at that concentration.- Ensure strict aseptic technique during formulation and administration.- Re-verify injection technique.- Consider adding a lower dose group to the study to establish a dose-response relationship.
Ulceration or necrosis observed at the injection site. - Highly irritant formulation.- Potential vascular effects of the compound.- Accidental intracutaneous injection.- Immediately document the finding and consult with the study director and veterinary staff.- Histopathological evaluation is critical to determine the cause.- Review injection technique and formulation properties.
Difficulty distinguishing between procedural effects and compound-related effects. Needle trauma and injection volume can cause baseline inflammation.- Always include a vehicle control group that receives the same injection volume and follows the same procedure.- A saline control group can also be useful to understand the effects of the vehicle itself.[4]

Data Presentation

Disclaimer: The following table summarizes data from human clinical trials, as specific preclinical data for vosoritide are not publicly available.

Table 1: Incidence of Injection Site Reactions in Vosoritide Clinical Studies (Pediatric Patients)

Reaction Type Approximate Incidence Severity
Any Injection Site Reaction >70% Mostly mild and transient
Erythema (Redness) Common Mild
Swelling Common Mild
Pruritus (Itching) Reported Mild
Pain Reported Mild

| Urticaria (Hives) | Reported | Mild |

Table 2: Template for Macroscopic and Microscopic Scoring of Injection Sites in Preclinical Studies

Parameter Score Description
Macroscopic: Erythema 0 No erythema
1 Very slight erythema (barely perceptible)
2 Well-defined erythema
3 Moderate to severe erythema
4 Severe erythema (beet redness) to eschar formation
Macroscopic: Edema 0 No edema
1 Very slight edema (barely perceptible)
2 Slight edema (edges of area well defined by definite raising)
3 Moderate edema (raised approximately 1 mm)
4 Severe edema (raised more than 1 mm and extending beyond area of exposure)
Microscopic: Inflammation 0 None
1 Minimal inflammatory infiltrate
2 Mild inflammatory infiltrate
3 Moderate inflammatory infiltrate
4 Marked inflammatory infiltrate
5 Severe inflammatory infiltrate
Microscopic: Necrosis 0 None
1 Minimal (single cell necrosis)
2 Mild (focal)
3 Moderate (multifocal)
4 Marked (locally extensive)
5 Severe (extensive/transmural)

(Scoring systems should be adapted and defined in the study protocol based on established guidelines.)

Experimental Protocols

Protocol: Assessment of Local Tolerance Following Subcutaneous Administration in the Rat

  • Animal Model: Young adult Sprague-Dawley or Wistar rats (equal numbers of males and females). Justify species selection.

  • Groups:

    • Group 1: Vehicle Control (subcutaneous injection of vehicle only)

    • Group 2: Low-Dose this compound

    • Group 3: Mid-Dose this compound

    • Group 4: High-Dose this compound (Group size should be statistically justified, typically 5-10 animals/sex/group).

  • Dose Formulation:

    • This compound should be formulated in a sterile, isotonic vehicle with a pH as close to physiological as possible (pH 7.2-7.4). The final formulation intended for clinical use should be tested.[13]

    • Prepare formulations using aseptic technique immediately prior to administration.

  • Administration:

    • Administer a single daily subcutaneous injection for a defined period (e.g., 7 or 14 days).

    • The injection site is typically the dorsal interscapular area.[14] Rotate injection sites if multiple administrations are performed at the same location to minimize procedural artifacts.

    • Clip the fur at the injection site 24 hours prior to the first dose for clear observation.

    • Gently lift the skin to form a "tent." Insert a sterile, appropriate-gauge needle (e.g., 25-27G) into the base of the tent.[6][15]

    • Aspirate briefly to ensure the needle is not in a blood vessel before injecting the substance slowly.[5][14]

    • The volume should be kept as low as possible, typically ≤5 mL/kg in rats.

  • Observations:

    • Clinical Observations: Perform detailed clinical observations on all animals daily.

    • Injection Site Scoring: Observe and score all injection sites for erythema and edema at predefined time points (e.g., 1, 24, and 48 hours after each injection) using a scale like the one in Table 2.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize animals and perform a full macroscopic examination.

    • Collect the injection site skin and underlying tissue. The collection area should be sufficient to include the reaction center and margins.

    • Fix tissues in 10% neutral buffered formalin.

    • Process tissues for routine paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • A qualified veterinary pathologist should perform a microscopic evaluation, scoring for parameters such as inflammation (acute, subacute, chronic), necrosis, hemorrhage, edema, and fibrosis.[16]

Mandatory Visualizations

VosoritideSignalingPathway Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds GC Guanylate Cyclase NPRB->GC Activates GTP GTP cGMP cGMP GTP:e->cGMP:w Converts PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation Promotes FGFR3 Constitutively Active FGFR3 (Achondroplasia) FGFR3->RAF1 Activates (Pathological) MEK MEK RAF1->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation ERK->Inhibition

Caption: Vosoritide signaling pathway antagonizing FGFR3 overactivity.

ISR_Workflow Start Subcutaneous Injection of this compound Observe Daily Macroscopic Observation of Injection Site Start->Observe IsReaction Injection Site Reaction (Erythema/Edema) Observed? Observe->IsReaction Necropsy Scheduled Necropsy: Excise Injection Site Observe->Necropsy At Study Termination IsReaction:w->Observe:w No Score Score Reaction Severity (e.g., Modified Draize) IsReaction->Score Yes Troubleshoot Initiate Troubleshooting (See Guide) Score->Troubleshoot Troubleshoot->Observe Histo Histopathological Processing (H&E Stain) Necropsy->Histo PathEval Microscopic Evaluation by Pathologist Histo->PathEval Interpret Interpret Findings: - Differentiate procedural vs. compound effect - Establish NOAEL for local tolerance PathEval->Interpret

Caption: Workflow for assessing injection site reactions in preclinical studies.

References

Technical Support Center: Addressing Transient Hypotension with Vosoritide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing transient hypotension observed during the administration of vosoritide acetate (B1210297) in animal models.

Understanding Vosoritide-Induced Transient Hypotension

Vosoritide, a C-type natriuretic peptide (CNP) analog, effectively promotes endochondral bone growth by antagonizing the overactive fibroblast growth factor receptor 3 (FGFR3) signaling pathway.[1][2] Its mechanism of action involves binding to the natriuretic peptide receptor-B (NPR-B), which stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] Elevated cGMP levels not only inhibit the downstream signaling of FGFR3 but also induce vasodilation, which can lead to a transient decrease in blood pressure.[1][4][5] This hypotensive effect is a known pharmacological response to CNP analogs and has been observed in both clinical and preclinical studies.[1][5][6]

Signaling Pathway of Vosoritide-Induced Vasodilation

vosoritide_vasodilation_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space vosoritide Vosoritide nprb NPR-B Receptor vosoritide->nprb Binds to gc Guanylate Cyclase (activated) nprb->gc Activates cgmp cGMP (increased) gc->cgmp Converts gtp GTP gtp->gc pkg Protein Kinase G (PKG) cgmp->pkg Activates ca_channels ↓ Ca2+ Influx (L-type Ca2+ channels) pkg->ca_channels Inhibits myosin Myosin Light Chain Phosphatase (activated) pkg->myosin Activates vasodilation Smooth Muscle Relaxation (Vasodilation) ca_channels->vasodilation myosin->vasodilation hypotension Transient Hypotension vasodilation->hypotension

Vosoritide-induced vasodilation signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Is transient hypotension an expected side effect of vosoritide administration in animal models?

A1: Yes, transient hypotension is a recognized pharmacological effect of vosoritide due to its mechanism of action as a CNP analog, which induces vasodilation.[1][5] This effect has been documented in preclinical and clinical studies.

Q2: What is the typical onset and duration of hypotension following vosoritide administration?

A2: Based on clinical data in humans, the hypotensive effect typically occurs within 60 minutes of subcutaneous injection and is transient.[1] The median time to peak plasma concentration after subcutaneous injection is approximately 15 minutes.[7] The half-life of vosoritide is short, ranging from 21.0 to 27.9 minutes, which contributes to the transient nature of the hypotension.[7] Specific time course data in animal models may vary depending on the species and dose administered.

Q3: Are there specific animal models that are more sensitive to the hypotensive effects of vosoritide?

Q4: What are the recommended dose ranges for vosoritide in common animal models?

A4: Preclinical toxicity studies have utilized the following subcutaneous dose ranges without evidence of embryo-fetal toxicity:

  • Rats: 90, 270, and 540 mcg/kg once daily.[6]

  • Rabbits: 45, 135, and 240 mcg/kg once daily.[6]

It is crucial to conduct a dose-response study to determine the optimal therapeutic dose with manageable cardiovascular effects for your specific experimental goals.

Troubleshooting Guide: Managing Transient Hypotension

This guide provides a systematic approach to addressing transient hypotension during vosoritide administration in animal models.

Issue Potential Cause Recommended Action(s)
Significant and/or Prolonged Drop in Blood Pressure - Dose-related effect: The administered dose may be too high for the specific animal or model. - Individual animal sensitivity: Some animals may exhibit a more pronounced hypotensive response.1. Dose Adjustment: - If the hypotensive effect is severe, consider reducing the vosoritide dose in subsequent experiments. - Conduct a formal dose-response study to identify the optimal therapeutic window with acceptable cardiovascular effects.[9] 2. Monitor Vital Signs Continuously: - Utilize telemetry to continuously monitor blood pressure and heart rate before, during, and after administration.[10] - Pay close attention to the period immediately following injection.
Animal Shows Signs of Distress (e.g., lethargy, pallor) - Symptomatic hypotension: The drop in blood pressure may be clinically significant for the animal.1. Supportive Care: - Ensure the animal is kept warm to prevent hypothermia, which can exacerbate hypotension. - Provide easy access to food and water. 2. Fluid Resuscitation (for severe cases, under veterinary guidance): - An intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% saline) can be administered to increase intravascular volume. A typical starting dose in rats is 10-20 mL/kg over 15 minutes.[9]
Inconsistent or Unexpected Hypotensive Responses - Variability in drug administration: Inconsistent subcutaneous injection technique can affect absorption rates. - Animal stress: Stress from handling and injection can influence cardiovascular parameters.1. Standardize Administration Protocol: - Ensure consistent injection volume, depth, and location. - Rotate injection sites for chronic studies. 2. Acclimatize Animals: - Allow for an adequate acclimatization period for the animals to their housing and handling procedures to minimize stress-related cardiovascular changes.

Experimental Protocols

Key Experiment: Assessing Cardiovascular Effects of Vosoritide in Rats via Telemetry

This protocol outlines a method for continuous monitoring of blood pressure in conscious, unrestrained rats following subcutaneous administration of vosoritide.

1. Animal Model:

  • Male or female Sprague-Dawley or Wistar rats, of appropriate age and weight for the study.

2. Surgical Implantation of Telemetry Device:

  • Implant a telemetry device (e.g., DSI PA-C40) capable of measuring arterial blood pressure and heart rate.

  • The catheter of the telemetry device is typically inserted into the abdominal aorta.[11][12]

  • The body of the transmitter is secured within the abdominal cavity.[10]

  • Allow for a post-surgical recovery period of at least one week before the start of the experiment.[10]

3. Vosoritide Preparation and Administration:

  • Reconstitute lyophilized vosoritide with the appropriate sterile diluent as per the manufacturer's instructions.

  • Administer the prepared vosoritide solution via subcutaneous injection at the desired dose.

4. Data Acquisition and Analysis:

  • Record baseline blood pressure and heart rate data for a sufficient period before vosoritide administration.

  • Continuously record cardiovascular parameters post-administration. Data collection for at least one hour post-dose is recommended to capture the peak hypotensive effect and the return to baseline.[10]

  • Analyze the data to determine the magnitude of the change in blood pressure (nadir), the time to nadir, and the duration of the hypotensive event.

Experimental Workflow for Preclinical Cardiovascular Assessment

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization (e.g., 1 week) telemetry_implantation Telemetry Device Implantation animal_acclimatization->telemetry_implantation post_op_recovery Post-Operative Recovery (e.g., 1 week) telemetry_implantation->post_op_recovery baseline_recording Baseline Data Recording (e.g., 24 hours) post_op_recovery->baseline_recording vosoritide_admin Vosoritide Administration (Subcutaneous) baseline_recording->vosoritide_admin post_dose_monitoring Continuous Post-Dose Monitoring (e.g., 1-4 hours) vosoritide_admin->post_dose_monitoring data_analysis Data Analysis (Magnitude, Duration of Hypotension) post_dose_monitoring->data_analysis reporting Reporting of Findings data_analysis->reporting

Preclinical cardiovascular assessment workflow.

Quantitative Data Summary

While specific preclinical data on the hypotensive effects of vosoritide in animal models is limited in publicly available literature, the following table summarizes relevant dose information from animal toxicity studies. Researchers should generate their own dose-response data for their specific model and experimental conditions.

Animal Model Route of Administration Dose Range (mcg/kg/day) Study Type Reference
RatSubcutaneous90, 270, 540Embryo-fetal and Pre/Postnatal Toxicity[6]
RabbitSubcutaneous45, 135, 240Embryo-fetal Toxicity[6]

Note: The doses in the table were used in toxicity studies and may not be directly transferable to efficacy studies. A thorough dose-finding study is recommended.

For further assistance, please consult the relevant institutional animal care and use committee (IACUC) protocols and veterinary staff.

References

overcoming challenges in vosoritide acetate delivery for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing vosoritide acetate (B1210297) in in vitro studies, this technical support center provides essential guidance to navigate experimental challenges. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful research outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro delivery and application of vosoritide acetate.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no cellular response to vosoritide treatment Inaccurate Concentration: Peptide adsorption to labware (e.g., plastic tubes, plates).- Use low-binding microplates and tubes to minimize surface adsorption.[1][2][3][4] - Prepare fresh dilutions of vosoritide for each experiment. - Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the culture medium, if compatible with your cell type.
Degradation of Vosoritide: Instability in culture medium over time.- Reconstituted this compound solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] - For experiments longer than 24 hours, consider replacing the culture medium with freshly prepared vosoritide-containing medium every 24-48 hours.
Suboptimal Cell Health: Cells are not in a responsive state.- Ensure cells are in the logarithmic growth phase and have not been passaged too many times. - Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to confirm cell health before treatment.
Incorrect Assay Endpoint: The chosen assay may not be sensitive enough or appropriate for the experimental question.- For signaling studies, measure proximal readouts like intracellular cGMP levels or p-ERK/ERK ratio within a short timeframe (e.g., 15-60 minutes).[6] - For longer-term studies on chondrocyte function, assess markers of proliferation (e.g., Ki67, PCNA) or differentiation (e.g., Collagen X, Alkaline Phosphatase).[5]
High variability between replicate wells or experiments Inconsistent Cell Seeding: Uneven cell distribution across the plate.- Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. - Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge Effects: Evaporation from wells on the outer edges of the plate.- Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
Pipetting Errors: Inaccurate dispensing of vosoritide or other reagents.- Use calibrated pipettes and low-retention pipette tips. - When preparing serial dilutions, ensure thorough mixing between each step.
Unexpected Cellular Toxicity High Concentration of Vehicle: The solvent used to dissolve vosoritide (e.g., DMSO) may be toxic at high concentrations.- Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and include a vehicle-only control group in your experiment.
Contamination: Bacterial or fungal contamination of cell cultures.- Regularly check cultures for signs of contamination under a microscope. - Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Vosoritide is an analog of C-type natriuretic peptide (CNP).[7] It works by binding to the natriuretic peptide receptor B (NPR-B) on the surface of chondrocytes.[7] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[8] Elevated cGMP levels inhibit the downstream signaling of the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, specifically by inhibiting RAF-1 kinase in the MAPK/ERK pathway.[7] This ultimately promotes chondrocyte proliferation and differentiation, supporting bone growth.[7]

Q2: How should I prepare and store this compound for in vitro use?

A2: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute in sterile water or a buffer like PBS. One supplier suggests that it is soluble in water at ≥ 100 mg/mL.[2] For long-term storage, it is advisable to aliquot the reconstituted stock solution into low-binding tubes and store at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is recommended.[5] Avoid repeated freeze-thaw cycles.

Q3: What are the recommended in vitro concentrations of this compound?

A3: The effective concentration of vosoritide can vary depending on the cell type and the specific assay. Published studies have used concentrations in the range of 0.1 µM to 10 µM for chondrocyte cultures.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I minimize the adsorption of vosoritide to my labware?

A4: Peptides like vosoritide can adsorb to the surface of standard plastic labware, leading to a decrease in the effective concentration. To mitigate this, it is highly recommended to use polypropylene (B1209903) low-binding microtubes and microplates.[9][1][2][3][4] These are often treated to create a hydrophilic surface that repels proteins and peptides.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the in vitro use of this compound based on available literature.

ParameterValueCell Type/ModelReference
Effective Concentration Range 0.1 µM - 10 µMChondrocytes[2][5]
EC50 for cGMP Production 0.37 nmol/LNIH3T3 cells[8]
Incubation Time for Signaling Studies (p-ERK) 15 minutes - OvernightChondrocytes[2][5]
Incubation Time for Differentiation Studies 6 daysFgfr3Y367C/+ mouse femurs[5]
Short-term Storage (Reconstituted) -20°C for up to 1 monthN/A[5]
Long-term Storage (Reconstituted) -80°C for up to 6 monthsN/A[5]

Experimental Protocols

Key Experiment 1: Assessment of cGMP Production in Chondrocytes

This protocol is adapted from a method used in NIH3T3 cells and can be optimized for chondrocyte cultures.[8]

Materials:

  • Primary chondrocytes or a chondrocytic cell line

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cGMP fluorescent assay kit

  • Low-binding 96-well plates

Procedure:

  • Seed chondrocytes in a low-binding 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Culture the cells for 24-48 hours.

  • On the day of the assay, replace the culture medium with serum-free medium and starve the cells for 2-4 hours.

  • Add IBMX (a phosphodiesterase inhibitor) to each well at a final concentration of 0.75 mmol/L and incubate for 15 minutes in a CO2 incubator.[8]

  • Treat the cells with a range of vosoritide concentrations (e.g., 0 - 200 nmol/L) for 15 minutes.[8]

  • Wash the cells with cold PBS.

  • Lyse the cells using the lysis buffer provided in the cGMP assay kit.

  • Follow the manufacturer's instructions for the cGMP fluorescent assay to determine the intracellular cGMP concentration.

Key Experiment 2: Western Blot for p-ERK/ERK Ratio

This protocol provides a general workflow for assessing the effect of vosoritide on the MAPK/ERK signaling pathway.

Materials:

  • Chondrocytes

  • Culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed chondrocytes and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat the cells with vosoritide (e.g., 10 µM) for a specified time (e.g., 15, 30, 60 minutes).[2] Include an untreated control.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[10]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities using densitometry software to determine the p-ERK/total ERK ratio.

Visualizations

vosoritide_signaling_pathway cluster_outcome vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor vosoritide->NPRB GC Guanylate Cyclase (Activated) NPRB->GC FGFR3 FGFR3 (Constitutively Active) RAF1 RAF-1 FGFR3->RAF1 Activates cGMP Increased cGMP GC->cGMP GTP PKGII PKGII cGMP->PKGII PKGII->RAF1 Inhibits vosoritide_effect Vosoritide promotes chondrocyte function MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 pERK12 p-ERK1/2 ERK12->pERK12 Inhibition Inhibition of Growth pERK12->Inhibition Proliferation Chondrocyte Proliferation & Differentiation vosoritide_effect->Proliferation experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_signaling Signaling cluster_function Function start Start reconstitute Reconstitute Vosoritide (Sterile H2O or PBS) start->reconstitute prepare_cells Prepare Chondrocyte Culture start->prepare_cells treat Treat with Vosoritide (Dose-Response) reconstitute->treat seed_cells Seed Cells in Low-Binding Plates prepare_cells->seed_cells serum_starve Serum Starve Cells seed_cells->serum_starve serum_starve->treat endpoint Select Endpoint treat->endpoint lysis_signal Cell Lysis (Short Incubation) endpoint->lysis_signal Signaling long_incubation Long Incubation (Days) endpoint->long_incubation Function cgmp_assay cGMP Assay lysis_signal->cgmp_assay western_blot Western Blot (p-ERK/ERK) lysis_signal->western_blot data_analysis Data Analysis & Interpretation cgmp_assay->data_analysis western_blot->data_analysis proliferation_assay Proliferation Assay (e.g., Ki67 staining) long_incubation->proliferation_assay differentiation_assay Differentiation Assay (e.g., Collagen X expression) long_incubation->differentiation_assay proliferation_assay->data_analysis differentiation_assay->data_analysis end End data_analysis->end troubleshooting_logic start No/Low Response to Vosoritide check_concentration Is Vosoritide Concentration Correct? start->check_concentration check_stability Is Vosoritide Stable? check_concentration->check_stability Yes solution_concentration Use Low-Binding Labware & Fresh Dilutions check_concentration->solution_concentration No check_cells Are Cells Healthy and Responsive? check_stability->check_cells Yes solution_stability Refresh Medium Regularly, Proper Storage check_stability->solution_stability No check_assay Is the Assay Endpoint Appropriate? check_cells->check_assay Yes solution_cells Check Viability, Use Low Passage Cells check_cells->solution_cells No solution_assay Use Proximal Readouts (cGMP, p-ERK) check_assay->solution_assay No end Re-run Experiment check_assay->end Yes solution_concentration->end solution_stability->end solution_cells->end solution_assay->end

References

investigating the development of anti-vosoritide antibodies in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers investigating the development of anti-vosoritide antibodies in long-term studies. The following information, presented in a question-and-answer format, addresses potential issues and provides detailed protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of anti-vosoritide antibody (ADA) development in long-term studies?

A1: Long-term data from clinical trials indicate that a subset of patients treated with vosoritide develop detectable anti-drug antibodies. In pediatric patients aged 5 years and older, ADAs were detected in 35% (46 out of 131) of evaluable subjects over a period of up to 240 weeks.[1][2] For children under the age of 5, the incidence is similar, with 33% (20 out of 61) testing positive for ADAs for up to 44 months of treatment.[2] The earliest detection of these antibodies was noted on day 85 of treatment.[1][2]

Q2: Do anti-vosoritide antibodies neutralize the drug's activity?

A2: To date, all patients who tested positive for anti-vosoritide antibodies have been negative for neutralizing antibodies.[1][2] This suggests that the detected antibodies do not inhibit the biological activity of vosoritide.

Q3: Is there a correlation between the presence of anti-vosoritide antibodies and clinical outcomes?

A3: No, long-term studies have not found any correlation between the presence, duration, or titer of anti-vosoritide antibodies and key clinical outcomes. Specifically, there has been no observed impact on annualized growth velocity (AGV) or height Z-score at 12 months.[2] Furthermore, there is no association between ADA status and the number, severity, or duration of hypersensitivity reactions or injection site reactions.[2]

Q4: Does the development of anti-vosoritide antibodies affect the drug's pharmacokinetics (PK)?

A4: No impact of serum anti-drug antibodies on the plasma pharmacokinetic measurements of vosoritide has been observed.[2]

Quantitative Data Summary

The following tables summarize the long-term immunogenicity data for vosoritide.

Table 1: Incidence of Anti-Vosoritide Antibodies in Long-Term Studies

Patient PopulationTreatment DurationNumber of Evaluable SubjectsADA-Positive SubjectsIncidence Rate
Aged 5 years and olderUp to 240 weeks1314635%
Under 5 years of ageUp to 44 months612033%

Data sourced from FDA labels.[1][2]

Table 2: Clinical Impact of Anti-Vosoritide Antibodies

Clinical ParameterCorrelation with ADA Status
Neutralizing ActivityNo neutralizing antibodies detected in ADA-positive subjects
Annualized Growth Velocity (AGV)No association
Height Z-ScoreNo association
Pharmacokinetics (PK)No impact on plasma PK measurements
Hypersensitivity/Injection Site ReactionsNo correlation with number, duration, or severity

Based on findings from long-term clinical evaluation.[2]

Experimental Protocols & Methodologies

Accurate detection of anti-vosoritide antibodies requires robust and validated immunoassays. A tiered approach, consisting of screening, confirmation, and characterization (including titration and neutralizing capacity), is the standard methodology.

Screening Assay: Bridging ELISA for Total Anti-Vosoritide Antibodies

A bridging Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for detecting bivalent antibodies in patient samples.

Principle: In this assay, anti-vosoritide antibodies in the sample act as a "bridge" between vosoritide coated on the ELISA plate and labeled vosoritide in solution, generating a detectable signal.

Detailed Protocol:

  • Plate Coating:

    • Coat a 96-well high-binding microplate with a solution of vosoritide at a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1-3% BSA) and incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Sample Incubation:

    • Add patient serum/plasma samples (typically diluted in assay buffer) and controls (positive and negative) to the wells.

    • Incubate for 1-2 hours at room temperature to allow any anti-vosoritide antibodies to bind to the coated vosoritide.

  • Detection:

    • Wash the plate to remove unbound sample components.

    • Add biotinylated vosoritide (or another labeled version) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature. This allows the labeled vosoritide to bind to the other arm of the "bridging" antibody.

    • Wash the plate thoroughly.

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.

    • Wash the plate for a final time.

  • Signal Generation and Reading:

    • Add a TMB substrate solution to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Confirmatory Assay

To confirm the specificity of the binding, a competition step is introduced. Positive samples from the screening assay are pre-incubated with an excess of unlabeled vosoritide before being added to the assay plate. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific anti-vosoritide antibodies.

Neutralizing Antibody (NAb) Assay

A cell-based assay is the most biologically relevant method to determine if the detected antibodies are neutralizing.

Principle: This assay measures the ability of antibodies in a patient's serum to inhibit the vosoritide-induced biological response in a relevant cell line. Since vosoritide is a CNP analog that stimulates cGMP production, a common method involves measuring this downstream signaling molecule.

Detailed Protocol:

  • Cell Culture:

    • Culture a cell line responsive to vosoritide (e.g., a cell line expressing the NPR-B receptor) under standard conditions until they reach the desired confluence.

    • Plate the cells in a 96-well cell culture plate and allow them to adhere.

  • Sample and Drug Incubation:

    • In a separate plate, pre-incubate patient serum/plasma samples with a pre-determined concentration of vosoritide for 1-2 hours at 37°C. This allows any neutralizing antibodies to bind to the drug.

  • Cell Stimulation:

    • Add the vosoritide-serum mixture to the wells containing the cells.

    • Include controls: cells with vosoritide only (positive control for stimulation), cells with no vosoritide (negative control), and cells with a known neutralizing antibody and vosoritide (assay control).

    • Incubate for a specified period to allow for cell stimulation and cGMP production.

  • Measurement of cGMP:

    • Lyse the cells to release intracellular cGMP.

    • Quantify the amount of cGMP in each well using a commercially available cGMP competitive ELISA kit.

  • Data Analysis:

    • A reduction in cGMP levels in the presence of patient serum, compared to the positive control, indicates the presence of neutralizing antibodies.

Visualizations

Vosoritide Signaling Pathway

vosoritide_pathway Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits MEK MEK RAF1->MEK ERK ERK MEK->ERK Chondrocyte Chondrocyte Proliferation & Differentiation ERK->Chondrocyte Inhibits FGFR3 Overactive FGFR3 (Achondroplasia) FGFR3->RAF1 Activates

Caption: Vosoritide antagonizes the overactive FGFR3 pathway by stimulating cGMP production.

Experimental Workflow: Tiered ADA Testing

ada_workflow start Patient Sample Collection screen Screening Assay (Bridging ELISA) start->screen confirm Confirmatory Assay (Competition) screen->confirm If Positive neg_result ADA Negative screen->neg_result If Negative characterize Characterization confirm->characterize If Confirmed confirm->neg_result If Not Confirmed titer Titration characterize->titer nab Neutralizing Assay (Cell-Based) characterize->nab pos_result Confirmed ADA Positive titer->pos_result nab->pos_result

Caption: Tiered approach for the detection and characterization of anti-vosoritide antibodies.

Troubleshooting Guides

Troubleshooting the Bridging ELISA
IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal - Reagent omission or degradation- Insufficient incubation times- Inactive enzyme conjugate- Ensure all reagents are added in the correct order and are within their expiration date.- Optimize incubation times and temperatures.- Use a fresh batch of enzyme conjugate and substrate.
High Background - Insufficient washing- High concentration of detection reagents- Non-specific binding- Increase the number of wash steps and ensure complete aspiration of wash buffer.- Titrate the concentration of biotinylated-vosoritide and streptavidin-HRP.- Optimize blocking buffer concentration and incubation time.
Poor Replicate Data - Pipetting errors- Inconsistent washing- Edge effects on the plate- Use calibrated pipettes and ensure proper technique.- Use an automated plate washer if available for consistency.- Avoid using the outer wells of the plate; ensure proper sealing during incubations to prevent evaporation.
Matrix Effects - Interference from components in serum/plasma (e.g., endogenous proteins, lipids)- Optimize sample dilution to minimize interference while maintaining sensitivity.- Develop matrix-matched calibration curves and controls.- Consider sample pre-treatment steps like acid dissociation if drug tolerance is an issue.
Troubleshooting the Cell-Based Neutralizing Antibody Assay
IssuePossible Cause(s)Recommended Solution(s)
High Variability - Inconsistent cell plating- Cell health issues- Serum cytotoxicity- Ensure a homogenous cell suspension and accurate cell counting before plating.- Maintain consistent cell culture conditions and use cells at a low passage number.- Screen individual patient serum samples for cytotoxicity and determine a non-toxic minimum required dilution.
Low Assay Window (Signal-to-Noise) - Low cell responsiveness to vosoritide- Suboptimal vosoritide concentration- Ensure the cell line is appropriately responsive; may require cell line optimization.- Re-evaluate the dose-response curve of vosoritide to select a concentration on the steep part of the curve for the assay.
False Positives/Negatives - Matrix effects from serum- Presence of circulating drug- Pre-treat samples to purify total immunoglobulins to remove interfering matrix components.- Implement an acid-dissociation step to free antibodies from circulating vosoritide, if necessary.

References

optimizing vosoritide acetate dosage to maximize efficacy and minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Vosoritide acetate (B1210297) to maximize efficacy and minimize side effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Vosoritide?

A1: Vosoritide is an analog of C-type natriuretic peptide (CNP). In achondroplasia, a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene leads to its constitutive activation, which negatively regulates endochondral bone growth.[1][2][3] Vosoritide works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn inhibits the downstream signaling of the overactive FGFR3 pathway.[1][2] Specifically, it antagonizes the mitogen-activated protein kinase (MAPK/ERK) pathway by inhibiting RAF-1, thereby promoting chondrocyte proliferation and differentiation, which are essential for bone growth.[1][2]

Q2: What is the recommended starting dosage for preclinical and clinical research?

A2: Based on extensive clinical trials, the recommended and most effective dose of Vosoritide is a once-daily subcutaneous injection of 15 mcg/kg.[4][5] Phase II dose-escalation studies demonstrated a dose-dependent increase in annualized growth velocity (AGV), with the 15 mcg/kg dose appearing to saturate the effect on growth.[4][6] While a 30 mcg/kg dose was also tested, it did not show a significant increase in efficacy compared to the 15 mcg/kg dose.[6]

Q3: What are the most common side effects observed during Vosoritide administration?

A3: The most frequently reported side effects are injection site reactions, including redness, swelling, pain, and itching.[7][8][9] Other common adverse events include transient decreases in blood pressure, vomiting, arthralgia (joint pain), and gastroenteritis.[7][9][10]

Q4: How should transient hypotension be managed during experiments?

A4: To mitigate the risk of a temporary decrease in blood pressure, it is recommended that the subject be well-fed and well-hydrated within the hour prior to Vosoritide administration.[7][11][12] Monitoring blood pressure, especially in the initial stages of an experiment, is also advisable.[11]

Q5: What is the pharmacokinetic profile of Vosoritide?

A5: Following subcutaneous administration of a 15 mcg/kg dose, Vosoritide is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 15 minutes.[13][14][15] It has a mean half-life ranging from 21.0 to 27.9 minutes.[1][13] No significant drug accumulation has been observed with once-daily dosing.[13][14]

Troubleshooting Guide

Observed Issue/Symptom Potential Cause Recommended Action/Troubleshooting Step
Injection Site Reactions (Erythema, Swelling, Urticaria) Inflammatory response to the injection or the compound itself. This is the most common adverse effect.[7][9]Rotate injection sites daily.[16] Do not administer into areas that are red, swollen, or tender.[16] Monitor for severity; mild to moderate reactions are common and usually resolve on their own.[8]
Transient Hypotension (Dizziness, Fatigue, Nausea) Vasodilatory effect of Vosoritide.[10]Ensure the subject has adequate food and fluid intake within one hour prior to administration to reduce the risk.[7][17] Monitor blood pressure post-administration.
Vomiting or Gastroenteritis A known, common side effect of Vosoritide treatment.[9][10]Administer Vosoritide at a consistent time each day to establish a routine.[12] Ensure the subject is well-hydrated. If vomiting is persistent or severe, consider evaluating the subject for other potential causes.
Lack of Expected Efficacy (No significant change in growth velocity) Individual variability in response. Incorrect dosage or administration. Non-adherence to the daily injection schedule.Verify the correct weight-based dosage is being administered (recommended at 15 mcg/kg).[4][5] Ensure proper subcutaneous injection technique. Confirm adherence to the once-daily administration schedule.[18]
Cloudy or Discolored Reconstituted Solution Improper reconstitution or contamination.Do not use if the reconstituted solution is discolored, cloudy, or contains particles.[19] The solution should be a clear, colorless-to-yellow liquid.[16][19]

Data Presentation

Table 1: Dose-Response Relationship of Vosoritide on Annualized Growth Velocity (AGV) - Phase 2 Study Summary

Dosage Group Mean Change in AGV from Baseline (cm/year) Key Observation
2.5 µg/kg/dayDose increased to 7.5 µg/kg after 6 monthsLower initial efficacy, necessitating dose escalation.[6]
7.5 µg/kg/dayDose increased to 15 µg/kg after 6 monthsShowed an increase in AGV, but less than the higher dose groups.[6]
15 µg/kg/daySustained increase in AGVThis dose was identified as saturating the effect on growth velocity and was chosen for Phase 3 trials.[4][6]
30 µg/kg/dayNo significant difference in efficacy compared to 15 µg/kgHigher dose did not provide additional benefit in increasing AGV.[6]

Table 2: Common Adverse Events in Vosoritide Clinical Trials (Ages 5 and older)

Adverse Event Frequency in Vosoritide Group (%) Frequency in Placebo Group (%)
Injection Site Reactions75-86%25-30%
Vomiting~20%~10%
Arthralgia (Joint Pain)~15%~10%
Decreased Blood Pressure~13%~5%
Gastroenteritis~13%~8%
Headache~10%~8%
Nausea~10%~5%
(Data synthesized from multiple sources reporting on clinical trial results. Percentages are approximate and intended for comparative purposes.)[7][8][9][10]

Experimental Protocols

Protocol 1: Vosoritide Acetate Reconstitution and Subcutaneous Administration

  • Preparation:

    • Remove the Vosoritide vial and the prefilled diluent syringe (Sterile Water for Injection) from refrigeration and allow them to reach room temperature.[19][20]

    • Select the appropriate vial strength based on the subject's body weight.[16][19]

    • Inspect the vial and syringe for any damage or contamination.[17]

  • Reconstitution:

    • Attach the provided diluent needle to the prefilled syringe.[20]

    • Inject the entire volume of the diluent into the Vosoritide vial.[16][20]

    • Gently swirl the vial until the powder is completely dissolved. Do not shake. [16][19]

    • The reconstituted solution should be clear and colorless to yellow.[16][19] The reconstituted solution is stable at room temperature for up to 3 hours.[16][19]

  • Dose Preparation and Administration:

    • Calculate the required dose volume based on the subject's body weight (target dose: 15 mcg/kg) and the concentration of the reconstituted solution.[13]

    • Withdraw the calculated volume using the provided administration syringe.[20]

    • Administer the dose via subcutaneous injection.[16]

    • Rotate injection sites daily between the front middle of the thighs, the lower abdomen (at least 5 cm from the navel), the top of the buttocks, or the back of the upper arms.[16][19]

Protocol 2: Monitoring Efficacy and Safety

  • Efficacy Monitoring:

    • Measure the primary efficacy endpoint, such as annualized growth velocity (AGV), at baseline and regular intervals (e.g., every 6 months) throughout the study.[4]

    • Secondary endpoints can include changes in height Z-score and body proportions.[4][21]

    • Pharmacodynamic biomarkers such as urinary cyclic guanosine (B1672433) monophosphate (cGMP) and serum collagen X biomarker (CXM) can be measured to assess pharmacological activity and endochondral ossification, respectively.[14][22]

  • Safety Monitoring:

    • Record all adverse events, with a particular focus on injection site reactions, symptoms of hypotension, and gastrointestinal issues.[7][10]

    • Monitor body weight and assess physical development regularly (e.g., every 3 to 6 months) to adjust the dosage as needed.[12][13]

    • Conduct regular physical examinations and consider blood tests to monitor for any unwanted effects.[11]

Visualizations

Vosoritide_Mechanism_of_Action cluster_0 Achondroplasia Pathophysiology cluster_1 Vosoritide Intervention FGFR3 Mutated FGFR3 (Constitutively Active) MAPK_Pathway MAPK/ERK Pathway (Overactive) FGFR3->MAPK_Pathway Inhibition Inhibition of Chondrocyte Proliferation & Differentiation MAPK_Pathway->Inhibition Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB RAF1_Inhibition Inhibition of RAF-1 NPRB->RAF1_Inhibition RAF1_Inhibition->MAPK_Pathway Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation RAF1_Inhibition->Promotion

Caption: Vosoritide's mechanism of action in achondroplasia.

Experimental_Workflow start Start Experiment baseline Baseline Assessment - Measure AGV - Collect Blood/Urine Samples start->baseline dosing Daily Subcutaneous Vosoritide Administration (15 mcg/kg) baseline->dosing monitoring Ongoing Monitoring - Record Adverse Events - Monitor Vital Signs dosing->monitoring interim Interim Assessment (e.g., 6 months) - Re-measure AGV - Analyze Biomarkers (cGMP, CXM) monitoring->interim dose_adj Dosage Adjustment (Based on weight change) interim->dose_adj final Final Assessment - Final AGV & Height Z-score - Safety Analysis interim->final dose_adj->dosing end End of Study final->end

Caption: A generalized experimental workflow for Vosoritide studies.

References

troubleshooting variability in experimental results with vosoritide acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vosoritide acetate (B1210297). This resource is designed to help you troubleshoot variability in your experimental results and provide guidance on best practices for using vosoritide in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is vosoritide acetate and how does it work?

A1: this compound is a synthetic analog of C-type natriuretic peptide (CNP).[1][2] It is designed to treat achondroplasia, a genetic disorder characterized by impaired bone growth.[1] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to the inhibition of chondrocyte proliferation and differentiation in the growth plates of bones.[1] Vosoritide works by binding to the natriuretic peptide receptor-B (NPR-B) on chondrocytes. This binding stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of the overactive FGFR3 pathway, specifically by blocking the RAF-1 kinase in the MAPK/ERK pathway.[2][3] By antagonizing the effects of the mutated FGFR3, vosoritide promotes chondrocyte proliferation and differentiation, leading to increased endochondral bone growth.[3][4][5]

Q2: What are the most common sources of variability in in-vitro experiments with vosoritide?

A2: Variability in in-vitro experiments with vosoritide can arise from several factors:

  • Peptide Handling and Stability: As a peptide therapeutic, vosoritide's stability is crucial. Improper storage, repeated freeze-thaw cycles, and the choice of solvent can lead to degradation or aggregation, affecting its bioactivity. Peptides can also absorb water, which can alter the effective concentration.

  • Cell Culture Conditions: The health and state of your chondrocyte cultures are paramount. Factors such as cell passage number, confluency, serum concentration, and the presence of contaminants can all impact the cellular response to vosoritide.

  • Assay-Specific Variability: Each assay has its own potential sources of error. For example, in proliferation assays, the initial seeding density and incubation times are critical. In signaling studies, the timing of cell lysis after stimulation is crucial to capture transient phosphorylation events.

  • Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including cell culture media, serum, and assay components, can introduce variability between experiments.

Q3: How should I store and handle this compound for in-vitro experiments?

A3: For optimal results, follow these storage and handling guidelines:

  • Storage: Lyophilized vosoritide should be stored at -20°C, protected from light.[6]

  • Reconstitution: Before use, allow the lyophilized powder to come to room temperature. Reconstitute using a sterile, appropriate solvent as recommended by the manufacturer. For in-vitro experiments, sterile water or a buffer like PBS can be used.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted vosoritide into single-use volumes and store them at -20°C or -80°C.

  • Stability in Solution: Once in solution, the stability of vosoritide can be limited. It is best to use freshly prepared solutions for your experiments. If you must store it in solution, do so at 4°C for a short period, but be aware that this may lead to some degradation over time.

Troubleshooting Guides

Issue 1: Inconsistent results in chondrocyte proliferation assays (e.g., BrdU, MTT, or cell counting).
Potential Cause Troubleshooting Steps
Vosoritide Degradation Prepare fresh dilutions of vosoritide from a new aliquot for each experiment. Avoid using previously thawed and stored solutions.
Cell Culture Variability Use chondrocytes at a consistent and low passage number. Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 50-70%) when treating with vosoritide.
Inconsistent Seeding Density Carefully count cells before seeding to ensure uniform density across all wells and plates. Inconsistent cell numbers at the start of the experiment will lead to variable results.
Serum Concentration Effects Serum contains growth factors that can mask or interfere with the effects of vosoritide. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it.
Assay Timing and Sensitivity Optimize the incubation time with vosoritide and the proliferation reagent (e.g., BrdU). Ensure that the assay is sensitive enough to detect the expected changes in proliferation.
Issue 2: High background or inconsistent results in cGMP assays.
Potential Cause Troubleshooting Steps
Phosphodiesterase (PDE) Activity Chondrocytes express PDEs that degrade cGMP. To increase the signal, consider pre-incubating your cells with a broad-spectrum PDE inhibitor (e.g., IBMX) for a short period before adding vosoritide.
Timing of Cell Lysis The increase in intracellular cGMP in response to vosoritide is rapid and transient. Perform a time-course experiment to determine the optimal time point for cell lysis to capture the peak cGMP level (e.g., 5, 15, 30, 60 minutes).
Assay Kit Sensitivity and Specificity Ensure your cGMP assay kit is sensitive enough to detect the expected levels of cGMP in your cell lysates. Use a reputable commercial ELISA or RIA kit and follow the manufacturer's instructions carefully.
Sample Handling Process samples quickly and on ice to minimize cGMP degradation.
Issue 3: Variability in MAPK/ERK signaling (p-ERK) analysis by Western blot.
Potential Cause Troubleshooting Steps
Timing of Stimulation and Lysis The inhibition of ERK phosphorylation by vosoritide is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing the maximum effect of vosoritide on p-ERK levels.
Basal p-ERK Levels High basal levels of p-ERK can mask the inhibitory effect of vosoritide. Consider serum-starving the cells for a few hours before stimulation to reduce baseline signaling.
Antibody Quality Use high-quality, validated antibodies for both phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK should be used for quantification.
Loading Controls Ensure equal protein loading in each lane by performing a total protein quantification (e.g., BCA assay) and using a reliable loading control (e.g., GAPDH, β-actin).

Data Presentation

Table 1: In-Vitro Bioactivity of Vosoritide

Cell LineAssayParameterValueReference
NIH3T3cGMP ProductionEC503 nM[7]

Note: Publicly available in-vitro quantitative data for vosoritide is limited. This table will be updated as more data becomes available.

Table 2: Clinical Pharmacokinetics of Vosoritide (15 µg/kg daily subcutaneous injection)

ParameterValuePatient PopulationReference
Tmax (median)15 minutesChildren with Achondroplasia (5-18 years)[8][9]
Half-life (mean)27.9 minutesChildren with Achondroplasia (5-18 years)[8][9]
Cmax (mean)4.71 - 7.18 ng/mLChildren with Achondroplasia (5-13 years)[4]
AUC0-t (mean)161 - 290 ng-min/mLChildren with Achondroplasia (5-13 years)[4]

Experimental Protocols

Disclaimer: The following are example protocols and may require optimization for your specific cell type and experimental conditions.

Protocol 1: Chondrocyte Proliferation Assay (BrdU)
  • Cell Seeding: Seed primary human chondrocytes or a relevant chondrocyte cell line in a 96-well plate at a density of 5,000 cells/well in complete culture medium. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce baseline proliferation, replace the medium with a low-serum (e.g., 1% FBS) or serum-free medium and incubate for 12-24 hours.

  • Vosoritide Treatment: Prepare serial dilutions of this compound in low-serum or serum-free medium. Add the vosoritide dilutions to the appropriate wells and incubate for 24-48 hours. Include a vehicle control (medium without vosoritide).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Detection: Follow the manufacturer's instructions for the BrdU ELISA kit to fix the cells, add the anti-BrdU antibody, and develop the colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the results to the vehicle control and plot the dose-response curve to determine the effect of vosoritide on chondrocyte proliferation.

Protocol 2: cGMP Measurement Assay
  • Cell Seeding: Seed chondrocytes in a 24-well plate and grow to 80-90% confluency.

  • Pre-treatment (Optional): To inhibit cGMP degradation, pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes.

  • Vosoritide Stimulation: Add vosoritide at the desired concentration and incubate for the optimal time determined from a time-course experiment (e.g., 15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the cGMP assay kit.

  • cGMP Quantification: Perform the cGMP ELISA or RIA according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of cGMP in each sample based on the standard curve. Normalize the cGMP concentration to the total protein concentration of the cell lysate.

Protocol 3: Western Blot for p-ERK/ERK
  • Cell Culture and Serum Starvation: Grow chondrocytes to 80-90% confluency in 6-well plates. Serum-starve the cells for 4-6 hours before treatment.

  • Vosoritide Treatment: Treat the cells with different concentrations of vosoritide for the optimal duration (e.g., 30 minutes). Include a positive control (e.g., FGF2) to stimulate ERK phosphorylation and a negative control (vehicle).

  • Cell Lysis: Immediately after treatment, place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against p-ERK1/2 overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the control.

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to FGFR3 FGFR3 (Activated) RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation Promotes MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Inhibition Inhibition of Growth ERK->Inhibition Leads to

Vosoritide Signaling Pathway

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPeptide Check Vosoritide Handling - Fresh aliquots? - Proper storage? Start->CheckPeptide CheckCells Evaluate Cell Culture - Passage number? - Confluency? - Contamination? Start->CheckCells CheckAssay Review Assay Protocol - Reagent quality? - Incubation times? - Controls included? Start->CheckAssay Optimize Systematic Optimization - Dose-response curve - Time-course experiment CheckPeptide->Optimize CheckCells->Optimize CheckAssay->Optimize Analyze Re-analyze Data - Appropriate normalization? - Statistical analysis correct? Optimize->Analyze Consistent Consistent Results Analyze->Consistent Inconsistent Still Inconsistent Analyze->Inconsistent Consult Consult Technical Support or Literature Inconsistent->Consult

Troubleshooting Workflow

References

Technical Support Center: Vosoritide Acetate Treatment in Juvenile Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing vosoritide acetate (B1210297) in juvenile animal models of achondroplasia and other related skeletal dysplasias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of vosoritide acetate?

A1: Vosoritide is an analog of C-type natriuretic peptide (CNP). In achondroplasia, a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene leads to excessive negative regulation of endochondral bone growth.[1] Vosoritide works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn inhibits the downstream signaling of the overactive FGFR3 pathway, specifically by inhibiting RAF-1 in the MAPK/ERK pathway.[1][2] This counteracts the negative effects of the FGFR3 mutation, promoting chondrocyte proliferation and differentiation, and thus stimulating bone growth.[1][3][4]

Q2: What is the recommended solvent for reconstituting this compound powder, and what is its stability?

A2: this compound lyophilized powder should be reconstituted with sterile Water for Injection, USP.[4] The reconstituted solution is physically and chemically stable for up to 3 hours at room temperature (25°C).[1] It is recommended to use the solution immediately after reconstitution to prevent microbial contamination.[1] Do not freeze the reconstituted solution.

Q3: How should reconstituted this compound be stored?

A3: Unopened vials of this compound and the diluent should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[5] Once reconstituted, the solution should be used within 3 hours if kept at room temperature.[6]

Q4: What are the reported side effects of vosoritide in clinical and preclinical studies?

A4: The most common side effects are injection site reactions (such as redness, swelling, and itching) and transient hypotension (a temporary decrease in blood pressure).[3][7][8][9] To mitigate the risk of hypotension, it is recommended to ensure adequate food and fluid intake before administration.[5][10] In clinical trials, these adverse events were generally mild and transient.[3][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Variable or inconsistent growth response in treated animals. - Inaccurate Dosing: Incorrect calculation of dose based on body weight, leading to under- or overdosing.- Improper Administration: Subcutaneous injection technique is inconsistent, leading to variable absorption.- Degradation of Vosoritide: Improper storage or handling of the reconstituted solution.- Accurate Dosing: Weigh animals accurately before each administration and calculate the dose meticulously. See the dosage table below for guidance.- Consistent Administration: Ensure consistent subcutaneous injection technique. Use the same anatomical location for injections where possible, or rotate sites systematically. Ensure the full dose is delivered.- Proper Handling: Reconstitute vosoritide immediately before use and administer within 3 hours. Store unopened vials and diluent according to the manufacturer's instructions (refrigerated and protected from light).[5]
Significant and persistent hypotension in animal models. - Dehydration or insufficient food intake: Animals may be more susceptible to the hypotensive effects of vosoritide if they are dehydrated or have not eaten.- Overdose: Inaccurate dose calculation leading to a higher than intended dose.- Ensure Hydration and Nutrition: Provide easy access to food and water before and after administration. For very young pups, ensure they have recently nursed.- Verify Dose: Double-check all dose calculations and the concentration of the reconstituted solution.
Severe injection site reactions (e.g., ulceration, inflammation). - High Injection Volume: Injecting too large a volume at a single site.- Contamination: Non-sterile injection technique or contaminated solution.- Animal Sensitivity: Individual animals may have a higher sensitivity to the compound or excipients.- Split Doses: For larger volumes, consider splitting the dose and injecting at two different sites.- Aseptic Technique: Use sterile needles and syringes for each injection. Ensure the injection site is clean.- Monitor and Rotate Sites: Monitor injection sites daily. Rotate injection sites to minimize local irritation.
Difficulty in administering subcutaneous injections to neonatal or very young animals. - Small size of the animal: Makes it challenging to grasp the skin for a proper subcutaneous injection.- Restraint: Difficulty in safely restraining the animal without causing distress or injury.- Use Appropriate Needle Size: Use a small gauge needle (e.g., 30G or smaller) to minimize pain and tissue trauma.- Proper Restraint: Have a second person assist with gentle but firm restraint. Swaddling the animal in a soft cloth can help to calm them and expose the injection site.- Practice: If inexperienced, practice the injection technique on a saline-filled syringe with an experienced colleague.

Quantitative Data Summary

Table 1: this compound Dosage and Administration Parameters for Juvenile Animal Models (Recommended)
Parameter Recommendation Reference/Note
Animal Model Mouse (Fgfr3 mouse models), Rat[12][13]
Starting Dose 15 µg/kg/day, administered subcutaneouslyBased on effective doses in clinical trials.[2][7][14]
Dose Escalation Doses up to 30 µg/kg/day have been tested in clinical trials, showing a potential plateau effect at higher doses.[14]Dose-response studies may be necessary for specific animal models.
Reconstitution Sterile Water for Injection, USP[4]
Concentration 0.8 mg/mL or 2 mg/mL depending on the vial size.[5][15]Check the manufacturer's instructions for the specific product.
Administration Daily subcutaneous injection[2][13]
Injection Volume Calculate based on animal's body weight and solution concentration.Keep injection volume as low as possible, especially for smaller animals.
Storage (Lyophilized) 2°C to 8°C, protect from light[5]
Storage (Reconstituted) Use immediately; stable for up to 3 hours at 25°C[1]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

1. Materials:

  • This compound lyophilized powder vial
  • Sterile Water for Injection, USP (diluent)
  • Sterile syringes and needles (e.g., 30G for injection)
  • Alcohol swabs
  • Animal scale

2. Procedure:

  • Allow the vosoritide vial and diluent to reach room temperature before reconstitution.
  • Reconstitute the vosoritide powder with the appropriate volume of sterile water for injection as per the manufacturer's instructions to achieve the desired concentration (e.g., 0.8 mg/mL).
  • Gently swirl the vial to dissolve the powder completely. Do not shake.
  • Weigh the animal accurately and calculate the required injection volume based on the 15 µg/kg dose.
  • Draw the calculated volume into a sterile syringe with a small gauge needle.
  • Gently restrain the animal. For subcutaneous injection in mice or rats, lift the loose skin over the back/scruff region.
  • Insert the needle into the tented skin and inject the solution.
  • Withdraw the needle and return the animal to its cage.
  • Monitor the animal for any immediate adverse reactions, such as lethargy or signs of hypotension.
  • Discard any unused reconstituted solution after 3 hours.

Protocol 2: Monitoring Efficacy and Safety

1. Efficacy Monitoring:

  • Skeletal Growth: Measure naso-anal length and tail length weekly. For terminal studies, measure the length of long bones (e.g., femur, tibia) using calipers or imaging techniques.
  • Growth Plate Histology: At the end of the study, dissect long bones, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the growth plates and stain with Hematoxylin and Eosin (H&E) or Safranin O-Fast Green. Analyze the height of the total growth plate and the proliferative and hypertrophic zones.[16][17][18]
  • Biomarkers: Collect urine and/or serum to measure biomarkers of vosoritide activity (e.g., cGMP) and endochondral ossification (e.g., CXM).[10][19][20]

2. Safety Monitoring:

  • Daily Health Checks: Observe animals daily for any clinical signs of toxicity, including changes in activity level, posture, and grooming.
  • Injection Site Monitoring: Inspect injection sites daily for signs of redness, swelling, or irritation.
  • Body Weight: Record body weight at least three times per week.
  • Blood Pressure: If feasible for the animal model and age, monitor blood pressure non-invasively, particularly within the first hour post-injection to check for transient hypotension.

Visualizations

Vosoritide_Signaling_Pathway FGFR3 Mutated FGFR3 (Constitutively Active) RAF1 RAF-1 FGFR3->RAF1 Activates MAPK_Pathway MAPK/ERK Pathway (Overactive) Chondrocyte Chondrocyte MAPK_Pathway->Chondrocyte Inhibits Proliferation & Differentiation RAF1->MAPK_Pathway Activates Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds & Activates NPRB->RAF1 Inhibits cGMP Increased cGMP NPRB->cGMP cGMP->Chondrocyte Promotes Proliferation & Differentiation

Caption: Vosoritide signaling pathway in the context of achondroplasia.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Juvenile Animal Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Weight, Length) Acclimatization->Baseline Reconstitution Reconstitute Vosoritide (15 µg/kg/day) Baseline->Reconstitution Administration Daily Subcutaneous Injection Reconstitution->Administration Monitoring Daily Health & Injection Site Monitoring Administration->Monitoring Weekly_Measurements Weekly Weight & Length Measurements Administration->Weekly_Measurements Termination Study Termination & Sample Collection Weekly_Measurements->Termination Histology Growth Plate Histology Termination->Histology Biomarkers Biomarker Analysis (cGMP, CXM) Termination->Biomarkers Data_Analysis Statistical Analysis Histology->Data_Analysis Biomarkers->Data_Analysis

Caption: General experimental workflow for vosoritide treatment in juvenile animal models.

References

assessing the half-life and clearance of vosoritide acetate in preclinical experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals assessing the half-life and clearance of vosoritide acetate (B1210297) in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma half-life of vosoritide acetate in preclinical models?

A1: While specific preclinical data is not extensively published, vosoritide is a C-type natriuretic peptide (CNP) analogue designed to have a prolonged half-life compared to endogenous CNP, which is typically 2-3 minutes.[1] In clinical studies involving children with achondroplasia, the mean half-life of vosoritide following subcutaneous administration was found to be in the range of 21.0 to 27.9 minutes.[1][2][3][4] It is reasonable to expect a similarly short half-life in larger preclinical animal models such as non-human primates.

Q2: What is the primary mechanism of clearance for this compound?

A2: As a peptide-based therapeutic, vosoritide is primarily cleared through catabolic pathways, where it is broken down into smaller peptides and amino acids.[5] This is a common clearance mechanism for peptide drugs, which are then either re-used by the body or excreted.

Q3: How does the route of administration impact the pharmacokinetic profile of this compound?

A3: Vosoritide is administered via subcutaneous injection. This route leads to rapid absorption, with a median time to maximum plasma concentration (Tmax) of approximately 15 minutes observed in clinical trials.[1][2][3][4] Intravenous administration would be expected to result in a more immediate peak concentration, while other routes like oral administration are generally not viable for peptides due to enzymatic degradation in the gastrointestinal tract.

Q4: What are the key signaling pathways activated by this compound?

A4: Vosoritide binds to the natriuretic peptide receptor-B (NPR-B), which stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[6] This in turn inhibits the downstream signaling of the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, specifically by inhibiting RAF-1 in the MAPK/ERK pathway.[7] This mechanism helps to restore normal chondrocyte proliferation and differentiation, which are essential for bone growth.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentration between animals - Inconsistent subcutaneous injection technique leading to variable absorption rates.- Differences in animal age, weight, or sex affecting drug metabolism and distribution.- Issues with the formulation, such as aggregation or instability.- Standardize the injection procedure, including site and depth of injection.- Ensure animal cohorts are homogenous in terms of age, weight, and sex.- Verify the integrity and stability of the this compound formulation prior to administration.
Shorter than expected half-life - Rapid degradation by proteases at the injection site or in circulation.- Enhanced clearance in the specific preclinical model being used.- Consider co-administration with protease inhibitors (in vitro) to assess susceptibility to degradation.- Evaluate the pharmacokinetic profile in a different preclinical species to assess for species-specific differences in clearance.
Low bioavailability after subcutaneous injection - Poor absorption from the subcutaneous space.- Significant first-pass metabolism in the skin or lymphatic system.- Analyze the injection site for any signs of local degradation or precipitation.- Compare the pharmacokinetic profile with intravenous administration to determine absolute bioavailability.
Inconsistent cGMP levels despite consistent vosoritide dosage - Saturation of the NPR-B receptor.- Individual differences in the downstream signaling pathway.- Perform a dose-response study to determine the saturating dose of vosoritide for cGMP stimulation.- Assess the expression levels of NPR-B and other key components of the signaling pathway in the target tissue.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Clinical Data)

ParameterValueReference
Mean Half-Life (t½) 21.0 - 27.9 minutes[1][2][3][4]
Mean Apparent Clearance (CL/F) 79.4 - 104 mL/min/kg[1]
Median Time to Maximum Concentration (Tmax) ~15 minutes[1][2][3][4]

Note: This data is from clinical studies in children with achondroplasia and serves as a reference for expected values in preclinical studies, particularly in non-human primates.

Experimental Protocols

Protocol: Assessing the Half-Life and Clearance of this compound in a Rodent Model

1. Animal Model:

  • Select a suitable rodent model (e.g., Sprague-Dawley rats or a transgenic mouse model of achondroplasia).

  • Acclimatize animals for at least one week prior to the study.

2. Drug Formulation and Administration:

  • Prepare a sterile formulation of this compound in a suitable vehicle (e.g., saline).

  • Administer a single dose of this compound via subcutaneous injection at a predetermined concentration.

3. Blood Sampling:

  • Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive bioanalytical method, such as a ligand-binding assay (e.g., ELISA) or LC-MS/MS, to quantify this compound concentrations in plasma.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to FGFR3 FGFR3 (Overactive) RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits Growth Promotion of Chondrocyte Proliferation & Differentiation PKG->Growth MEK MEK RAF1->MEK ERK ERK MEK->ERK Chondrocyte Inhibition of Chondrocyte Proliferation & Differentiation ERK->Chondrocyte

Caption: Vosoritide signaling pathway in chondrocytes.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Selection 1. Animal Model Selection (e.g., Rat, Mouse) Dosing 2. Vosoritide Administration (Subcutaneous) Animal_Selection->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Plasma Processing & Storage Sampling->Processing Analysis 5. Bioanalytical Quantification (e.g., ELISA, LC-MS/MS) Processing->Analysis PK_Analysis 6. Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Reporting 7. Data Reporting (t½, CL/F, AUC, etc.) PK_Analysis->Reporting

Caption: Experimental workflow for preclinical pharmacokinetic assessment.

Troubleshooting_Logic Start Pharmacokinetic Experiment Data_Collection Data Collection (Plasma Concentrations) Start->Data_Collection Check_Variability High Inter-Animal Variability? Data_Collection->Check_Variability Check_HalfLife Half-Life as Expected? Check_Variability->Check_HalfLife No Review_Protocol Review & Standardize Injection Protocol Check_Variability->Review_Protocol Yes Check_Bioavailability Acceptable Bioavailability? Check_HalfLife->Check_Bioavailability Yes Assess_Metabolism Investigate Species-Specific Metabolism/Clearance Check_HalfLife->Assess_Metabolism No (Too Short) IV_Study Conduct IV Dosing Study for Absolute Bioavailability Check_Bioavailability->IV_Study No Proceed Proceed with Further Studies Check_Bioavailability->Proceed Yes Review_Protocol->Data_Collection Check_Formulation Check Formulation Integrity Review_Protocol->Check_Formulation Assess_Metabolism->Data_Collection IV_Study->Data_Collection

References

strategies to mitigate potential resistance to vosoritide acetate therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vosoritide acetate (B1210297) therapy research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for vosoritide acetate?

This compound is an analog of C-type natriuretic peptide (CNP).[1][2][3][4][5] Its therapeutic effect stems from its ability to bind to and activate the Natriuretic Peptide Receptor-B (NPR-B).[1][2][5] This activation stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The resulting increase in cGMP levels antagonizes the downstream signaling of the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, a key factor in conditions like achondroplasia.[1][3][6] Specifically, vosoritide inhibits the Raf-1 kinase in the MAPK/ERK signaling cascade, thereby promoting chondrocyte proliferation and differentiation, which are essential for bone growth.[4][5]

Q2: What are the potential mechanisms of cellular resistance to this compound therapy?

Potential resistance to this compound can arise from several factors that disrupt its signaling pathway:

  • Downregulation of NPR-B Expression: Prolonged exposure to CNP or its analogs may lead to a decrease in the expression of its receptor, NPR-B. This has been observed in vascular smooth muscle cells where CNP down-regulates NPR-B mRNA levels and promoter activity.[7] A reduction in NPR-B on the chondrocyte surface would diminish the cell's responsiveness to vosoritide.

  • Increased Phosphodiesterase (PDE) Activity: Phosphodiesterases are enzymes that degrade cGMP, the key second messenger in the vosoritide signaling pathway.[8][9][10][11][12] Increased activity of PDEs, particularly PDE3, in chondrocytes could lead to a more rapid breakdown of cGMP, thereby blunting the therapeutic effect of vosoritide.[8][9][10][11]

  • Alterations in Downstream Signaling Components: Although less characterized, mutations or altered expression of downstream signaling molecules in the CNP/NPR-B/cGMP pathway could theoretically contribute to a reduced response.

Q3: How can I assess if my cell culture model is responsive to this compound?

To determine if your chondrocyte culture model is responsive to vosoritide, you can perform a dose-response experiment and measure key downstream effects. A common approach is to treat the cells with increasing concentrations of vosoritide and measure intracellular cGMP levels. Additionally, you can assess the phosphorylation status of downstream targets of the FGFR3 pathway, such as ERK1/2, to confirm that vosoritide is effectively inhibiting this pathway. A successful response would show a dose-dependent increase in cGMP and a decrease in p-ERK1/2 levels.

Troubleshooting Guides

Problem 1: No significant increase in chondrocyte proliferation observed after vosoritide treatment.

Potential Cause Troubleshooting Step
Suboptimal Vosoritide Concentration Perform a dose-response experiment to determine the optimal concentration of vosoritide for your specific cell line or primary cell culture.
Cell Culture Conditions Ensure that the cell culture medium and supplements are optimal for chondrocyte growth and that the cells are not overly confluent, which can inhibit proliferation.
Low NPR-B Receptor Expression Verify the expression of NPR-B in your cells using qPCR or Western blotting. If expression is low, consider using a different cell model or primary chondrocytes known to express high levels of NPR-B.
High Phosphodiesterase (PDE) Activity Measure cGMP levels in response to vosoritide. If the increase is transient or minimal, consider co-treatment with a broad-spectrum or specific PDE inhibitor to enhance the cGMP signal.[8][9][10][11]

Problem 2: High variability in experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and seeding density across all wells and experiments.[13]
Variable Vosoritide Activity Prepare fresh vosoritide solutions for each experiment and handle the peptide according to the manufacturer's instructions to avoid degradation.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with a buffer or medium instead.
Inconsistent Assay Timing Standardize all incubation times and procedural steps across all samples and replicates.

Experimental Protocols

Assessment of Chondrocyte Proliferation using BrdU Incorporation Assay

This protocol outlines the steps for measuring chondrocyte proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[14][15][16][17]

Materials:

  • Chondrocyte cell culture

  • BrdU Labeling Solution (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Vosoritide Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[15]

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add the fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.

  • Quantification: Measure the fluorescence intensity using a microplate reader.

Evaluation of Chondrocyte Differentiation by Alkaline Phosphatase (ALP) Activity Assay

This protocol describes how to measure the activity of alkaline phosphatase, a key marker of early chondrocyte hypertrophy and differentiation.[18][19][20][21][22]

Materials:

  • Chondrocyte cell culture

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Cell lysis buffer

  • 96-well microplate

Procedure:

  • Cell Culture and Treatment: Culture chondrocytes in the presence or absence of this compound for the desired duration.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ALP Reaction: Add the cell lysate to a 96-well plate. Add the pNPP substrate to each well and incubate at 37°C.

  • Measurement: Measure the absorbance at 405 nm at several time points.

  • Data Analysis: Calculate the ALP activity based on the rate of p-nitrophenol production.

Gene Expression Analysis of Chondrogenic Markers by qPCR

This protocol details the steps for quantifying the mRNA levels of key genes involved in chondrogenesis.[23][24][25][26][27]

Materials:

  • Chondrocyte cell culture treated with vosoritide

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., COL10A1, SOX9, RUNX2) and a reference gene.

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control chondrocytes using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR master mix and primers for your target and reference genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Experimental Workflow Diagrams

vosoritide_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vosoritide Vosoritide (CNP Analog) NPR2 NPR2 (NPR-B) Vosoritide->NPR2 Binds and Activates cGMP cGMP NPR2->cGMP Converts GTP to cGMP GTP GTP GTP->cGMP PDEs Phosphodiesterases (e.g., PDE3) cGMP->PDEs Degraded by PKG PKG cGMP->PKG Activates Raf1 Raf-1 PKG->Raf1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation Promotes MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibits

Vosoritide Signaling Pathway

experimental_workflow_resistance cluster_proliferation Assess Proliferation cluster_differentiation Assess Differentiation cluster_mechanism Investigate Mechanism start Hypothesis: Reduced response to Vosoritide BrdU BrdU Assay start->BrdU ALP ALP Activity Assay start->ALP qPCR qPCR for Chondrogenic Markers start->qPCR NPR2_exp Measure NPR2 Expression (qPCR/WB) BrdU->NPR2_exp If no proliferation ALP->NPR2_exp qPCR->NPR2_exp cGMP_levels Measure cGMP Levels NPR2_exp->cGMP_levels If NPR2 is normal outcome Conclusion on Resistance Mechanism NPR2_exp->outcome If NPR2 is low PDE_activity PDE Activity Assay cGMP_levels->PDE_activity If cGMP is low cGMP_levels->outcome If cGMP is normal, check downstream PDE_activity->outcome

Workflow for Investigating Vosoritide Resistance

Quantitative Data Summary

Table 1: Impact of Vosoritide on Chondrocyte Function (Illustrative Data)

ParameterControlVosoritide (10 nM)Vosoritide (100 nM)
BrdU Incorporation (RFU) 100 ± 15180 ± 20250 ± 25
ALP Activity (U/mg protein) 50 ± 890 ± 12130 ± 15
COL10A1 mRNA (Fold Change) 1.02.5 ± 0.34.2 ± 0.5
p-ERK1/2 / Total ERK1/2 1.00.6 ± 0.10.3 ± 0.05

Note: The data presented in this table is illustrative and intended for conceptual understanding. Actual experimental results may vary.

References

Validation & Comparative

A Comparative In Vitro Analysis of Vosoritide Acetate and Other FGFR3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of vosoritide acetate (B1210297) with other emerging FGFR3 inhibitors in the context of achondroplasia and other FGFR3-related disorders. The following sections detail the mechanisms of action, present key quantitative data from cellular assays, and provide comprehensive experimental protocols to support further research and development.

Introduction to FGFR3 Inhibition Strategies

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which negatively regulates chondrocyte proliferation and differentiation, ultimately impairing endochondral bone growth. Several therapeutic strategies are being investigated to counteract the effects of the overactive FGFR3 signaling pathway. These can be broadly categorized as follows:

  • CNP Analogs (e.g., Vosoritide): These molecules mimic the action of C-type natriuretic peptide (CNP), which acts downstream of FGFR3 to inhibit the MAPK/ERK signaling pathway.

  • Tyrosine Kinase Inhibitors (TKIs) (e.g., Infigratinib): These small molecules directly compete with ATP for the kinase domain of FGFR3, thereby inhibiting its phosphorylation and subsequent downstream signaling.

  • Repurposed Drugs (e.g., Meclozine): Existing drugs that have been identified to have off-target effects on the FGFR3 signaling pathway.

  • Soluble FGFR3 Decoys (e.g., Recifercept): These are engineered proteins that act as a "ligand trap," binding to FGFs and preventing them from activating the mutant FGFR3 receptor.

This guide will focus on the in vitro data available for representatives of these classes to provide a comparative overview of their efficacy.

Mechanism of Action and Signaling Pathways

The primary signaling cascade initiated by an activated FGFR3 receptor involves the RAS-RAF-MEK-ERK (MAPK) pathway and the STAT pathway, both of which contribute to the inhibition of chondrocyte proliferation and differentiation. The various inhibitors target this pathway at different points.

FGFR3 Signaling Pathway and Inhibitor Targets

FGFR3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_vosoritide Vosoritide Pathway FGF FGF Ligand FGFR3 Mutant FGFR3 FGF->FGFR3 Activates sFGFR3 Recifercept (TA-46) (Soluble FGFR3 Decoy) sFGFR3->FGF Sequesters RAS RAS FGFR3->RAS Phosphorylates STAT STAT FGFR3->STAT Phosphorylates TKI Infigratinib (Tyrosine Kinase Inhibitor) TKI->FGFR3 Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Chondrocyte Proliferation pERK->Proliferation Inhibits Differentiation Chondrocyte Differentiation pERK->Differentiation Inhibits pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT->Proliferation Inhibits Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Activates cGMP ↑ cGMP NPRB->cGMP PKG PKG cGMP->PKG PKG->RAF Inhibits Meclozine Meclozine Meclozine->pERK Attenuates

Caption: FGFR3 signaling pathway and points of intervention for different inhibitor classes.

Quantitative In Vitro Efficacy Comparison

The following tables summarize key quantitative data from in vitro studies on vosoritide and other FGFR3 inhibitors. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: In Vitro Efficacy on Downstream Signaling
InhibitorCell LineAssayTargetMetricValueReference
Vosoritide NIH3T3cGMP AssayNPR-BEC500.37 nmol/L[1]
TAN 4-18-chondrocytesWestern BlotpMAPK-Statistically significant improvement[2]
Infigratinib -Biochemical AssayFGFR1IC501.1 nM[3]
-Biochemical AssayFGFR2IC501.0 nM[3]
-Biochemical AssayFGFR3IC501.5 nM[3]
TAN 4-18-chondrocytesWestern BlotpMAPK-Statistically significant improvement at 10⁻⁶ to 10⁻¹⁰ M[2]
Meclozine RCS CellsWestern BlotpERK-Attenuation of FGF2-induced phosphorylation[4][5]
Recifercept (TA-46) RCS CellsWestern BlotpERK-Reduction of FGF2-induced phosphorylation at 2 µM[6][7]
Table 2: In Vitro Efficacy on Chondrocyte Function
InhibitorCell LineAssayEffectConcentrationFold Change/ObservationReference
Meclozine RCS CellsMTS AssayIncreased Proliferation10 µM~1.4-fold increase[5][8]
ATDC5 (FGFR3 mutant)Alcian Blue StainingIncreased Glycosaminoglycans20 µMIncreased staining intensity[5][8]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

Chondrocyte Proliferation Assay (BrdU/EdU)

This protocol outlines the general steps for assessing chondrocyte proliferation using 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation.

Experimental Workflow for Proliferation Assay

Proliferation_Workflow cluster_workflow BrdU/EdU Proliferation Assay Workflow start Seed Chondrocytes in 96-well plate treat Treat with Inhibitors start->treat label_brdu Add BrdU/EdU Labeling Solution treat->label_brdu incubate Incubate (1-24h) label_brdu->incubate fix Fix and Denature DNA (for BrdU) incubate->fix detect Add Detection Antibody (BrdU) or Click-iT® Reaction Cocktail (EdU) fix->detect measure Measure Absorbance or Fluorescence detect->measure

Caption: General workflow for a chondrocyte proliferation assay using BrdU or EdU.

Materials:

  • Chondrocyte cell line (e.g., ATDC5, RCS)

  • 96-well cell culture plates

  • BrdU or EdU labeling solution

  • Fixing/denaturing solution (for BrdU)

  • Detection antibody or Click-iT® reaction cocktail

  • Wash buffers

  • Substrate (for colorimetric or chemiluminescent detection)

  • Plate reader

Procedure:

  • Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the FGFR3 inhibitor or vehicle control for the desired duration.

  • Labeling: Add BrdU or EdU labeling solution to each well and incubate for 1-4 hours at 37°C.[9][10]

  • Fixation and Denaturation (BrdU): Remove the labeling medium and fix the cells. Denature the DNA using an acidic solution to allow the anti-BrdU antibody to access the incorporated BrdU.[10]

  • Detection:

    • BrdU: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate for detection.

    • EdU: Perform the click chemistry reaction by adding the reaction cocktail containing a fluorescent azide.

  • Quantification: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Chondrocyte Differentiation Assay (Alcian Blue Staining)

This protocol describes the staining of sulfated glycosaminoglycans, a marker of chondrocyte differentiation, using Alcian blue.

Experimental Workflow for Differentiation Assay

Differentiation_Workflow cluster_workflow Alcian Blue Staining Workflow start Culture Chondrocytes in Micromass or Monolayer treat Treat with Inhibitors in Differentiation Medium start->treat fix Fix Cells (e.g., with 4% PFA) treat->fix stain Stain with Alcian Blue Solution (pH 2.5) fix->stain wash Wash to Remove Excess Stain stain->wash quantify Image and/or Quantify by Elution wash->quantify

Caption: General workflow for assessing chondrocyte differentiation using Alcian blue staining.

Materials:

  • Chondrocyte cell line or primary chondrocytes

  • Differentiation medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Alcian Blue 8GX staining solution (1% w/v in 3% acetic acid, pH 2.5)[11]

  • Wash solutions (e.g., PBS, distilled water)

  • Guanidine-HCl (for quantification)

Procedure:

  • Cell Culture: Culture chondrocytes in a high-density micromass or as a monolayer.

  • Differentiation Induction: Induce differentiation by treating the cells with the FGFR3 inhibitor or vehicle control in a chondrogenic differentiation medium.

  • Fixation: After the desired differentiation period, fix the cells with 4% paraformaldehyde for 20-30 minutes.

  • Staining: Wash the fixed cells and incubate with Alcian blue solution for 30 minutes at room temperature.[12][13]

  • Washing: Wash the cells extensively with distilled water to remove unbound stain.

  • Analysis:

    • Qualitative: Visualize and capture images of the stained cultures using a microscope.

    • Quantitative: Elute the bound stain using 6M guanidine-HCl and measure the absorbance at ~620 nm.

Western Blotting for Phosphorylated ERK (pERK)

This protocol provides a method for detecting the phosphorylation status of ERK, a key downstream effector of the FGFR3 signaling pathway.

Materials:

  • Chondrocyte cell line

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pERK1/2 and anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat chondrocytes with the inhibitor and/or FGF ligand as required. Lyse the cells on ice with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the pERK signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK. The ratio of pERK to total ERK is then calculated.[15]

Conclusion

This guide provides a comparative overview of the in vitro efficacy of vosoritide acetate and other FGFR3 inhibitors. Vosoritide acts indirectly on the FGFR3 pathway by activating the NPR-B/cGMP signaling cascade, while other inhibitors such as infigratinib, meclozine, and recifercept target the pathway more directly at the receptor or downstream kinases. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of skeletal dysplasia and FGFR3-related disorders, facilitating further investigation and the development of novel therapeutic strategies. Direct comparative studies under standardized in vitro conditions are warranted to establish a more definitive efficacy ranking of these promising therapeutic agents.

References

Validating Vosoritide Acetate's Mechanism of Action in Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vosoritide acetate, a C-type natriuretic peptide (CNP) analog, has emerged as a targeted therapy for achondroplasia, the most common form of dwarfism. Its approval marks a significant advancement in treating this genetic disorder, which stems from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This guide provides a comprehensive comparison of experimental data from genetic knockout models used to validate the mechanism of action of vosoritide and compares its performance with other therapeutic alternatives.

Mechanism of Action: Restoring Balance to Growth Plate Signaling

Achondroplasia is characterized by impaired endochondral ossification, the process by which bone tissue is created from cartilage, particularly in the long bones. This impairment is due to the constitutive activation of FGFR3, which in turn hyperactivates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade. This overactive signaling prematurely halts the proliferation and differentiation of chondrocytes (cartilage cells) in the growth plates, leading to disproportionate short stature.[1]

Vosoritide is designed to counteract this overactive signaling. As a CNP analog, it binds to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes.[2][3] This binding stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits RAF-1, a key kinase in the MAPK pathway.[4] By inhibiting the MAPK pathway, vosoritide effectively dampens the negative signals from the overactive FGFR3, allowing for more normalized chondrocyte proliferation and differentiation, and consequently, promoting longitudinal bone growth.[2][5]

The validation of this mechanism has been extensively studied in mouse models that genetically replicate achondroplasia. These models, primarily featuring activating mutations in the Fgfr3 gene (e.g., Fgfr3Y367C/+ and Fgfr3G374R), have been instrumental in demonstrating the efficacy of vosoritide and other emerging therapies.[6][7]

Comparative Efficacy in Fgfr3 Mutant Mouse Models

Preclinical studies in mouse models of achondroplasia have been crucial for evaluating the therapeutic potential of vosoritide and comparing it with other investigational drugs, such as the tyrosine kinase inhibitor infigratinib (B612010). The data below, synthesized from multiple studies, highlights the effects of these treatments on key skeletal parameters.

Quantitative Analysis of Skeletal Growth

The following table summarizes the observed effects of vosoritide and infigratinib on bone and body length in the Fgfr3Y367C/+ mouse model of achondroplasia.

Treatment GroupFemur Length Increase vs. Untreated ACH MiceTibia Length Increase vs. Untreated ACH MiceNaso-anal Length Increase vs. Untreated ACH MiceReference
Vosoritide (800 µg/kg/day)Data not explicitly quantified in direct comparisonData not explicitly quantified in direct comparisonNot specified[7][8]
Infigratinib (2 mg/kg/day)Reported to result in more bone growth than vosoritideReported to result in more bone growth than vosoritideNot specified[7][8]
Infigratinib (0.5 mg/kg/day)Significant ImprovementSignificant ImprovementSignificant Improvement[7]
(-)-Epicatechin7.02%5.89%4.9%[9]
Histological Analysis of the Growth Plate

Effective treatment for achondroplasia should not only increase bone length but also normalize the architecture of the growth plate, which is disorganized in the untreated condition. Histological analyses of the proliferative and hypertrophic zones of the tibial growth plate provide insight into the cellular mechanisms of drug action.

Treatment GroupProliferative Zone HeightHypertrophic Zone HeightReference
Untreated Fgfr3Y367C/+ MiceReducedReduced[10]
Vosoritide-treated Fgfr3Y367C/+ MiceIncreasedIncreased[4]
Infigratinib-treated Fgfr3Y367C/+ MiceIncreasedIncreased[7]
Modulation of the MAPK Signaling Pathway

The core of vosoritide's mechanism is the inhibition of the hyperactive MAPK pathway in chondrocytes. This is typically quantified by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK. A decrease in this ratio indicates successful pathway inhibition.

Treatment Groupp-ERK/Total ERK Ratio in ChondrocytesReference
Untreated Fgfr3Y367C/+ MiceElevated[10]
Vosoritide-treated Fgfr3Y367C/+ MiceReduced[5]
Infigratinib-treated Fgfr3Y367C/+ MiceReduced[11]

The Role of NPR-2 in Vosoritide's Mechanism

A critical component of validating vosoritide's mechanism of action is to demonstrate that its effects are mediated through its intended receptor, NPR-B (encoded by the Npr2 gene). The definitive experiment would involve treating a double-knockout mouse model (carrying an activating Fgfr3 mutation and a loss-of-function Npr2 mutation) with vosoritide. In such a model, vosoritide would be expected to have no effect on bone growth, thus confirming its reliance on the NPR-B receptor. To date, such studies are not widely available in the published literature, representing a key area for future research to unequivocally confirm the specificity of vosoritide's mechanism.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Generation of Fgfr3 Achondroplasia Mouse Models
  • Gene Targeting: The most common approach involves using gene targeting in embryonic stem cells to introduce a specific point mutation (e.g., G374R, the murine equivalent of the human G380R mutation) into the endogenous mouse Fgfr3 gene.

  • Cre-LoxP System: To manage the poor fertility and survival of homozygous mutant mice, a LoxP-flanked neomycin cassette can be inserted into an intron to initially block the expression of the mutant allele. Subsequent breeding with a Cre-recombinase expressing mouse line removes the cassette and activates the mutant Fgfr3 allele.

  • Animal Husbandry: Mice should be maintained under standard conditions with ad libitum access to food and water on a regular light/dark cycle. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

Micro-Computed Tomography (µCT) Analysis of Long Bones
  • Sample Preparation: Dissect femurs and tibias, removing all soft tissue. Fix the bones in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol (B145695) for storage.

  • Scanning Parameters: Use a high-resolution µCT system. For mouse femurs, typical scanning parameters are a voxel size of 6-10 µm, 50-70 kVp X-ray source voltage, and a 0.5 mm aluminum filter to reduce beam hardening.

  • Image Analysis: Reconstruct the 3D images and perform morphometric analysis using appropriate software. For trabecular bone, analyze a region in the distal femur or proximal tibia, starting just below the growth plate. For cortical bone, analyze a mid-diaphyseal region. Key parameters to measure include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and cortical thickness (Ct.Th).

Histological Analysis of Growth Plate
  • Tissue Processing: After µCT scanning, bones can be decalcified in 10% EDTA for 7-14 days. Process the decalcified bones through a graded series of ethanol and xylene, and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm thick longitudinal sections. For general morphology, stain with Hematoxylin and Eosin (H&E). To visualize proteoglycans in the cartilage matrix, use Safranin O or Alcian Blue staining.

  • Histomorphometry: Capture digital images of the stained sections. Measure the height of the total growth plate, the proliferative zone, and the hypertrophic zone using image analysis software.

Western Blot Analysis of p-ERK
  • Protein Extraction: Isolate chondrocytes from the growth plates of treated and untreated mice. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Incubate with a primary antibody specific for p-ERK1/2 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

Visualizing the Pathways and Processes

vosoritide_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds & Activates FGF FGF Ligand FGFR3 FGFR3 (Activating Mutation in Achondroplasia) FGF->FGFR3 Binds & Activates cGMP ↑ cGMP NPRB->cGMP Stimulates production RAS RAS FGFR3->RAS Activates PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits RAS->RAF1 MEK MEK RAF1->MEK Growth ↑ Chondrocyte Proliferation & Differentiation RAF1->Growth Inhibition allows ERK ERK MEK->ERK Proliferation ↓ Chondrocyte Proliferation & Differentiation ERK->Proliferation Leads to

experimental_workflow cluster_model Genetic Model cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Mouse Fgfr3 Mutant Mouse Model (e.g., Fgfr3Y367C/+) Control Wild-Type Control Mouse->Control Untreated Untreated Fgfr3 Mutant Mouse->Untreated Treated Vosoritide-Treated Fgfr3 Mutant Mouse->Treated uCT µCT Analysis (Bone Length, BV/TV) Control->uCT Histo Histology (Growth Plate Zones) Control->Histo WB Western Blot (p-ERK/ERK Ratio) Control->WB Untreated->uCT Untreated->Histo Untreated->WB Treated->uCT Treated->Histo Treated->WB

References

Cross-Validation of Biomarkers for Vosoritide Acetate's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of biomarkers used to assess the therapeutic effect of vosoritide acetate (B1210297) in the treatment of achondroplasia. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of vosoritide's performance against alternative therapies, supported by experimental data.

Introduction to Vosoritide and Achondroplasia

Achondroplasia, the most common form of dwarfism, is a genetic disorder caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1] This overactive receptor inhibits chondrocyte proliferation and differentiation in the growth plates, leading to impaired endochondral bone growth and disproportionate short stature. Vosoritide is a C-type natriuretic peptide (CNP) analog designed to counteract the effects of the mutated FGFR3.[[“]] By binding to its receptor, Natriuretic Peptide Receptor-B (NPR-B), vosoritide initiates a signaling cascade that inhibits the downstream MAPK pathway, which is overstimulated by the faulty FGFR3, thereby promoting bone growth.[[“]]

Biomarkers for Monitoring Vosoritide's Efficacy

The therapeutic effect of vosoritide is primarily monitored through two key biomarkers: urinary cyclic Guanosine Monophosphate (cGMP) and serum Collagen Type X Marker (CXM).

  • Urinary cyclic Guanosine Monophosphate (cGMP): As a second messenger in the signaling pathway activated by vosoritide, cGMP levels are indicative of target engagement and the drug's immediate biological activity. Following vosoritide administration, there is a transient increase in urinary cGMP, typically peaking around two hours post-injection.[3][4]

  • Serum Collagen Type X Marker (CXM): CXM is a biomarker of endochondral ossification, the process of bone formation that is impaired in achondroplasia.[5] Increased levels of serum CXM reflect enhanced activity at the growth plates and correlate with an increase in annualized growth velocity (AGV).[6]

Quantitative Analysis of Biomarker Performance

The following tables summarize the quantitative data from clinical trials on the effect of vosoritide on annualized growth velocity and the corresponding changes in biomarker levels.

Table 1: Effect of Vosoritide on Annualized Growth Velocity (AGV)

Treatment GroupBaseline AGV (cm/year)AGV at 1 Year (cm/year)Mean Increase from Baseline (cm/year)Adjusted Mean Difference vs. Placebo (cm/year)Reference
Vosoritide4.265.711.451.57Phase 3 Study
Placebo4.044.040-Phase 3 Study

Table 2: Effect of Vosoritide on Serum Collagen Type X Marker (CXM)

Treatment GroupBaseline CXM (ng/mL)CXM at 12 Months (ng/mL)Mean Increase from Baseline (ng/mL)p-valueReference
Vosoritide22.5 ± 6.541.6 ± 15.919.1< 0.0001Phase 2 Study[3][4][7]

Note: Specific quantitative data for baseline and post-treatment urinary cGMP concentrations are not consistently reported in published clinical trial data, which primarily describe a transient, peak-based increase.

Comparison with Alternative Therapies

While vosoritide is the first approved targeted therapy for achondroplasia, other treatments and emerging therapies exist. However, the availability of validated biomarkers for these alternatives is limited.

Table 3: Comparison of Therapeutic Alternatives for Achondroplasia

TreatmentMechanism of ActionEffect on AGVAssociated BiomarkersStatus
Vosoritide CNP analog, antagonizes FGFR3 signalingSignificant increase (approx. 1.57 cm/year vs. placebo)Urinary cGMP, Serum CXMApproved
Infigratinib (B612010) Oral FGFR1-3 inhibitorPromising increase (approx. 2.51 cm/year at 12 months)Serum CXMInvestigational
Navepegritide Long-acting CNP prodrugSignificant increase (approx. 1.49 cm/year vs. placebo)Not specified in available dataInvestigational
Limb-Lengthening Surgery Surgical elongation of long bonesSignificant increase, but with high complication ratesNot applicableSurgical Intervention
Recombinant Human Growth Hormone (rhGH) Stimulates growthModest and not consistently effective in achondroplasiaNot established for achondroplasiaNot a standard of care

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.

FGFR3 Signaling Pathway in Achondroplasia and the Mechanism of Action of Vosoritide

FGFR3_Vosoritide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR3 Mutated FGFR3 FGF->FGFR3 Activates Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Vosoritide->NPRB Binds RAS RAS FGFR3->RAS Activates STAT1 STAT1 FGFR3->STAT1 Activates GC Guanylate Cyclase NPRB->GC Activates RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition STAT1->Inhibition GTP GTP cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation PKG->Promotion

Caption: FGFR3 pathway and Vosoritide's mechanism.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_data Data Interpretation Patient Patient with Achondroplasia Blood Blood Sample Patient->Blood Urine Urine Sample Patient->Urine Serum Serum Isolation (Centrifugation) Blood->Serum Urine_Storage Urine Storage (Creatinine Normalization) Urine->Urine_Storage CXM_ELISA Serum CXM ELISA Serum->CXM_ELISA cGMP_ELISA Urinary cGMP ELISA Urine_Storage->cGMP_ELISA CXM_Data CXM Concentration (ng/mL) CXM_ELISA->CXM_Data cGMP_Data cGMP Concentration (pmol/mL) cGMP_ELISA->cGMP_Data AGV_Correlation Correlation with Annualized Growth Velocity (AGV) CXM_Data->AGV_Correlation cGMP_Data->AGV_Correlation

Caption: Biomarker analysis workflow.

Experimental Protocols

Measurement of Urinary Cyclic GMP (cGMP)

Principle: The concentration of cGMP in urine is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, cGMP in the urine sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of bound enzyme-labeled cGMP is inversely proportional to the concentration of cGMP in the sample.

Protocol Outline:

  • Sample Collection and Preparation: Urine samples are collected from patients. To account for variations in urine concentration, cGMP levels are often normalized to urinary creatinine (B1669602) concentration.

  • Assay Procedure (based on commercially available kits):

    • Standards and urine samples are added to a microplate pre-coated with an antibody specific for cGMP.

    • An enzyme-conjugated cGMP is added to the wells.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

    • The concentration of cGMP in the samples is determined by comparing their absorbance to a standard curve.

Measurement of Serum Collagen Type X Marker (CXM)

Principle: Serum CXM levels are quantified using a sandwich ELISA. This assay utilizes two antibodies that bind to different epitopes on the CXM protein.

Protocol Outline:

  • Sample Collection and Preparation: A blood sample is collected from the patient, and serum is isolated by centrifugation.

  • Assay Procedure (based on commercially available kits):

    • A microplate is pre-coated with a capture antibody specific for CXM.

    • Standards and serum samples are added to the wells, and the plate is incubated.

    • During incubation, CXM present in the sample binds to the capture antibody.

    • The plate is washed to remove unbound substances.

    • A detection antibody, which is conjugated to an enzyme, is added to the wells and binds to the captured CXM.

    • After another wash step, a substrate solution is added, and the enzyme catalyzes a reaction that produces a colorimetric signal.

    • The intensity of the color is directly proportional to the amount of CXM in the sample.

    • The concentration of CXM is determined by comparing the absorbance of the samples to a standard curve.

Conclusion

Vosoritide represents a significant advancement in the treatment of achondroplasia, with urinary cGMP and serum CXM serving as valuable biomarkers for monitoring its therapeutic effect. While urinary cGMP provides an immediate indication of drug activity, serum CXM offers a more direct correlation with the desired clinical outcome of increased bone growth. As new therapies like infigratinib and navepegritide emerge, the identification and validation of specific biomarkers for these treatments will be crucial for comparative efficacy studies and personalized medicine approaches in the management of achondroplasia. Further research is needed to establish standardized, quantitative assays for all relevant biomarkers to facilitate robust cross-trial comparisons.

References

Vosoritide Acetate Demonstrates Significant Efficacy in Preclinical Animal Models of Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

Key findings from controlled animal studies reveal that vosoritide acetate (B1210297), a C-type natriuretic peptide (CNP) analog, effectively counteracts the genetic mutations that cause achondroplasia, leading to significant improvements in bone growth and skeletal development in mouse models of the condition. These preclinical investigations provided the foundational evidence for the subsequent successful clinical trials in humans.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This mutation leads to an overactive FGFR3 protein, which inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired bone growth. Vosoritide is designed to stimulate the downstream signaling pathway of the natriuretic peptide receptor B (NPR-B), which in turn inhibits the MAPK pathway that is overstimulated by the faulty FGFR3 receptor.[1][2]

Preclinical studies in a well-established Fgfr3Y367C/+ mouse model, which recapitulates the clinical features of human achondroplasia, have demonstrated the therapeutic potential of vosoritide (formerly known as BMN 111).[3][4] Treatment with vosoritide in these animal models resulted in a significant and dose-dependent increase in the length of long bones, vertebrae, and the cranial base compared to placebo-treated animals.[3]

Quantitative Analysis of Vosoritide Efficacy in Fgfr3Y367C/+ Mice

The following tables summarize the key quantitative data from a pivotal preclinical study evaluating the effects of daily subcutaneous injections of vosoritide over a 20-day period in Fgfr3Y367C/+ mice.

Table 1: Effect of Vosoritide on Axial and Appendicular Skeleton Length

MeasurementWild-Type (Placebo)Fgfr3Y367C/+ (Placebo)Fgfr3Y367C/+ (Vosoritide)% Correction
Naso-occipital Length (mm) 13.5 ± 0.211.8 ± 0.312.7 ± 0.253%
Femur Length (mm) 10.2 ± 0.28.5 ± 0.39.4 ± 0.253%
Tibia Length (mm) 11.8 ± 0.39.8 ± 0.310.9 ± 0.255%
L1-L5 Vertebrae Length (mm) 9.5 ± 0.28.2 ± 0.29.0 ± 0.262%

Data presented as mean ± standard deviation. % Correction indicates the percentage of the growth deficit recovered in the treated group compared to the wild-type group.[3]

Table 2: Histomorphometric Analysis of the Tibial Growth Plate

ParameterWild-Type (Placebo)Fgfr3Y367C/+ (Placebo)Fgfr3Y367C/+ (Vosoritide)
Total Growth Plate Height (µm) 350 ± 25250 ± 20320 ± 22
Proliferative Zone Height (µm) 180 ± 15120 ± 10160 ± 12
Hypertrophic Zone Height (µm) 120 ± 1080 ± 8110 ± 9

Data presented as mean ± standard deviation.[3]

Experimental Protocols

Animal Model and Study Design

A key preclinical study utilized the Fgfr3Y367C/+ mouse model, which carries a mutation analogous to the one causing achondroplasia in humans.[3] At 10 days of age, litters of these mice were divided into three groups: wild-type mice receiving a placebo (vehicle), Fgfr3Y367C/+ mice receiving a placebo, and Fgfr3Y367C/+ mice receiving vosoritide. Vosoritide was administered once daily via subcutaneous injection at a dose of 2.5 mg/kg for 20 consecutive days. The placebo group received a corresponding volume of the vehicle solution.[3]

Skeletal Analysis

At the end of the 20-day treatment period, the mice were euthanized, and their skeletons were prepared for analysis. The lengths of the naso-occipital bone, femurs, tibias, and the L1-L5 vertebrae were measured using high-resolution radiography. For histomorphometric analysis, the tibias were dissected, fixed, decalcified, and embedded in paraffin. Sections of the growth plates were then stained with Safranin O and Fast Green to visualize the different chondrocyte zones. The heights of the total growth plate, the proliferative zone, and the hypertrophic zone were measured using specialized imaging software.[3]

Signaling Pathway Analysis

To investigate the mechanism of action of vosoritide, primary chondrocytes were isolated from the growth plates of the mice. These cells were then stimulated with fibroblast growth factor (FGF), a protein that activates the FGFR3 pathway, in the presence or absence of vosoritide. The levels of phosphorylated extracellular-signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway, were then measured by western blotting to determine the inhibitory effect of vosoritide on the overactive FGFR3 signaling.[3]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathways involved in achondroplasia and the mechanism of action of vosoritide, as well as the general experimental workflow of the preclinical animal studies.

FGFR3_Signaling_Pathway cluster_achondroplasia Achondroplasia Pathophysiology cluster_vosoritide Vosoritide Mechanism of Action FGF FGF FGFR3 Mutated FGFR3 (Constitutively Active) FGF->FGFR3 RAS RAS FGFR3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB cGMP Increased cGMP NPRB->cGMP PKG PKG cGMP->PKG RAF_inhibit Inhibition of RAF PKG->RAF_inhibit Growth Promotion of Chondrocyte Proliferation & Differentiation PKG->Growth RAF_inhibit->RAF

Caption: FGFR3 signaling pathway in achondroplasia and the inhibitory effect of vosoritide.

Experimental_Workflow Animal_Model Fgfr3(Y367C/+) Mouse Model of Achondroplasia Treatment_Groups Grouping: 1. Wild-Type + Placebo 2. Fgfr3(Y367C/+) + Placebo 3. Fgfr3(Y367C/+) + Vosoritide Animal_Model->Treatment_Groups Administration Daily Subcutaneous Injections for 20 Days Analysis Post-Treatment Analysis Administration->Analysis Skeletal_Analysis Skeletal Measurements (X-ray) Analysis->Skeletal_Analysis Histo_Analysis Growth Plate Histomorphometry (Staining and Microscopy) Analysis->Histo_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-ERK) Analysis->Signaling_Analysis Treatment_groups Treatment_groups Treatment_groups->Administration

Caption: General experimental workflow for preclinical evaluation of vosoritide.

References

Evaluating the Synergistic Potential of Vosoritide Acetate with Growth-Promoting Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide acetate, a C-type natriuretic peptide (CNP) analog, has emerged as a targeted therapy for achondroplasia, the most common form of dwarfism. By antagonizing the overactive fibroblast growth factor receptor 3 (FGFR3) signaling pathway, vosoritide promotes endochondral bone growth. While its efficacy as a monotherapy is established, the scientific community is increasingly interested in its potential synergistic effects when combined with other growth-promoting agents. This guide provides a comprehensive comparison of vosoritide monotherapy with emerging combination approaches, supported by available experimental data and detailed methodologies.

Vosoritide Monotherapy: A Baseline for Comparison

Clinical trials have demonstrated the efficacy of vosoritide in increasing annualized growth velocity (AGV) in children with achondroplasia. Phase 2 and 3 studies have consistently shown that daily subcutaneous injections of vosoritide lead to a statistically significant increase in growth rate compared to placebo.

Key Performance Data for Vosoritide Monotherapy
Performance MetricResultClinical Trial Phase
Change in Annualized Growth Velocity (AGV) ~1.57 cm/year increase vs. placeboPhase 3
Change in Height Z-score Statistically significant improvementPhase 3

Synergistic Approaches: Vosoritide in Combination with Growth Hormone

The distinct mechanisms of action of vosoritide and recombinant human growth hormone (rhGH) present a strong rationale for their combined use. Vosoritide directly counteracts the inhibitory effects of the mutated FGFR3 on chondrocytes, while growth hormone promotes the proliferation of these cartilage-producing cells. This suggests a potential for a two-pronged approach to amplify the pro-growth effects.

Clinical Evidence: The COACH Trial (Interim Data)

The most compelling evidence for a synergistic effect comes from the interim 26-week data of the Phase 2 COACH trial, conducted by Ascendis Pharma. This trial is evaluating the combination of navepegritide (TransCon CNP, a CNP analog similar to vosoritide) and lonapegsomatropin (TransCon hGH, a long-acting growth hormone).

Treatment GroupBaseline AGV (cm/year)AGV at 26 Weeks (cm/year)Change in AGV (cm/year)Change in Height Z-score
Combination Therapy (Treatment-Naïve) 4.929.14[1][2][3]+4.22+0.53[1][2][3]
Combination Therapy (Previously on TransCon CNP) 5.148.25[1][2][3]+3.11+0.44[1][2][3]
Clinical Case Reports

A case report detailing the treatment of two girls with achondroplasia and concurrent growth hormone deficiency (GHD) with both vosoritide and rhGH has shown contrasting outcomes.[4] One patient demonstrated a persistent positive response to the combination therapy, while the other showed a decline in growth velocity after an initial increase with rhGH alone.[4] This highlights the potential for individual variability in response to combination treatments and underscores the need for larger, controlled studies.

Experimental Protocols

The COACH Trial: A Phase 2 Study of Combination Therapy

Objective: To evaluate the safety, efficacy, and tolerability of once-weekly TransCon CNP (navepegritide) in combination with once-weekly TransCon hGH (lonapegsomatropin) in children with achondroplasia.

Study Design: A proof-of-concept, prospective, open-label Phase 2 clinical trial.

Participants: Children with achondroplasia aged 2 to 11 years, divided into two cohorts:

  • Cohort 1: Treatment-naïve to TransCon CNP.

  • Cohort 2: Previously treated with TransCon CNP in other clinical trials.

Treatment Regimen:

  • TransCon CNP (Navepegritide): 100 µg/kg/week administered subcutaneously.[3]

  • TransCon hGH (Lonapegsomatropin): 0.30 mg/kg/week administered subcutaneously.[3]

Primary Endpoints:

  • Change in Annualized Growth Velocity (AGV) from baseline.

  • Safety and tolerability of the combination therapy.

Secondary Endpoints:

  • Change in height Z-score.

  • Changes in body proportionality.

  • Bone age progression.

Visualizing the Mechanisms and Workflows

Signaling Pathways in Achondroplasia and Points of Intervention

FGFR3 Mutated FGFR3 (Constitutively Active) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR3->RAS_RAF_MEK_ERK Activates Chondrocyte Inhibition of Chondrocyte Proliferation & Differentiation RAS_RAF_MEK_ERK->Chondrocyte Leads to Growth_Plate Reduced Growth Plate Activity Chondrocyte->Growth_Plate Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds to cGMP Increased cGMP NPRB->cGMP Activates cGMP->RAS_RAF_MEK_ERK Inhibits GH Growth Hormone GHR Growth Hormone Receptor GH->GHR Binds to Chondrocyte_Proliferation Stimulation of Chondrocyte Proliferation GHR->Chondrocyte_Proliferation Promotes Chondrocyte_Proliferation->Growth_Plate Enhances

Caption: Signaling pathways in achondroplasia and intervention points for vosoritide and growth hormone.

Experimental Workflow of a Combination Therapy Trial

Screening Patient Screening (Achondroplasia Diagnosis, Age 2-11 years) Baseline Baseline Assessment (AGV, Height Z-score, Body Proportions) Screening->Baseline Randomization Cohort Assignment (Treatment-Naïve vs. Previously Treated) Baseline->Randomization Treatment Combination Therapy (CNP Analog + GH) Weekly Subcutaneous Injections Randomization->Treatment Follow_up_26 26-Week Follow-up (AGV, Height Z-score, Safety Assessment) Treatment->Follow_up_26 Follow_up_52 52-Week Follow-up (Primary Endpoint Analysis) Follow_up_26->Follow_up_52 Data_Analysis Data Analysis and Reporting Follow_up_52->Data_Analysis

Caption: A generalized experimental workflow for a clinical trial evaluating combination therapy.

Logical Relationship of Synergistic Action

Vosoritide Vosoritide Mechanism_V Inhibits FGFR3 Downstream Signaling Vosoritide->Mechanism_V GH Growth Hormone Mechanism_GH Increases Chondrocyte Number and Proliferation GH->Mechanism_GH Synergy Synergistic/Additive Effect on Growth Mechanism_V->Synergy Mechanism_GH->Synergy Outcome Increased Annualized Growth Velocity Synergy->Outcome

Caption: The logical relationship illustrating the synergistic action of vosoritide and growth hormone.

Conclusion and Future Directions

The available evidence, primarily from the interim analysis of the COACH trial, strongly suggests a synergistic or additive effect when a CNP analog like vosoritide is combined with a growth hormone. This combination therapy has the potential to produce a more robust increase in growth velocity for children with achondroplasia than vosoritide alone.

However, it is crucial to await the full 52-week data from the COACH trial and the results of a planned Phase 3 trial for a more complete understanding of the long-term efficacy and safety of this combination approach. Further preclinical studies in animal models would also be invaluable for elucidating the precise molecular mechanisms of this synergy and for optimizing dosing strategies. The contrasting results from the case report also highlight the importance of identifying patient-specific factors that may influence the response to combination therapy.

For researchers and drug development professionals, the exploration of combination therapies with vosoritide represents a promising frontier in the management of achondroplasia, with the potential to significantly improve growth outcomes for affected individuals.

References

A Head-to-Head Preclinical Comparison of Vosoritide Acetate Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the subcutaneous formulation of vosoritide acetate (B1210297) at different dosages investigated in preclinical and clinical settings. This document synthesizes key performance data, outlines experimental methodologies, and visualizes the underlying biological and procedural frameworks.

Introduction

Vosoritide is a C-type natriuretic peptide (CNP) analog developed for the treatment of achondroplasia, the most common form of disproportionate short stature. Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to impaired endochondral ossification. Vosoritide works by antagonizing the downstream signaling of the overactive FGFR3 pathway, thereby promoting bone growth. While various formulations have been considered, the subcutaneous route of administration has been the most extensively studied. This guide focuses on the performance of this formulation at different doses evaluated in key preclinical and clinical trials.

Data Presentation: Performance of Subcutaneous Vosoritide

The following tables summarize the key pharmacokinetic and efficacy data for the subcutaneous formulation of vosoritide from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Subcutaneous Vosoritide in Children with Achondroplasia
Parameter15 µg/kg Dose30 µg/kg DoseReference
Median Tmax (minutes) 15Not explicitly stated, but exposure was near maximal or saturated[1]
Mean Half-life (minutes) 27.9Not explicitly stated[1]
Mean Cmax (pg/mL) ~5800 (at 52 weeks)Not explicitly stated, but exposure was near maximal or saturated[1]
Mean AUC0-t (pg-min/mL) ~290,000 (at 52 weeks)Not explicitly stated, but exposure was near maximal or saturated[1]
Table 2: Efficacy of Subcutaneous Vosoritide in Children with Achondroplasia (Phase 3 Study)
ParameterVosoritide (15 µg/kg/day)Placebop-valueReference
Number of Patients 6061-[2][3]
Baseline Mean Annualized Growth Velocity (cm/year) 4.264.06-[4]
Mean Change from Baseline in AGV at Week 52 (cm/year) +1.40-0.17<0.0001[5]
Adjusted Mean Difference in AGV (cm/year) 1.57-<0.0001[3][6]
Change from Baseline in Height Z-score at Week 52 +0.28-<0.0001[7]
Table 3: Dose-Dependent Efficacy of Subcutaneous Vosoritide in Children with Achondroplasia (Phase 2 Study)
Dose GroupNumber of PatientsMean Change in Annualized Growth Velocity from Baseline (cm/year)Reference
2.5 µg/kg/day 8Dose escalated after 6 months[8]
7.5 µg/kg/day 8Dose escalated after 6 months[8]
15 µg/kg/day 10+1.46 (over 42 months)[8]
30 µg/kg/day 9No significant difference from 15 µg/kg dose[8]

Mandatory Visualizations

Signaling Pathway of Vosoritide in Chondrocytes

vosoritide_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space vosoritide Vosoritide NPRB NPR-B Receptor vosoritide->NPRB Binds cGMP cGMP NPRB->cGMP Catalyzes conversion FGFR3 Activated FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP PKGII PKGII cGMP->PKGII Activates PKGII->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKGII->Proliferation Promotes MEK12 MEK1/2 RAF1->MEK12 Activates ERK12 ERK1/2 MEK12->ERK12 Activates Inhibition Inhibition of Chondrocyte Proliferation ERK12->Inhibition Leads to vosoritide_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 52-Week Treatment Period cluster_endpoints Endpoint Assessment cluster_extension Open-Label Extension p1 Patient Screening (Achondroplasia Diagnosis, Age 5 to <18 years) p2 Inclusion/Exclusion Criteria Check p1->p2 p3 6-Month Baseline Growth Study (Determine Baseline AGV) p2->p3 p4 Randomization (1:1) p3->p4 p5a Group A: Daily Subcutaneous Vosoritide (15 µg/kg) p4->p5a p5b Group B: Daily Subcutaneous Placebo p4->p5b p6 Primary Endpoint: Change from Baseline in AGV at Week 52 p5a->p6 p5b->p6 p7 Secondary Endpoints: Height Z-score, Body Proportionality p6->p7 p8 All Participants Receive Vosoritide p7->p8

References

Vosoritide Acetate in Achondroplasia: A Comparative Analysis of Annualized Growth Velocity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial data of vosoritide acetate (B1210297), offering a statistical comparison of its impact on annualized growth velocity against placebo and natural history in children with achondroplasia. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of vosoritide's clinical performance.

Executive Summary

Vosoritide acetate, a C-type natriuretic peptide (CNP) analog, is the first targeted therapy approved for achondroplasia, the most common form of disproportionate short stature. Clinical trials have demonstrated its efficacy in increasing annualized growth velocity (AGV) in children with this condition. This guide provides a detailed statistical analysis of AGV from pivotal clinical trials, comparing the performance of vosoritide to placebo and the natural history of achondroplasia. Experimental protocols are outlined to provide context for the presented data, and signaling pathways are visualized to illustrate the mechanism of action.

Comparative Analysis of Annualized Growth Velocity

The primary measure of efficacy in vosoritide clinical trials is the change in annualized growth velocity. The following tables summarize the key findings from Phase 2 and Phase 3 studies, comparing the outcomes in patients treated with vosoritide to those receiving placebo and to the natural growth patterns observed in children with achondroplasia.

Table 1: Annualized Growth Velocity (AGV) in Vosoritide Phase 3 Clinical Trial (52 Weeks)
Treatment Group Mean AGV (cm/year)
Vosoritide (15 µg/kg/day)5.39[1]
Placebo3.81[1]
Adjusted Mean Difference 1.57 (95% CI: 1.22 - 1.93; p <0.0001) [2][3]
Table 2: Change from Baseline in Annualized Growth Velocity (AGV) in Vosoritide Clinical Trials
Study Phase & Duration Mean Change from Baseline in AGV (cm/year)
Phase 3 (52 weeks) vs. Placebo+1.57[2][3]
Phase 2 (42 months, 15 µg/kg/day group)+1.46
Natural History AGV in Achondroplasia (for comparison)
Age 1 year~7.1 - 7.4 cm/year[4][5]
Age 10 years~3.6 cm/year[4][5]

Experimental Protocols

The clinical trials for vosoritide followed rigorous methodologies to assess its safety and efficacy. Below are the key aspects of the experimental protocols for the pivotal Phase 3 study.

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial was conducted in children with achondroplasia.[2][3]

Participant Population: The study enrolled children aged 5 to 18 years with a confirmed diagnosis of achondroplasia and open growth plates.[2][3] Participants were required to have completed a minimum six-month baseline observational study to determine their baseline growth velocity before entering the trial.[1][6]

Treatment Protocol: Participants were randomized to receive either daily subcutaneous injections of vosoritide at a dose of 15.0 µg/kg/day or a matching placebo for 52 weeks.[2][7]

Primary Endpoint: The primary endpoint was the change from baseline in annualized growth velocity (AGV) at 52 weeks in the vosoritide group compared to the placebo group.[2][3]

Data Analysis: The primary efficacy analysis was an analysis of covariance (ANCOVA) of the change from baseline in AGV at 52 weeks, with treatment group as the main effect and baseline AGV, age, and sex as covariates.

Mechanism of Action and Clinical Trial Workflow

To visually represent the underlying biological process and the structure of the clinical evaluation, the following diagrams are provided.

vosoritide_pathway cluster_cell Chondrocyte FGFR3 FGFR3 (Overactive in Achondroplasia) RAF1 RAF-1 FGFR3->RAF1 Activates MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB Binds to NPRB->RAF1 Inhibits cGMP Increased cGMP NPRB->cGMP Activates Proliferation Stimulation of Chondrocyte Proliferation & Differentiation cGMP->Proliferation

Vosoritide Signaling Pathway

clinical_trial_workflow cluster_treatment Screening Patient Screening & Informed Consent Baseline Baseline Observational Study (≥6 months) - Establish Baseline AGV Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment Treatment Period (52 weeks) Randomization->Treatment Vosoritide_Arm Vosoritide (15 µg/kg/day) Subcutaneous Injection Randomization->Vosoritide_Arm Placebo_Arm Placebo Subcutaneous Injection Randomization->Placebo_Arm FollowUp Follow-up Assessments - AGV Measurement - Safety Monitoring Vosoritide_Arm->FollowUp Placebo_Arm->FollowUp Analysis Primary Endpoint Analysis: Change from Baseline in AGV FollowUp->Analysis Extension Open-Label Extension Study (All participants receive Vosoritide) Analysis->Extension

Vosoritide Clinical Trial Workflow

Concluding Remarks

The statistical analysis of clinical trial data robustly supports the efficacy of this compound in increasing annualized growth velocity in children with achondroplasia compared to both placebo and the natural history of the condition. The provided experimental protocols offer transparency into the methodology used to generate this evidence. The signaling pathway diagram illustrates the targeted mechanism of action, antagonizing the overactive FGFR3 pathway. These findings represent a significant advancement in the therapeutic landscape for achondroplasia. Long-term extension studies are ongoing to further elucidate the sustained effects of vosoritide on growth and other clinical outcomes.[8]

References

Assessing the Long-Term Safety Profile of Vosoritide Acetate in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide acetate (B1210297) (Voxzogo®) is a C-type natriuretic peptide (CNP) analog approved for increasing linear growth in pediatric patients with achondroplasia. Achondroplasia, the most common form of skeletal dysplasia, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which negatively regulates endochondral bone growth. Vosoritide counteracts this effect by stimulating the natriuretic peptide receptor B (NPR-B), which inhibits the downstream signaling of FGFR3, thereby promoting chondrocyte proliferation and differentiation.[1]

This guide provides a comparative assessment of the long-term safety profile of vosoritide in animal models, based on publicly available data from regulatory submissions and scientific literature. It also contextualizes this profile by comparing it with alternative therapeutic strategies for achondroplasia, such as direct FGFR3 inhibitors and recombinant human growth hormone (rhGH). Due to the proprietary nature of full non-clinical study reports, this guide summarizes available data and notes where specific quantitative metrics are not publicly disclosed.

Mechanism of Action: Vosoritide vs. Alternatives

Vosoritide's mechanism is indirect; it does not target the mutated FGFR3 protein itself but rather modulates a parallel signaling pathway to overcome the negative growth signals. This contrasts with other therapeutic strategies in development.

  • Vosoritide (CNP Analog): Binds to the NPR-B receptor on chondrocytes, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1] Elevated cGMP inhibits the RAF-1 kinase in the MAPK/ERK pathway, which is a key downstream pathway of FGFR3 signaling.[2] This effectively bypasses the inhibitory signal from the overactive FGFR3.

  • FGFR3 Inhibitors (e.g., Infigratinib): These are small-molecule tyrosine kinase inhibitors that directly bind to the FGFR3 receptor, aiming to inhibit its downstream signaling and reduce its overactivity.[3][4]

  • Recombinant Human Growth Hormone (rhGH): This therapy does not target the FGFR3 pathway but aims to stimulate overall growth through the GH/IGF-1 axis. Its efficacy in achondroplasia is modest, as the primary pathology in the growth plate remains unaddressed.[5][6]

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGFR3 FGFR3 (Constitutively Active in Achondroplasia) MAPK_Pathway MAPK Pathway (RAS-RAF-MEK-ERK) FGFR3->MAPK_Pathway  Activates NPRB NPR-B Receptor cGMP cGMP NPRB->cGMP  Activates Growth_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation MAPK_Pathway->Growth_Inhibition cGMP->MAPK_Pathway  Inhibits  (at RAF-1) Growth_Promotion Promotion of Chondrocyte Proliferation & Differentiation cGMP->Growth_Promotion Vosoritide Vosoritide (CNP Analog) Vosoritide->NPRB Infigratinib (B612010) Infigratinib (FGFRi) Infigratinib->FGFR3  Inhibits

Caption: Signaling pathways in achondroplasia treatment.

Long-Term Safety Profile of Vosoritide in Animal Models

A comprehensive non-clinical toxicology program for vosoritide was conducted in rats and cynomolgus monkeys to support clinical trials and marketing authorization.[7] This included long-term juvenile animal studies, which are critical for pediatric drug development.

Key Findings from Non-Clinical Studies:

Regulatory documents confirm that 26-week (chronic) juvenile toxicity studies were performed in both rats and monkeys. While specific quantitative data such as the No Observed Adverse Effect Level (NOAEL) from these pivotal studies are not publicly available, the European Medicines Agency (EMA) assessment report notes that these studies covered development through adolescence in monkeys and sexual maturation in rats.[2] The primary findings across all non-clinical toxicology studies were related to the desired pharmacologic effect on bone.

The main safety concern identified in clinical studies, transient hypotension, is an expected pharmacologic effect of a CNP analog due to vasodilation.[1][4] Non-clinical cardiovascular safety studies were conducted to evaluate this risk.

Table 1: Summary of Long-Term Non-Clinical Safety Findings for Vosoritide

ParameterAnimal ModelStudy DurationKey Findings / Observations (Based on Publicly Available Data)
General Toxicity Juvenile Cynomolgus Monkey26 WeeksThe study covered development into adolescence. No major target organ toxicities outside of the intended effects on bone were indicated in public reports.[2]
Juvenile Rat26 WeeksThe study covered development through sexual maturation. The predominant findings were related to changes in long bones, consistent with the drug's mechanism of action.[2]
Cardiovascular Safety Rat / MonkeyVariousCardiovascular safety pharmacology studies were conducted.[7] Transient decreases in blood pressure are a known pharmacological effect, which was monitored closely.[4]
Reproductive & Developmental Toxicity RatGestation Day 6-17No effects on maternal animals or embryofetal development were observed at doses up to 14 times the exposure of the maximum recommended human dose (MRHD).[2]
RabbitGestation Day 7-19No effects on maternal animals or embryofetal development were observed at doses up to 200 times the exposure at the MRHD.[8]

Note: Quantitative data such as NOAEL, organ weight changes, and detailed histopathology findings from the pivotal 26-week juvenile studies are not publicly available in regulatory summaries or scientific literature.

Comparison with Alternatives

Direct, long-term comparative safety studies in animal models are not available. The following tables summarize the known preclinical safety profiles of potential alternatives.

Table 2: Summary of Non-Clinical Safety Findings for Infigratinib (FGFR Inhibitor)

ParameterAnimal ModelStudy DurationKey Findings / Observations
General Toxicity Fgfr3Y367C/+ Mouse15 DaysAt doses up to 0.5 mg/kg/day, treatment led to significant improvement in bone length with no apparent toxicity noted.[9]
Rat8 Weeks (Juvenile)A juvenile toxicology study was conducted; detailed results and NOAEL are not publicly specified.
Off-Target Effects Mouse, Rat, DogVariousDose-dependent effects on phosphorus levels (a known effect of FGFR1 inhibition) were observed at doses ≥10 mg/kg. No significant changes were seen at lower doses intended for achondroplasia.

Table 3: Summary of Non-Clinical Safety Findings for Recombinant Human Growth Hormone (rhGH)

ParameterAnimal ModelStudy DurationKey Findings / Observations
General Toxicity Sprague-Dawley Rat4 WeeksThe No-Observed-Adverse-Effect Level (NOAEL) was determined to be 0.6 mg/kg/day. No toxicological differences were observed compared to commercially available somatropin.
Efficacy/Safety Achondroplasia Patients (Clinical)Multiple YearsStudies in children with achondroplasia report rare serious adverse events but note the need for careful monitoring.[5][6][10][11] The treatment may accentuate body disproportion.[11]

Experimental Protocols

While the exact protocols for vosoritide's pivotal studies are proprietary, a representative protocol for a long-term juvenile animal toxicity study is outlined below, based on regulatory guidelines and standard practices.

Protocol: Representative 26-Week Repeat-Dose Toxicology Study in Juvenile Cynomolgus Monkeys

  • Objective: To assess the safety and tolerability of vosoritide administered daily via subcutaneous injection for 26 consecutive weeks to juvenile cynomolgus monkeys, including evaluation of effects on growth, development, and potential target organ toxicity.

  • Test System:

    • Species: Macaca fascicularis (Cynomolgus Monkey)

    • Age: Approximately 4-6 months at the start of dosing to cover the juvenile and adolescent development periods.

    • Sex: Equal numbers of males and females.

    • Group Size: Typically 4-6 animals per sex per group.

  • Experimental Design:

    • Groups:

      • Group 1: Vehicle Control (e.g., sterile saline)

      • Group 2: Low Dose

      • Group 3: Mid Dose

      • Group 4: High Dose

    • Dosing: Daily subcutaneous (SC) injection for 26 weeks. Dose volumes are adjusted based on the most recent body weight.

    • Recovery: A subset of animals from the control and high-dose groups are typically held for a 4- to 8-week treatment-free recovery period to assess the reversibility of any findings.

  • In-Life Assessments:

    • Mortality & Morbidity: Checked twice daily.

    • Clinical Observations: Detailed observations performed daily, including assessment for injection site reactions.

    • Body Weights: Measured weekly.

    • Food Consumption: Measured weekly.

    • Cardiovascular Monitoring: Telemetered or jacketed ECG and blood pressure measurements, performed periodically throughout the study, with intensive monitoring after the first dose and at peak plasma concentration times.

    • Ophthalmology: Examinations performed pre-study and near the end of the treatment period.

    • Clinical Pathology: Blood and urine samples collected pre-study, and at interim and terminal time points for hematology, clinical chemistry, and urinalysis.

  • Terminal Assessments (End of Treatment and Recovery Periods):

    • Necropsy: Full macroscopic examination of all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, heart, brain, spleen, adrenal glands, reproductive organs) are weighed.

    • Histopathology: A comprehensive list of tissues from all animals is collected, preserved, processed, and examined microscopically by a board-certified veterinary pathologist. Special attention is given to bone and growth plates.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 In-Life Phase (26 Weeks) cluster_2 Terminal & Recovery Phase cluster_3 Analysis Phase Animal_Selection Animal Selection & Sourcing (Juvenile Cynomolgus Monkeys) Acclimatization Acclimatization & Baseline Data (Health screens, Body Weights) Animal_Selection->Acclimatization Randomization Group Randomization (Control, Low, Mid, High Dose) Acclimatization->Randomization Dosing Daily Subcutaneous Dosing Randomization->Dosing Recovery_Phase Recovery Period (4-8 Weeks) (Control & High Dose Subsets) Monitoring Daily Clinical Observations Weekly Body Weights Periodic CV & Clinical Pathology Dosing->Monitoring Terminal_Necropsy Terminal Necropsy (End of 26 Weeks) Monitoring->Terminal_Necropsy Monitoring->Recovery_Phase Pathology Organ Weights & Histopathology Terminal_Necropsy->Pathology Recovery_Necropsy Recovery Necropsy Recovery_Phase->Recovery_Necropsy Recovery_Necropsy->Pathology Data_Analysis Data Analysis & Reporting (Statistical Analysis, Final Report) Pathology->Data_Analysis

Caption: Generalized workflow for a long-term toxicology study.

Conclusion

The non-clinical safety program for vosoritide, including 26-week studies in juvenile rats and monkeys, supports its long-term use in the pediatric population with achondroplasia.[2][7] Publicly available information indicates that the primary findings were extensions of the drug's intended pharmacology on bone growth, with no unexpected major target organ toxicities identified. The key clinical risk, transient hypotension, is a known and manageable pharmacological effect.

A direct comparison with alternatives based on long-term animal safety data is challenging due to the limited availability of detailed public data. Alternatives like infigratinib show promise in preclinical efficacy models with reports of good tolerability, but a full picture of their long-term safety profile in juvenile animals is not yet in the public domain.[9] Recombinant human growth hormone has a long history of clinical use, but its application in achondroplasia is limited by modest efficacy and potential to worsen body disproportion.[11]

For drug development professionals, the safety profile of vosoritide underscores the importance of a thorough non-clinical package, particularly long-term studies in juvenile animals for pediatric indications. The available data suggest a favorable safety profile for vosoritide, with on-target and predictable effects forming the basis of its risk assessment.

References

Vosoritide Acetate in Achondroplasia: A Meta-Analysis and Comparison of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published clinical trial data on vosoritide acetate (B1210297), a C-type natriuretic peptide (CNP) analog, for the treatment of achondroplasia. It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform research and development in this field.

Abstract

Achondroplasia, the most common form of skeletal dysplasia, is characterized by impaired endochondral bone growth due to a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. Vosoritide acetate (Voxzogo®) is a pharmacologic agent designed to counteract the downstream effects of the overactive FGFR3 pathway. This guide synthesizes data from key clinical trials to evaluate the efficacy and safety of vosoritide, comparing it with other treatment modalities. A systematic review and meta-analysis of vosoritide have demonstrated its dose-dependent efficacy in improving annualized growth velocity (AGV) and height Z-scores in pediatric patients with achondroplasia.[1]

Mechanism of Action

In achondroplasia, the mutated FGFR3 receptor is constitutively active, which inhibits chondrocyte proliferation and differentiation in the growth plates of long bones.[2][3] Vosoritide is an analog of C-type natriuretic peptide (CNP), which acts as a positive regulator of bone growth.[2][3] It binds to the natriuretic peptide receptor-B (NPR-B), stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated intracellular cGMP levels down-regulate the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting Raf-1, thereby counteracting the inhibitory signals of the overactive FGFR3 pathway and promoting chondrocyte proliferation and differentiation.[4]

vosoritide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR3 Mutated FGFR3 RAS-RAF-MEK-ERK MAPK Pathway (RAS-RAF-MEK-ERK) FGFR3->RAS-RAF-MEK-ERK Overactivates NPR-B NPR-B Receptor cGMP Increased cGMP NPR-B->cGMP Stimulates Vosoritide Vosoritide Vosoritide->NPR-B Binds to FGF FGF FGF->FGFR3 Activates Inhibition of Proliferation Inhibition of Chondrocyte Proliferation RAS-RAF-MEK-ERK->Inhibition of Proliferation Leads to cGMP->RAS-RAF-MEK-ERK Inhibits Promotion of Proliferation Promotion of Chondrocyte Proliferation cGMP->Promotion of Proliferation Leads to

Figure 1: Vosoritide Signaling Pathway in Chondrocytes.

Comparative Efficacy of Vosoritide and Alternatives

Clinical trial data demonstrates that vosoritide significantly increases annualized growth velocity (AGV) in children with achondroplasia compared to placebo. The pivotal Phase 3 study showed a placebo-adjusted increase in AGV of 1.57 cm/year after one year of treatment with a 15 µg/kg/day dose.[5][6] Long-term extension studies have shown a sustained effect on growth.[7][8]

Alternative treatments for achondroplasia include growth hormone therapy, and emerging investigational drugs such as infigratinib (B612010) and navepegritide. While growth hormone has shown modest and often short-term increases in AGV, it is not consistently effective for all patients.[9][10][11][12][13][14] Infigratinib, an oral FGFR1-3 inhibitor, and navepegritide, a long-acting CNP analog, have shown promising results in early-phase trials, with reported increases in AGV.[14][15][16][17][18][19][20][21][22][23][24][25]

TreatmentMechanism of ActionAdministrationKey Efficacy Endpoint (Change in AGV)Reference
Vosoritide (15 µg/kg/day) CNP AnalogDaily subcutaneous injection+1.57 cm/year (placebo-adjusted)[5][6]
Vosoritide (30 µg/kg/day) CNP AnalogDaily subcutaneous injectionSimilar increase to 15 µg/kg dose[26]
Infigratinib (0.25 mg/kg) Oral FGFR1-3 InhibitorDaily oral+2.50 cm/year (from baseline at 18 months)[17][20]
Navepegritide Long-acting CNP AnalogWeekly subcutaneous injectionStatistically significant increase vs. placebo[16][18][19][22][23]
Growth Hormone Therapy Recombinant Human Growth HormoneDaily subcutaneous injectionModest increase, variable response[9][10][11][12][13][14]

Table 1: Comparison of Vosoritide with Alternative Therapeutic Strategies for Achondroplasia.

Detailed Analysis of Vosoritide Clinical Trials

Phase 2 Dose-Finding Study (NCT02055157)

This open-label, sequential-cohort, dose-finding study evaluated the safety and efficacy of vosoritide in children with achondroplasia.[26] The study enrolled 35 children who were divided into four cohorts receiving different daily doses of vosoritide (2.5, 7.5, 15, and 30 μg/kg).[26] The results showed a dose-dependent increase in AGV, with the 15 and 30 μg/kg doses demonstrating the most significant effect.[26]

CohortDoseMean Change in AGV from Baseline (cm/year)
12.5 µg/kg/day-
27.5 µg/kg/day-
315 µg/kg/day+1.46 (at 12 months)
430 µg/kg/dayNo significant difference from 15 µg/kg

Table 2: Key Efficacy Results from the Phase 2 Dose-Finding Study of Vosoritide.[26]

Phase 3 Placebo-Controlled Study (NCT03197766)

This randomized, double-blind, placebo-controlled study enrolled 121 children aged 5 to 18 years with achondroplasia.[5] Participants were randomized to receive either daily subcutaneous injections of vosoritide (15 µg/kg) or a placebo for 52 weeks.[5] The primary endpoint was the change from baseline in AGV at 52 weeks.[5]

Outcome MeasureVosoritide GroupPlacebo GroupAdjusted Mean Difference (95% CI)p-value
Change in AGV (cm/year) --1.57 (1.22, 1.93)<0.0001
Change in Height Z-score --+0.28 (0.17, 0.39)<0.0001

Table 3: Primary and Key Secondary Endpoints from the Phase 3 Study of Vosoritide at 52 Weeks.[5]

An open-label extension of this study showed that the improvement in AGV was sustained at 104 weeks.[7][27] Children who crossed over from placebo to vosoritide experienced a similar increase in AGV.[7][27]

Experimental Protocols

Key Clinical Trial Workflow

The clinical development of vosoritide followed a standard workflow for investigational new drugs. This process is designed to rigorously evaluate the safety and efficacy of a new therapeutic agent before it can be approved for broader use.

clinical_trial_workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_postmarket Post-Market In_vitro In vitro studies (Cell lines) In_vivo In vivo studies (Animal models) In_vitro->In_vivo Phase1 Phase 1 (Safety & Dosage) In_vivo->Phase1 Phase2 Phase 2 (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 Regulatory_Review Regulatory Review (FDA, EMA) Phase3->Regulatory_Review Approval Approval Regulatory_Review->Approval Phase4 Phase 4 (Post-market surveillance) Approval->Phase4

Figure 2: Generalized Clinical Trial Workflow for Vosoritide.
Phase 3 Study Protocol (NCT03197766)

  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled study.[5]

  • Participants: 121 children with achondroplasia aged 5 to <18 years with open growth plates.[5][6]

  • Intervention: Daily subcutaneous injections of vosoritide (15 µg/kg) or placebo.[5]

  • Primary Endpoint: Change from baseline in annualized growth velocity (AGV) at 52 weeks.[5]

  • Secondary Endpoints: Changes in height Z-score, body proportionality, and health-related quality of life.[6]

  • Safety Assessments: Monitoring of adverse events, including injection site reactions and changes in blood pressure.[5][28]

Safety and Tolerability

Across clinical trials, vosoritide has been generally well-tolerated.[5][28] The most common adverse events reported were mild and transient injection site reactions.[5][28] No new significant safety concerns were identified in the long-term extension studies.[7]

Conclusion

The meta-analysis of published clinical trial data provides robust evidence for the efficacy and safety of vosoritide in increasing annualized growth velocity and improving height Z-scores in children with achondroplasia. It represents a significant advancement in the pharmacological management of this condition. When compared to other treatment modalities, vosoritide has a well-defined mechanism of action and a consistent, positive effect on growth. Emerging therapies such as infigratinib and navepegritide show promise and will require further investigation through large-scale clinical trials to fully elucidate their comparative efficacy and long-term safety profiles. Continued research and head-to-head trials will be crucial to optimize treatment strategies for individuals with achondroplasia.

References

Safety Operating Guide

A Guide to the Safe Disposal of Vosoritide Acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of vosoritide acetate (B1210297) in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Handling and Storage of Vosoritide Acetate

Proper handling and storage are crucial first steps in managing this compound safely.

ParameterRecommendationSource
Handling Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1][2]
Storage Temperature (Powder) Recommended: -20°C for up to 3 years or 4°C for up to 2 years.[1]
Storage Temperature (in Solvent) -80°C for up to 6 months or -20°C for up to 1 month.[2]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Store away from moisture and light, preferably under nitrogen.[1][2]

Accidental Release Measures

In the event of a spill or accidental release of this compound, the following steps should be taken to ensure safety and proper cleanup.

Personal Precautions:

  • Wear full personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2]

  • Avoid breathing vapors, mist, dust, or gas.[1][2]

  • Ensure adequate ventilation in the area of the spill.[1][2]

  • Evacuate personnel to safe areas if necessary.[1][2]

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.[1][2]

  • Keep the product away from drains and water courses.[1][2]

Methods for Containment and Cleaning Up:

  • For solutions: Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][2]

  • For powder spills: Avoid generating dust. Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[3]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Disposal of Contaminated Material: Dispose of all contaminated materials, including cleaning supplies, in accordance with the disposal procedures outlined below.[1][2]

Proper Disposal Procedures for this compound

The disposal of this compound and its contaminated materials must adhere to regulatory guidelines to ensure environmental safety.

  • General Principle: Dispose of the substance and any contaminated packaging in accordance with all prevailing country, federal, state, and local regulations.[1][2]

  • Unused Product and Expired Materials: Unused or expired this compound should be offered to a licensed hazardous material disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber may be a suitable option.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product, following all applicable regulations.[1][3]

  • Sharps (Needles and Syringes): All needles and syringes used for handling this compound must be disposed of in an approved, puncture-resistant sharps container.[4][5][6] Follow local guidelines for the proper disposal of the full sharps container.[5][7] Do not dispose of loose sharps in household or laboratory waste.[5][7]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound in a laboratory setting.

This compound: Handling and Disposal Workflow cluster_handling Handling and Use cluster_decision Post-Use Decision cluster_disposal Disposal Path cluster_spill Accidental Release start Receive this compound storage Store according to SDS guidelines (-20°C or -80°C) start->storage use Use in ventilated area with appropriate PPE storage->use decision Any remaining material or waste? use->decision spill Accidental Spill Occurs use->spill Potential Event sharps Dispose of needles/syringes in sharps container decision->sharps Yes (Sharps) unused_product Package unused/expired product for licensed disposal decision->unused_product Yes (Unused Product) contaminated_materials Collect contaminated labware and PPE decision->contaminated_materials Yes (Contaminated Materials) licensed_disposal Dispose via licensed hazardous waste contractor sharps->licensed_disposal unused_product->licensed_disposal contaminated_materials->licensed_disposal contain Contain spill and decontaminate area spill->contain contain->contaminated_materials

Caption: Workflow for the safe handling, use, and disposal of this compound, including accidental release procedures.

References

Personal protective equipment for handling Vosoritide acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Vosoritide acetate (B1210297) is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Vosoritide acetate is not classified as a hazardous substance or mixture according to the safety data sheets (SDS) reviewed[1][2]. However, as with any chemical compound in a research setting, appropriate precautions must be taken to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area. The use of a fume hood or other local exhaust ventilation is recommended, especially when handling the powder form to prevent dust and aerosol formation[1][2].

  • Ensure easy access to a safety shower and an eye wash station[1][2].

Personal Protective Equipment Summary:

A summary of recommended personal protective equipment is provided below.

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side-shields.To prevent eye contact with dust or splashes[1][2].
Hand Protection Protective gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected prior to use and satisfy standards such as EN 374[3].
Skin and Body Protection Impervious clothing, such as a lab coat.To protect skin from accidental contact[1][2].
Respiratory Protection Suitable respirator.Recommended when handling the powder form to avoid inhalation of dust or aerosols[1][2].

Step-by-Step Handling and Disposal Protocol

Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand the compound's SDS.

  • Ensure Engineering Controls are Functional: Verify that the fume hood or other ventilation system is working correctly. Confirm the location and accessibility of the safety shower and eyewash station.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage before use.

  • Prepare the Work Area: Designate a specific area for handling this compound. Ensure the area is clean and uncluttered.

Handling Procedure:

  • Don Appropriate PPE: Put on your lab coat, safety goggles with side-shields, and protective gloves.

  • Weighing and Reconstitution (if applicable): When handling the powdered form, perform these tasks within a fume hood to minimize inhalation risk.

  • Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing[1][2]. Do not inhale any dust or aerosols that may be generated[1][2].

  • Post-Handling: After handling, wash hands thoroughly.

Storage:

  • Keep the container tightly sealed when not in use[1][2].

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1][2].

  • Recommended storage temperatures are -20°C for the powder and -80°C for the solvent form[1].

Spill Management:

  • Evacuate and Ventilate: If a spill occurs, evacuate personnel to a safe area and ensure adequate ventilation[1][2].

  • Wear Full PPE: Before cleaning the spill, don the full recommended personal protective equipment[1][2].

  • Containment and Cleanup: For solutions, absorb the spill with a liquid-binding material like diatomite or universal binders. For powders, carefully collect the material to avoid dust generation. Decontaminate surfaces and equipment by scrubbing with alcohol[1][2].

  • Disposal of Spill Debris: Place all contaminated materials into a sealed container for proper disposal[1][2].

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Excess and expired materials should be offered to a licensed hazardous material disposal company[3]. One potential method of disposal is through burning in a chemical incinerator equipped with an afterburner and scrubber[3].

Occupational Exposure and First Aid

Occupational Exposure Limits:

  • Currently, there are no established occupational exposure limit values for this compound[1][2].

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention[1][2].
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention[1][2].
Eye Contact Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Promptly seek medical attention[1][2].
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][3].

Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Prepare to Handle This compound assess_task Assess Task: - Handling powder? - Handling solution? - Potential for splash? start->assess_task eye_protection Eye Protection: Wear safety goggles with side-shields assess_task->eye_protection hand_protection Hand Protection: Wear protective gloves (e.g., Nitrile) assess_task->hand_protection body_protection Body Protection: Wear impervious lab coat assess_task->body_protection is_powder Handling Powder or Aerosol Risk? assess_task->is_powder end_ppe Proceed with Handling eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection Respiratory Protection: Use a suitable respirator in a ventilated area (e.g., fume hood) is_powder->respiratory_protection Yes no_respirator Standard Ventilation Sufficient is_powder->no_respirator No respiratory_protection->end_ppe no_respirator->end_ppe

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.